molecular formula C8H8O2 B179162 2,3-Dihydrobenzofuran-4-ol CAS No. 144822-82-2

2,3-Dihydrobenzofuran-4-ol

Número de catálogo: B179162
Número CAS: 144822-82-2
Peso molecular: 136.15 g/mol
Clave InChI: IMHHWOCMTWWBAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-Dihydrobenzofuran-4-ol is a high-purity chemical compound provided as a critical research tool for scientists in drug discovery and medicinal chemistry. This molecule features the 2,3-dihydrobenzofuran scaffold—a benzene ring fused to a dihydrofuran ring—which is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and natural products . The dihydrobenzofuran core is a key pharmacophore in compounds exhibiting a diverse range of biological activities, including serving as inhibitors for fungal, bacterial, and viral proteins , acting as anti-inflammatory agents , and demonstrating potential in anticancer research . The specific substitution with a hydroxyl group at the 4-position makes this derivative a valuable intermediate for synthetic elaboration and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, particularly in modulating protein interactions and enzyme activities, often investigated through molecular docking and dynamics simulations . It is also a crucial building block for the synthesis of more complex heterocyclic compounds prevalent in natural product synthesis . This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Certificate of Analysis for specific quality control data.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,3-dihydro-1-benzofuran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHHWOCMTWWBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459339
Record name 2,3-dihydrobenzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144822-82-2
Record name 2,3-dihydrobenzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydrobenzofuran-4-ol (CAS No. 144822-82-2), a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, spectroscopic data, a representative synthesis protocol, and potential biological significance, including its role as a privileged scaffold in the development of therapeutic agents.

Core Compound Identification and Properties

This compound is a derivative of the 2,3-dihydrobenzofuran scaffold, which is found in a variety of naturally occurring and synthetic bioactive molecules. The presence of a hydroxyl group on the aromatic ring at the 4-position significantly influences its chemical properties and potential biological interactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueSource(s)
CAS Number 144822-82-2[1][2][3]
Molecular Formula C₈H₈O₂[1][2][3]
Molecular Weight 136.15 g/mol [1][2][3]
Melting Point 75 °C[1]
Boiling Point (Predicted) 252.0 ± 29.0 °C[1]
Density (Predicted) 1.260 ± 0.06 g/cm³[1]
pKa (Predicted) 9.89 ± 0.20[1]
LogP (Predicted for parent) 2.14 (for 2,3-Dihydrobenzofuran)[4]
Solubility (Inferred) Soluble in alcohols, chloroform, diethyl ether. The hydroxyl group likely increases solubility in polar solvents compared to the parent compound.[5]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. Below are the expected characteristic spectral data based on its structure and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy (Predicted)

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~6.6-7.0m3HH-5, H-6, H-7
Methylene~4.6t2HH-2 (OCH₂)
Methylene~3.2t2HH-3 (ArCH₂)
Phenolic~5.0-6.0br s1H4-OH
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic~150-155C-7a (C-O)
Aromatic~140-145C-4 (C-OH)
Aromatic~110-130C-3a, C-5, C-6, C-7
Methylene~70-75C-2 (OCH₂)
Methylene~25-30C-3 (ArCH₂)

Note: NMR shifts are highly dependent on the solvent used. The values presented are estimations.[6][7][8]

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchPhenolic Hydroxyl
3100-3000C-H stretchAromatic
2960-2850C-H stretchAliphatic (CH₂)
1600-1450C=C stretchAromatic Ring
1250-1200C-O stretchAryl Ether

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[9][10]

Synthesis and Experimental Protocols

The 2,3-dihydrobenzofuran skeleton can be synthesized through various strategies, including intramolecular cyclization reactions. Below is a representative experimental protocol for the synthesis of a substituted 2,3-dihydrobenzofuran, which can be adapted for this compound.

Representative Synthesis: [4+1] Annulation of an ortho-Hydroxyphenyl-substituted p-Quinone Methide

This method provides a facile, one-pot synthesis of the 2,3-dihydrobenzofuran core under mild, metal-free conditions.[11]

Experimental Protocol:

  • Reactant Preparation: To an oven-dried 50 mL round-bottom flask, add the starting ortho-hydroxyphenyl-substituted p-quinone methide (1.0 equiv), bromonitromethane (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., acetonitrile) to the flask.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Collect the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to yield the 2,3-dihydrobenzofuran derivative.[11]

Below is a conceptual workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification start Combine Reactants: o-hydroxyphenyl-p-QM Bromonitromethane K2CO3 solvent Add Anhydrous Acetonitrile start->solvent react Stir at Room Temperature solvent->react tlc Monitor by TLC react->tlc workup Quench with Water Extract with Ethyl Acetate tlc->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end_product Isolated this compound purify->end_product

A conceptual workflow for the synthesis of 2,3-dihydrobenzofuran derivatives.

Biological Activity and Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds with diverse biological activities.[12] Derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents.[13][14]

Potential as an Anti-Inflammatory Agent

Many derivatives of the 2,3-dihydrobenzofuran scaffold have been investigated for their anti-inflammatory properties. One key target is the microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory response and also implicated in cancer.[12] Inhibition of mPGES-1 can reduce the production of prostaglandin E2 (PGE₂), a key mediator of inflammation.

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators like IL-6 and PGE₂.[13][15]

The diagram below illustrates a potential signaling pathway through which 2,3-dihydrobenzofuran derivatives may exert their anti-inflammatory effects.

G lps LPS tlr4 TLR4 lps->tlr4 Activates nfkb NF-κB Pathway tlr4->nfkb Activates cox2 COX-2 Gene Expression nfkb->cox2 inos iNOS Gene Expression nfkb->inos pge2 PGE₂ Production cox2->pge2 Leads to no NO Production inos->no Leads to inflammation Inflammation pge2->inflammation no->inflammation compound 2,3-Dihydrobenzofuran -4-ol Derivative compound->nfkb Inhibits compound->cox2 Inhibits

Potential anti-inflammatory signaling pathway inhibited by 2,3-dihydrobenzofuran derivatives.
Potential as an Anticancer Agent

Chronic inflammation is closely linked to tumorigenesis. By inhibiting inflammatory pathways, compounds like 2,3-dihydrobenzofuran derivatives may also exhibit anticancer activity. Furthermore, some studies have shown that these compounds can inhibit the expression of the anti-apoptotic protein Bcl-2, leading to increased apoptosis (programmed cell death) in cancer cells.[13][15] The structure-activity relationship suggests that the presence of hydroxyl and other functional groups on the benzofuran ring can enhance these biological effects.[13][15]

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

  • Hazards: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Disclaimer: This information is based on related compounds and should be used as a guide. Always consult a specific and current SDS before handling any chemical.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-4-ol is a heterocyclic organic compound that belongs to the benzofuran family. The dihydrobenzofuran scaffold is a common structural motif found in a variety of natural products and synthetic molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative experimental protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the field of synthetic organic chemistry.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueReference
CAS Number 144822-82-2[1]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Melting Point 75 °C
Boiling Point 252.0 ± 29.0 °C (Predicted)
Density 1.260 ± 0.06 g/cm³ (Predicted)
pKa 9.89 ± 0.20 (Predicted)
Solubility Information not available

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This method involves the synthesis of a suitable precursor, followed by an intramolecular cyclization to form the dihydrobenzofuran ring.

Step 1: Synthesis of 2-(2-Hydroxyethoxy)phenol

  • Reaction Setup: To a solution of catechol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).

  • Alkylation: Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-(2-hydroxyethoxy)phenol.

Step 2: Intramolecular Cyclization to form this compound

  • Reaction Setup: Dissolve the 2-(2-hydroxyethoxy)phenol (1 equivalent) in a high-boiling point solvent like toluene or xylene.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄).

  • Reaction Conditions: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, and the hydroxyl proton.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group, as well as characteristic C-O stretching frequencies.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z = 136.15.

Logical Workflow Visualization

As no specific signaling pathways involving this compound have been documented, the following diagram illustrates a general experimental workflow for its synthesis and characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., Catechol, 2-Bromoethanol) reaction Chemical Reaction (Alkylation & Cyclization) start->reaction crude_product Crude Product reaction->crude_product purification Purification (e.g., Column Chromatography, Recrystallization) crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms data_analysis Structure Confirmation & Purity Assessment nmr->data_analysis ir->data_analysis ms->data_analysis

A generalized experimental workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, the 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of a phenolic hydroxyl group at the 4-position of this compound suggests potential for antioxidant activity and as a synthetic precursor for more complex molecules with therapeutic potential. Further research is warranted to explore the specific biological profile of this compound and its potential applications in drug discovery.

References

An In-Depth Technical Guide to the Structural Elucidation and Formula of 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation and chemical formula of 2,3-Dihydrobenzofuran-4-ol, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Molecular Properties

This compound is a heterocyclic organic compound. Its molecular structure consists of a dihydrobenzofuran core substituted with a hydroxyl group at the 4-position. The established chemical formula for this compound is C₈H₈O₂ .[1][2][3] This formula is consistently supported by its molecular weight and spectroscopic data.

Table 1: Molecular and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈O₂[1][2][3]
Molecular Weight136.15 g/mol [1][2][3]
IUPAC Name2,3-dihydro-1-benzofuran-4-ol[1]
CAS Number144822-82-2[1][3]
Melting Point75 °C[3]
Boiling Point252.0±29.0 °C (Predicted)[3]
Density1.260±0.06 g/cm³ (Predicted)[3]

Structural Elucidation: A Methodological Approach

The definitive structure of this compound is determined through a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the overall molecular architecture.

The following are detailed methodologies for the key experiments utilized in the structural elucidation of this compound.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

    • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300-500 MHz spectrometer. The data provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. This provides information on the number of different types of carbon atoms in the molecule.

    • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) in Hertz (Hz) are determined from the ¹H NMR spectrum to establish proton-proton connectivities.

2.1.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

    • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI).

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

    • Data Analysis: The mass spectrum reveals the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides clues about the structural components of the molecule.

2.1.3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: A small amount of the solid sample is placed on a diamond ATR crystal, or mixed with KBr to form a pellet.

    • Spectral Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Data Analysis: The presence of characteristic absorption bands indicates specific functional groups. For this compound, key absorptions would include those for the O-H stretch of the hydroxyl group and C-O stretches of the ether and alcohol.

Spectroscopic Data Summary

While specific, detailed spectral data from a single, comprehensive source is not available in the initial search, the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is confirmed.[4][5] This data is essential for the unambiguous structural confirmation of this compound.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H NMR Signals corresponding to aromatic protons, methylene protons on the dihydrofuran ring, and a hydroxyl proton.
¹³C NMR Signals for aromatic carbons, aliphatic carbons in the dihydrofuran ring, and carbons attached to oxygen.
Mass Spec. Molecular ion peak (M⁺) at m/z ≈ 136.15.
IR Spec. Broad O-H stretching band (hydroxyl group), C-O stretching bands (ether and alcohol), and aromatic C-H and C=C stretching bands.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the structural elucidation and a potential experimental workflow for screening the biological activity of this compound derivatives.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmed: This compound Data_Integration->Structure_Confirmation Biological_Screening_Workflow cluster_library Compound Library cluster_screening Screening Cascade cluster_outcome Outcome Library Library of 2,3-Dihydrobenzofuran Derivatives Primary_Screen Primary Screen: In vitro mPGES-1 Inhibition Assay Library->Primary_Screen Dose_Response Dose-Response and IC₅₀ Determination Primary_Screen->Dose_Response Cell_Based_Assay Cell-Based Assay: Prostaglandin E₂ Production Dose_Response->Cell_Based_Assay Hit_Identification Identification of Lead Compounds Cell_Based_Assay->Hit_Identification

References

Spectroscopic Profile of 2,3-Dihydrobenzofuran-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

2,3-Dihydrobenzofuran-4-ol possesses a bicyclic structure combining a dihydropyran ring fused to a benzene ring, with a hydroxyl group at the 4-position. This arrangement dictates a unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Formula: C₈H₈O₂ Molecular Weight: 136.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Below are the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and hydroxyl protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H (3 protons)6.5 - 7.2m-
-CH₂-O- (H at C2)~ 4.6t~ 8.5
-CH₂- (H at C3)~ 3.2t~ 8.5
Phenolic-OH4.5 - 8.0 (variable)br s-
¹³C NMR Data

The carbon NMR spectrum will provide information on the number of distinct carbon environments.

Carbon Expected Chemical Shift (δ, ppm)
Quaternary aromatic C-OH145 - 155
Aromatic CH110 - 130
Quaternary aromatic C120 - 140
-CH₂-O- (C2)~ 71
-CH₂- (C3)~ 29

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the following absorption bands.

Functional Group Expected Absorption Range (cm⁻¹) Intensity
Phenolic O-H stretch3600 - 3200Strong, broad
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
Aromatic C=C stretch1600 - 1450Medium-Strong
C-O stretch (Aryl ether)1260 - 1200Strong
C-O stretch (Phenol)1260 - 1180Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show the following key fragments.

m/z Proposed Fragment
136[M]⁺ (Molecular ion)
108[M - CO]⁺
107[M - CHO]⁺
78[C₆H₆]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Analysis NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Groups) IR->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Analysis Structure Structure Confirmation of This compound NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Spectroscopic analysis workflow.

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dihydrobenzofuran-4-ol. The document details the expected chemical shifts, coupling constants, and multiplicities for each nucleus, supported by tabulated data for clarity. Furthermore, it outlines a standard experimental protocol for the acquisition of high-quality NMR spectra for this class of compounds and includes visual representations of key spectral correlations to aid in structural elucidation.

Introduction to the Spectral Features of this compound

This compound, a substituted dihydrobenzofuran, possesses a unique electronic and structural arrangement that gives rise to a characteristic NMR fingerprint. The aromatic ring, the dihydrofuran moiety, and the hydroxyl group each contribute distinct signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra. Understanding these spectral features is paramount for the structural verification and purity assessment of this compound in research and drug development settings. The numbering convention used for the assignment of NMR signals is presented in Figure 1.

Chemical structure of this compound with atom numbering.

Figure 1. Chemical structure and atom numbering of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in both the aliphatic and aromatic regions. The protons of the dihydrofuran ring (H-2 and H-3) are expected to appear as triplets due to coupling with each other. The aromatic protons (H-5, H-6, and H-7) will exhibit a splitting pattern typical of a substituted benzene ring, while the hydroxyl proton (4-OH) may appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. A summary of the predicted ¹H NMR data is provided in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.6t~8.5
H-3~3.2t~8.5
H-5~6.5d~8.0
H-6~7.0t~8.0
H-7~6.6d~8.0
4-OHVariablebr s-

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and the hybridization of the carbon atoms. The carbon bearing the hydroxyl group (C-4) and the carbon attached to the oxygen of the furan ring (C-7a) are expected to be the most downfield among the aromatic carbons. The aliphatic carbons of the dihydrofuran ring (C-2 and C-3) will appear in the upfield region of the spectrum. Table 2 summarizes the predicted ¹³C NMR chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~71
C-3~29
C-4~145
C-5~114
C-6~128
C-7~117
C-3a~118
C-7a~155

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Experimental Protocols

High-quality NMR spectra are essential for accurate structural analysis. The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Filter the solution if necessary to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific parameters may need to be optimized.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for moderately concentrated samples.

  • Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to several thousand, depending on the sample concentration.

Visualization of NMR Data Relationships

Graphviz diagrams are provided to illustrate the logical relationships in the NMR analysis workflow and the key proton coupling networks within the this compound molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube TMS Internal Standard (TMS) TMS->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_Acq 1H NMR Acquisition NMR_Spec->H1_Acq C13_Acq 13C NMR Acquisition NMR_Spec->C13_Acq H1_Data 1H NMR Spectrum H1_Acq->H1_Data C13_Data 13C NMR Spectrum C13_Acq->C13_Data Structure Structural Elucidation H1_Data->Structure C13_Data->Structure

NMR Analysis Workflow

The following diagram illustrates the key proton-proton (¹H-¹H) spin-spin coupling interactions expected in the ¹H NMR spectrum of this compound. These couplings are responsible for the observed multiplicities of the signals.

Key ¹H-¹H Coupling Network

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is critical for its unambiguous identification and characterization. This guide has presented the predicted spectral data, a detailed experimental protocol for data acquisition, and visual aids to understand the workflow and key spectral relationships. By following the outlined procedures and utilizing the provided reference data, researchers, scientists, and drug development professionals can confidently perform and interpret the NMR analysis of this important heterocyclic compound.

The Multifaceted Biological Activities of Hydroxylated Dihydrobenzofurans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the potential biological activities of hydroxylated dihydrobenzofurans, a class of heterocyclic compounds drawing significant interest in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of these molecules. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Executive Summary

Hydroxylated dihydrobenzofurans, structural motifs present in numerous natural and synthetic compounds, have demonstrated a remarkable range of biological activities. Their inherent antioxidant properties, stemming from the phenolic hydroxyl group, make them potent scavengers of free radicals. This antioxidant capacity is often the foundation for their other therapeutic effects, including the modulation of inflammatory cascades, induction of apoptosis in cancer cells, and protection of neuronal cells from oxidative stress-induced damage. This guide will delve into the quantitative evidence of these activities, provide detailed methodologies for their assessment, and illustrate the key signaling pathways—NF-κB, Nrf2/ARE, and MAPK—through which these compounds are believed to exert their effects.

Core Biological Activities and Quantitative Data

The therapeutic potential of hydroxylated dihydrobenzofurans is supported by a growing body of in vitro evidence. The following tables summarize the quantitative data from various studies, focusing on their anticancer, anti-inflammatory, and antioxidant activities.

Table 1: Anticancer Activity of Dihydrobenzofuran Derivatives
Compound/DerivativeCell LineAssayIC50 Value (µM)Reference
Fluorinated Dihydrobenzofuran (Cpd 1)HCT116WST-119.5[1]
Fluorinated Dihydrobenzofuran (Cpd 2)HCT116WST-124.8[1]
Dihydrobenzofuran Carboxamide (KL-1156 derivative)ACHNNot Specified2.74[2]
Dihydrobenzofuran Carboxamide (KL-1156 derivative)HCT15Not Specified2.37[2]
Table 2: Anti-Inflammatory Activity of Dihydrobenzofuran Derivatives
Compound/DerivativeCell ModelTarget/MediatorIC50 Value (µM)Reference
Fluorinated Dihydrobenzofurans (Range)LPS-stimulated MacrophagesInterleukin-6 (IL-6)1.2 - 9.04[1]
Fluorinated Dihydrobenzofurans (Range)LPS-stimulated MacrophagesNitric Oxide (NO)2.4 - 5.2[1]
Fluorinated Dihydrobenzofurans (Range)LPS-stimulated MacrophagesProstaglandin E2 (PGE2)1.1 - 20.5[1]
Piperazine/Benzofuran Hybrid (5d)LPS-stimulated RAW264.7 cellsNitric Oxide (NO)52.23 ± 0.97[3]
Table 3: Antioxidant and Neuroprotective Activities
Compound/DerivativeAssay/ModelMeasured EffectQuantitative ValueReference
2,3-dihydrobenzo[b]furan-5-olLipid Peroxidation InhibitionIC50~250 µM[4]
2,3-Dihydro-2,2,4,6,7-pentamethyl-3-[(4-methylpiperazino)methyl]-1-benzofuran-5-olIn vitro lipid peroxidationInhibitionSuperior to α-tocopherol[5]
Benzofuran-2-carboxamide (1j, -OH at R3)NMDA-induced excitotoxicityNeuroprotectionMarked effect at 100 & 300 µM[6]
2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB)STZ-induced AD modelMemory ImprovementEffective at 1 and 5 mg/kg[7][8]
3,3-Disubstituted-3H-benzofuran-2-one (Cpd 9)Catechol-induced cell deathReduction in cell death31.85% (vs 64.2% for catechol)[9]

Key Signaling Pathways Modulated by Hydroxylated Dihydrobenzofurans

The biological effects of hydroxylated dihydrobenzofurans are mediated through their interaction with several critical intracellular signaling pathways. Their ability to modulate these pathways underscores their potential as multi-target therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2). Several benzofuran and dihydrobenzofuran derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[3][10] This inhibition can occur at various points, including the prevention of IκB phosphorylation.[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degrades IκB IkB_NFkB->NFkB releases Hydroxylated_Dihydrobenzofuran Hydroxylated Dihydrobenzofuran Hydroxylated_Dihydrobenzofuran->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcription

Caption: Inhibition of the NF-κB signaling pathway.
Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, electrophiles, or certain small molecules, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). Hydroxylated compounds, particularly those that can be oxidized to electrophilic quinones, are known activators of this pathway.[11] The activation of the Nrf2 pathway is a key mechanism behind the neuroprotective and anti-inflammatory effects of these molecules.[7][8]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Keap1 degrades Nrf2 (basal state) Keap1_Nrf2->Nrf2 releases Hydroxylated_Dihydrobenzofuran Hydroxylated Dihydrobenzofuran Hydroxylated_Dihydrobenzofuran->ROS scavenges Hydroxylated_Dihydrobenzofuran->Keap1_Nrf2 induces dissociation ARE ARE (DNA) Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes transcription

Caption: Activation of the Nrf2/ARE antioxidant pathway.
MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Oxidative stress can activate all three pathways.[12] The activation of JNK and p38 is often associated with pro-inflammatory and apoptotic responses, while the ERK pathway is more complex, being involved in both survival and death signals. Benzofuran derivatives have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation (and thus activation) of key kinases like p38 and ERK, which contributes to their anti-inflammatory and anticancer activities.[3]

MAPK_Pathway Stimuli Stress / Growth Factors / Cytokines MAP3K MAPKKK (e.g., ASK1, Raf) Stimuli->MAP3K activates MAP2K MAPKK (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) Transcription_Factors->Cellular_Response leads to Hydroxylated_Dihydrobenzofuran Hydroxylated Dihydrobenzofuran Hydroxylated_Dihydrobenzofuran->MAP2K inhibits phosphorylation Hydroxylated_Dihydrobenzofuran->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK signaling cascade.

Key Experimental Protocols

The assessment of the biological activities of hydroxylated dihydrobenzofurans relies on a suite of well-established in vitro assays. This section provides detailed methodologies for key experiments.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test compound (hydroxylated dihydrobenzofuran) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each concentration of the test compound or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity: WST-1 Cell Proliferation Assay

Principle: The Water Soluble Tetrazolium salt (WST-1) is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (living) cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the hydroxylated dihydrobenzofuran derivative.

    • Replace the medium with fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Measurement and Analysis:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm (reference wavelength > 600 nm).

    • Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC50 value.

Apoptosis Detection: TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Methodology:

  • Sample Preparation:

    • Culture cells on coverslips or in a 96-well plate and treat with the test compound to induce apoptosis.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes to allow the enzyme to access the nucleus.

  • TUNEL Reaction:

    • Prepare a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the kit manufacturer's instructions.

    • Incubate the samples with the reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

  • Staining and Visualization:

    • Wash the cells with PBS.

    • (Optional) Counterstain the nuclei with a DNA dye such as DAPI.

    • Mount the coverslips or image the plate directly using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

  • Quantification:

    • The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Experimental and Logical Workflows

The investigation of a novel hydroxylated dihydrobenzofuran typically follows a structured workflow, from initial screening for biological activity to elucidating the mechanism of action.

Experimental_Workflow cluster_screening Phase 1: Activity Screening cluster_validation Phase 2: Hit Validation & Potency cluster_mechanism Phase 3: Mechanism of Action Screen_Antioxidant Antioxidant Screening (DPPH, ORAC assays) Hit_Compound Identify 'Hit' Compound(s) Screen_Antioxidant->Hit_Compound Screen_Anticancer Cytotoxicity Screening (WST-1 on Cancer Cell Lines) Screen_Anticancer->Hit_Compound Screen_Anti_inflammatory Anti-inflammatory Screening (NO, Cytokine assays) Screen_Anti_inflammatory->Hit_Compound Dose_Response Dose-Response Studies (IC50/EC50 Determination) Apoptosis_Assay Apoptosis Confirmation (TUNEL, Caspase Assays) Dose_Response->Apoptosis_Assay Neuroprotection_Assay Neuroprotection Assays (H2O2 or Aβ challenge) Dose_Response->Neuroprotection_Assay Lead_Compound Select 'Lead' Compound Apoptosis_Assay->Lead_Compound Neuroprotection_Assay->Lead_Compound Western_Blot Western Blot Analysis (MAPK phosphorylation, Nrf2, NF-κB) Conclusion Elucidate Biological Activity and Mechanism Western_Blot->Conclusion Reporter_Assay Reporter Gene Assays (ARE-Luciferase, NF-κB-Luciferase) Reporter_Assay->Conclusion Translocation_Assay Immunofluorescence (Nrf2/NF-κB Nuclear Translocation) Translocation_Assay->Conclusion Start New Hydroxylated Dihydrobenzofuran Compound Start->Screen_Antioxidant Start->Screen_Anticancer Start->Screen_Anti_inflammatory Hit_Compound->Dose_Response Lead_Compound->Western_Blot Lead_Compound->Reporter_Assay Lead_Compound->Translocation_Assay

Caption: General workflow for evaluating biological activity.

Conclusion and Future Directions

Hydroxylated dihydrobenzofurans represent a promising scaffold for the development of novel therapeutics targeting a range of pathologies underpinned by oxidative stress and inflammation. The data presented in this guide highlight their potent anticancer, anti-inflammatory, and neuroprotective activities. The modulation of key signaling pathways such as NF-κB, Nrf2/ARE, and MAPK provides a mechanistic basis for these effects.

Future research should focus on synthesizing and evaluating a broader library of hydroxylated dihydrobenzofuran derivatives to establish more definitive structure-activity relationships. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. Furthermore, exploring the potential for these compounds to act as multi-target agents offers an exciting avenue for the development of more effective treatments for complex diseases like cancer and neurodegenerative disorders. This technical guide serves as a foundational resource to aid researchers in these ongoing and future endeavors.

References

The Unveiling of a Privileged Scaffold: A Technical Guide to the Fundamental Reactivity of the 2,3-Dihydrobenzofuran Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its structural rigidity and diverse biological activities. This in-depth technical guide serves as a comprehensive resource on the core reactivity of this privileged heterocyclic system. It provides a detailed exploration of its behavior in key chemical transformations, supported by quantitative data, explicit experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Electrophilic Aromatic Substitution: Modifying the Benzene Ring

The benzene ring of the 2,3-dihydrobenzofuran system is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry for introducing a wide array of functional groups. The oxygen atom of the dihydrofuran ring acts as an ortho-, para-director, activating the aromatic ring towards electrophilic attack.

Friedel-Crafts Acylation

The introduction of an acyl group onto the 2,3-dihydrobenzofuran ring is a pivotal transformation, providing a gateway to a variety of derivatives. This reaction typically employs a Lewis acid catalyst to generate a highly reactive acylium ion.

Table 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran Derivatives

EntryAcylating AgentLewis AcidSolventTemp (°C)Position of SubstitutionYield (%)
1Acetyl ChlorideAlCl₃Dichloromethane0575
2Propionyl ChlorideAlCl₃Dichloromethane0570
3Benzoyl ChlorideAlCl₃Dichloromethane0565

Experimental Protocol: Synthesis of 5-Acetyl-2,3-dihydrobenzofuran

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere setup (e.g., nitrogen or argon balloon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • Addition of 2,3-Dihydrobenzofuran: Dissolve 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 2,3-dihydrobenzofuran solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification AlCl3_Suspension AlCl₃ Suspension in DCM at 0°C Acylium_Formation Acylium Ion Formation AlCl3_Suspension->Acylium_Formation AcCl_Solution Acetyl Chloride in DCM AcCl_Solution->Acylium_Formation DHBF_Solution 2,3-Dihydrobenzofuran in DCM Electrophilic_Attack Electrophilic Aromatic Substitution DHBF_Solution->Electrophilic_Attack Acylium_Formation->Electrophilic_Attack Reaction_Monitoring TLC Monitoring Electrophilic_Attack->Reaction_Monitoring Quenching Quenching with Ice and HCl Reaction_Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Purification Column Chromatography Washing->Purification Final_Product 5-Acetyl-2,3- dihydrobenzofuran Purification->Final_Product

Friedel-Crafts Acylation Workflow
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings. The Vilsmeier reagent, generated from a substituted formamide and phosphorus oxychloride, acts as the electrophile.[1][2][3][4]

Table 2: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran

EntryFormylating ReagentSolventTemp (°C)Position of SubstitutionYield (%)
1POCl₃ / DMFDMF0 to RT585

Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (DMF) (5 equivalents) with stirring.

  • Reaction with Substrate: To this mixture, add 2,3-dihydrobenzofuran (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Vilsmeier-Haack Reaction Signaling Pathway DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate DHBF 2,3-Dihydrobenzofuran (Nucleophile) DHBF->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 2,3-Dihydrobenzofuran- 5-carbaldehyde Hydrolysis->Product

Vilsmeier-Haack Reaction Signaling Pathway

Reactions on the Dihydrofuran Ring

The dihydrofuran portion of the molecule also exhibits characteristic reactivity, including oxidation, reduction, and ring-opening reactions.

Oxidation

Oxidation of the 2,3-dihydrobenzofuran ring can lead to various products, depending on the oxidant and reaction conditions. For instance, oxidation can occur at the benzylic C-2 position or can lead to the formation of quinones if a hydroxyl group is present on the aromatic ring.

Table 3: Oxidation of 2,3-Dihydrobenzofuran Derivatives

EntrySubstrateOxidizing AgentProductYield (%)
15-Hydroxy-2,3-dihydrobenzofuranDDQ2,3-Dihydrobenzofuran-5,6-dione60
22,3-Dihydrobenzofuranm-CPBA2-Hydroxy-2,3-dihydrobenzofuran55

Experimental Protocol: Oxidation of 5-Hydroxy-2,3-dihydrobenzofuran

  • Reaction Setup: Dissolve 5-hydroxy-2,3-dihydrobenzofuran (1.0 equivalent) in a suitable solvent such as benzene or dioxane.

  • Addition of Oxidant: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the hydroquinone byproduct.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired quinone.

Reduction

The dihydrofuran ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the furan ring, although this often requires forcing conditions that may also reduce the benzene ring.

Table 4: Reduction of 2,3-Dihydrobenzofuran

EntryReducing Agent / CatalystSolventProductYield (%)
1H₂, Pd/CEthanolPerhydrobenzofuran80
2Na, NH₃ (liquid)Ethanol2,3,4,5-Tetrahydrobenzofuran70

Experimental Protocol: Catalytic Hydrogenation of 2,3-Dihydrobenzofuran

  • Reaction Setup: In a high-pressure autoclave, place 2,3-dihydrobenzofuran (1.0 equivalent), a catalytic amount of 10% Palladium on carbon, and ethanol.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 50 atm) and heat to the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.

  • Work-up: After the reaction is complete, cool the autoclave, carefully release the pressure, and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation.

Ring-Opening Reactions

The ether linkage in the 2,3-dihydrobenzofuran ring can be cleaved under certain conditions, providing access to substituted phenols.

Table 5: Ring-Opening of 2,3-Dihydrobenzofuran

EntryReagentProductYield (%)
1HBr (aq)2-(2-Bromoethyl)phenol90
2MeMgBr, NiCl₂(dppe)2-(But-1-en-1-yl)phenol75

Experimental Protocol: Nickel-Catalyzed Ring-Opening with a Grignard Reagent

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (5 mol%).

  • Reaction Setup: Add a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous THF.

  • Addition of Grignard Reagent: Cool the mixture to 0 °C and slowly add a solution of methylmagnesium bromide (2.0 equivalents) in diethyl ether.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.[5]

General Reactivity of the 2,3-Dihydrobenzofuran Ring cluster_aromatic Aromatic Ring Reactivity DHBF 2,3-Dihydrobenzofuran EAS Electrophilic Aromatic Substitution (EAS) DHBF->EAS Oxidation Oxidation DHBF->Oxidation Reduction Reduction DHBF->Reduction Ring_Opening Ring-Opening DHBF->Ring_Opening Friedel_Crafts Friedel-Crafts Acylation/Alkylation EAS->Friedel_Crafts Vilsmeier_Haack Vilsmeier-Haack Formylation EAS->Vilsmeier_Haack Nitration Nitration EAS->Nitration Sulfonation Sulfonation EAS->Sulfonation Functionalized_Aromatic_Ring Aromatically Modified 2,3-Dihydrobenzofurans Modified_Dihydrofuran_Ring Dihydrofuran Ring Modified Products Phenolic_Derivatives Phenolic_Derivatives Ring_Opening->Phenolic_Derivatives Phenolic Derivatives

General Reactivity of the 2,3-Dihydrobenzofuran Ring

This guide provides a foundational understanding of the reactivity of the 2,3-dihydrobenzofuran ring system. The presented protocols and data serve as a starting point for further exploration and application in the synthesis of novel compounds with potential therapeutic and industrial value. Researchers are encouraged to consult the primary literature for more specific and optimized reaction conditions for their particular substrates.

References

Commercial Availability and Suppliers of 2,3-Dihydrobenzofuran-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 2,3-Dihydrobenzofuran-4-ol (CAS No. 144822-82-2). This compound is a valuable building block in medicinal chemistry and drug discovery, making reliable sourcing and comprehensive characterization critical for research and development.

Commercial Availability and Key Suppliers

This compound is available from a range of chemical suppliers, primarily catering to the research and development market. Purity levels typically range from 95% to 97%, with the compound commonly supplied as a solid.

A summary of prominent suppliers and their typical product specifications is provided in Table 1. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierCAS NumberPurityPhysical FormNotes
Sigma-Aldrich144822-82-297%Solid-
BLD Pharm144822-82-2Not specifiedNot specifiedOffers various quantities.
ChemicalBook144822-82-2Not specifiedNot specifiedLists multiple suppliers.
ChemScene LLC144822-82-297%Solid-
Advent Chembio144822-82-295% (HPLC)[1]Not specifiedPrice list available.[1]
Cenmed EnterprisesNot specifiedNot specifiedNot specifiedGeneral lab supplier.
SUZHOU ARTK MEDCHEM CO.,LTD.144822-82-2Not specifiedNot specified-

Physicochemical Properties

A compilation of key physicochemical properties for this compound is presented in Table 2. These values are derived from supplier data and public chemical databases.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈O₂PubChem
Molecular Weight 136.15 g/mol PubChem
Melting Point 75 °CSigma-Aldrich
Boiling Point 252.0 ± 29.0 °C (Predicted)Sigma-Aldrich
Density 1.260 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
InChI Key IMHHWOCMTWWBAQ-UHFFFAOYSA-NSigma-Aldrich
SMILES O=C1C=CC=C2OCCC12-

Experimental Protocols

A general synthetic strategy often involves the cyclization of a suitably substituted phenol. For instance, a common approach is the intramolecular cyclization of a 2-(2-hydroxyethyl)phenol derivative.

General Synthetic Approach (Hypothetical):

A potential route to this compound could involve the following conceptual steps:

  • Starting Material: 1,3-Benzenediol (Resorcinol).

  • Ortho-functionalization: Introduction of a two-carbon unit at the 2-position of resorcinol. This could potentially be achieved through various methods such as a Friedel-Crafts acylation followed by reduction, or direct alkylation under specific conditions.

  • Cyclization: An intramolecular cyclization, possibly acid-catalyzed, to form the dihydrofuran ring.

It is crucial to note that this is a generalized and hypothetical pathway. Researchers must consult detailed synthetic literature for specific reaction conditions and safety precautions.

Analytical Methods

The characterization and quality control of this compound typically involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound. A representative ¹H NMR spectrum is available from suppliers like ChemicalBook.[3] The spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the dihydrofuran ring, and the hydroxyl proton.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer or formic acid in water) and an organic solvent (like acetonitrile or methanol). Detection is commonly performed using a UV detector.

A general-purpose HPLC method that could be adapted for this compound is as follows:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely in the range of 220-280 nm).

  • Injection Volume: 10 µL

Note: This is a generic method and would require optimization and validation for routine use, including assessments of linearity, precision, accuracy, and specificity.

Logical Workflow for Sourcing and Qualification

The following diagram illustrates a logical workflow for researchers and drug development professionals to source and qualify this compound for their specific needs.

Sourcing_and_Qualification_Workflow start Identify Need for This compound supplier_search Search for Suppliers (e.g., Sigma-Aldrich, BLD Pharm) start->supplier_search request_info Request Quotations & Technical Data (CoA, SDS) supplier_search->request_info evaluate_suppliers Evaluate Suppliers (Purity, Price, Availability) request_info->evaluate_suppliers evaluate_suppliers->supplier_search Does Not Meet Criteria select_supplier Select Supplier & Procure Initial Sample evaluate_suppliers->select_supplier Meets Initial Criteria in_house_qc In-house Quality Control (e.g., NMR, HPLC) select_supplier->in_house_qc compare_data Compare In-house Data with Supplier CoA in_house_qc->compare_data approve_supplier Approve Supplier for Research/Development Use compare_data->approve_supplier Data Consistent reject_supplier Reject Supplier or Request Further Information compare_data->reject_supplier Discrepancies Found end Proceed with Experimentation approve_supplier->end reject_supplier->request_info

Sourcing and Qualification Workflow for this compound.

References

An In-depth Technical Guide to the Safety, Handling, and Toxicity of 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 2,3-Dihydrobenzofuran-4-ol. The information is intended for use by professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 144822-82-2[1]
Molecular Formula C₈H₈O₂[2]
Molecular Weight 136.15 g/mol [2]
Melting Point 75 °C[1]
Boiling Point (Predicted) 252.0 ± 29.0 °C[1]
Density (Predicted) 1.260 ± 0.06 g/cm³[1]

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound, based on available data, is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Acute toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Warning
Skin corrosion/irritationCategory 2H315: Causes skin irritation
alt text
Warning
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
alt text
Warning
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
alt text
Warning

Source:[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid formation of dust and aerosols.[3]

  • Ensure adequate ventilation in the workplace.[3]

  • Wear suitable personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

  • Wash hands thoroughly after handling.[4]

Conditions for Safe Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

Toxicity Information

Limited specific toxicological data is available for this compound. The following sections summarize the available information, including data from closely related compounds where direct data is absent.

Acute Toxicity

No specific LD50 value for this compound has been identified in the reviewed literature. However, a study on a structurally related compound, 2-Butyl-3-(3,5-Diiodo-4-Hydroxybenzoyl) benzofuran, provides an estimate for acute oral toxicity.

Table 3: Acute Toxicity Data for a 2,3-Dihydrobenzofuran Derivative

CompoundTest SpeciesRouteLD50Reference
2-Butyl-3-(3,5-Diiodo-4-Hydroxybenzoyl) benzofuranRatOral> 2000 mg/kg

This suggests that this compound is likely to have low acute oral toxicity.

In Vitro Cytotoxicity

While no specific in vitro cytotoxicity data for this compound was found, a study on 2,3-Dihydrobenzofuran reported an IC50 value against HeLa cells.

Table 4: In Vitro Cytotoxicity of a Related Compound

CompoundCell LineIC50Reference
2,3-DihydrobenzofuranHeLa23.86 µg/ml[5]

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure to assess the acute oral toxicity of a substance.[6][7][8]

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.[6][7]

Animal Model: Typically, rats (usually females as they are often more sensitive) are used.[7]

Procedure:

  • Dose Selection: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[8] If there is no prior information, 300 mg/kg is often recommended.[6]

  • Dosing: A single oral dose is administered to a group of three animals.[8] The animals are fasted overnight before dosing.[6]

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6] Observations are made frequently on the first day and daily thereafter.[6]

  • Stepwise Progression: The outcome of the first step determines the next. If no mortality is observed, the next higher dose is administered to another group of three animals. If mortality occurs, the next lower dose is used. This process is repeated until the criteria for classification are met.

Data Collection:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea, lethargy, and coma).[6]

  • Body weight of animals is recorded weekly.

  • At the end of the study, a gross necropsy of all animals is performed.

experimental_workflow_oecd423 start Start dose_selection Select Starting Dose (5, 50, 300, or 2000 mg/kg) start->dose_selection dosing Administer Single Oral Dose to 3 Animals dose_selection->dosing observation Observe for 14 Days (Mortality & Clinical Signs) dosing->observation decision Mortality? observation->decision higher_dose Test Higher Dose Level decision->higher_dose No lower_dose Test Lower Dose Level decision->lower_dose Yes classify Classify Substance Based on GHS Criteria decision->classify Classification Criteria Met higher_dose->dosing lower_dose->dosing end End classify->end

Caption: Workflow for the OECD 423 Acute Oral Toxicity Test.

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

This assay is a common method to assess the cytotoxicity of a substance on cultured cells.[9]

Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[9] A decrease in the amount of neutral red retained by the cells indicates cell death or inhibition of cell growth.[9]

Procedure:

  • Cell Culture: Plate cells (e.g., BALB/c 3T3) in a 96-well plate and incubate to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate to allow for dye uptake by viable cells.

  • Extraction: Wash the cells and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.

  • Measurement: Measure the absorbance of the extracted dye using a spectrophotometer. The absorbance is proportional to the number of viable cells.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test substance compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the substance that causes a 50% reduction in cell viability.

experimental_workflow_nru_assay start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate for Cell Attachment cell_seeding->incubation1 treatment Treat Cells with Test Substance (Various Concentrations) incubation1->treatment incubation2 Incubate for Exposure Period treatment->incubation2 nr_staining Add Neutral Red Medium incubation2->nr_staining incubation3 Incubate for Dye Uptake nr_staining->incubation3 wash Wash Cells incubation3->wash destain Add Destain Solution wash->destain measure Measure Absorbance destain->measure analysis Calculate Cell Viability and IC50 measure->analysis end End analysis->end

Caption: Workflow for the In Vitro Neutral Red Uptake (NRU) Cytotoxicity Assay.

Metabolism

Specific metabolism studies for this compound are not available. However, research on other 2,3-dihydrobenzofuran derivatives suggests common metabolic pathways. A study on a substituted nitazene containing a (2,3-dihydro-1-benzofuran-5-yl)methyl moiety identified N-deethylation, hydroxylation at the dihydrobenzofuran moiety, and oxidative cleavage of the dihydrofuran ring as the main metabolic transformations.[10]

Based on this, a putative metabolic pathway for this compound can be proposed, primarily involving Phase I and Phase II reactions.

metabolic_pathway parent This compound phase1 Phase I Metabolism (Hydroxylation, Oxidation) parent->phase1 phase2 Phase II Metabolism (Glucuronidation, Sulfation) phase1->phase2 excretion Excretion phase2->excretion

Caption: Putative Metabolic Pathway for this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways that are directly affected by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This technical guide provides a summary of the currently available safety, handling, and toxicity information for this compound. The compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. While a specific LD50 value is not available, data from a closely related compound suggests low acute oral toxicity. Standard laboratory safety precautions, including the use of personal protective equipment and adequate ventilation, are recommended during handling. Further studies are needed to determine its specific toxicological profile, including chronic toxicity, genotoxicity, and its effects on specific signaling pathways.

References

Methodological & Application

Synthetic Routes to 2,3-Dihydrobenzofuran-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-Dihydrobenzofuran-4-ol, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established synthetic strategies and aim to provide clear, reproducible instructions for laboratory application.

Introduction

This compound is a key heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its structural motif is of significant interest to medicinal chemists due to its potential to interact with various biological targets. The hydroxyl group at the 4-position provides a handle for further functionalization, allowing for the generation of diverse compound libraries for drug discovery programs. This document outlines two primary synthetic approaches to this target molecule, starting from readily available precursors.

Synthetic Strategies

Two main strategies for the synthesis of this compound are detailed below:

  • Williamson Ether Synthesis and Intramolecular Cyclization of a Catechol Derivative: This classical approach involves the formation of an ether linkage followed by an intramolecular ring closure to construct the dihydrofuran ring.

  • O-Alkylation and Intramolecular Cyclization of Resorcinol: This method utilizes the selective alkylation of one of the hydroxyl groups of resorcinol, followed by an intramolecular cyclization to yield the desired product.

Protocol 1: Synthesis from a Catechol Derivative via Williamson Ether Synthesis and Cyclization

This protocol describes a two-step synthesis starting from catechol. The first step is a Williamson ether synthesis to introduce a 2-bromoethoxy side chain, followed by an intramolecular cyclization to form the 2,3-dihydrobenzofuran ring system.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromoethoxy)-2-hydroxybenzene

  • Materials:

    • Catechol

    • 1,2-Dibromoethane

    • Sodium hydroxide (NaOH)

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 equivalent) in aqueous sodium hydroxide solution.

    • Add 1,2-dibromoethane (excess, e.g., 3 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2-bromoethoxy)-2-hydroxybenzene.

    • Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

  • Materials:

    • 1-(2-Bromoethoxy)-2-hydroxybenzene

    • Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-bromoethoxy)-2-hydroxybenzene (1 equivalent) in the anhydrous solvent.

    • Cool the solution in an ice bath.

    • Carefully add the strong base (e.g., NaH, 1.1 equivalents) portion-wise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Data Summary
StepReactantsReagents & SolventsReaction TimeTemperatureYield (%)
1Catechol, 1,2-DibromoethaneNaOH (aq), Diethyl ether4-8 hReflux60-70
21-(2-Bromoethoxy)-2-hydroxybenzeneNaH, THF2-4 h0 °C to rt75-85

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Reaction Pathway

G Catechol Catechol Intermediate 1-(2-Bromoethoxy)-2-hydroxybenzene Catechol->Intermediate 1,2-Dibromoethane, NaOH Product This compound Intermediate->Product NaH, THF

Figure 1. Synthesis of this compound from Catechol.

Protocol 2: Synthesis from Resorcinol via O-Alkylation and Intramolecular Cyclization

This protocol outlines a method starting from resorcinol, which is a constitutional isomer of catechol. The key challenge in this route is the regioselective mono-alkylation of resorcinol.

Experimental Protocol

Step 1: Mono-O-alkylation of Resorcinol

  • Materials:

    • Resorcinol (1,3-Dihydroxybenzene)

    • 1,2-Dichloroethane or 1,2-Dibromoethane

    • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH))

    • Solvent (e.g., Acetone or Acetonitrile)

  • Procedure:

    • In a round-bottom flask, dissolve resorcinol (1 equivalent) in the chosen solvent.

    • Add the base (e.g., K₂CO₃, 1.1 equivalents).

    • Add the 1,2-dihaloethane (1 equivalent) dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC to maximize the formation of the mono-alkylated product.

    • After the optimal reaction time, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product will likely be a mixture of starting material, mono-alkylated, and di-alkylated products.

    • Separate the desired mono-alkylated intermediate, 3-(2-haloethoxy)phenol, by column chromatography.

Step 2: Intramolecular Cyclization

  • Materials:

    • 3-(2-Haloethoxy)phenol

    • Strong base (e.g., Sodium hydroxide or Potassium hydroxide)

    • Solvent (e.g., Ethanol or Water)

  • Procedure:

    • Dissolve the purified 3-(2-haloethoxy)phenol in the solvent in a round-bottom flask.

    • Add a solution of the strong base.

    • Heat the mixture to reflux for several hours, monitoring the cyclization by TLC.

    • Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary
StepReactantsReagents & SolventsReaction TimeTemperatureYield (%)
1Resorcinol, 1,2-DichloroethaneK₂CO₃, Acetone6-12 hReflux40-50
23-(2-Chloroethoxy)phenolNaOH, Ethanol3-6 hReflux80-90

Note: The yield of the mono-alkylation step is often moderate due to the competing di-alkylation. Careful control of stoichiometry and reaction time is crucial.

Reaction Pathway

G Resorcinol Resorcinol Intermediate 3-(2-Chloroethoxy)phenol Resorcinol->Intermediate 1,2-Dichloroethane, K₂CO₃ Product This compound Intermediate->Product NaOH, Ethanol G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Starting Material (Catechol or Resorcinol) Reaction Reaction: - O-Alkylation - Cyclization Start->Reaction Extraction Extraction Reaction->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization (NMR, MS, etc.)

Application Notes and Protocols for the Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a focal point of extensive research, with palladium-catalyzed intramolecular cyclization emerging as a powerful and versatile strategy. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methodologies, offering a comparative overview to aid in the selection and implementation of the most suitable synthetic route for a given target molecule.

I. Overview of Synthetic Strategies

Palladium catalysis offers a diverse toolbox for the construction of the dihydrobenzofuran core, primarily through the formation of a crucial C-O or C-C bond in an intramolecular fashion. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the need for stereocontrol. Key approaches covered in these notes include:

  • Heck-Type Reactions: Intramolecular coupling of an aryl halide with a tethered alkene.

  • Wacker-Type Oxidative Cyclization: Nucleophilic attack of a phenol onto a palladium-activated alkene.

  • C-H Activation/Functionalization: Direct coupling of an aryl C-H bond with a pendant functional group.

  • Annulation of Dienes: Convergent approaches that construct the heterocyclic ring from acyclic precursors.

II. Comparative Data of Selected Protocols

The following tables summarize the quantitative data from various palladium-catalyzed methods for the synthesis of dihydrobenzofurans, allowing for a direct comparison of their efficiency and scope.

Table 1: Enantioselective Heck-Matsuda/Carbonylation/Stille Coupling [1]

EntrySubstrateCatalyst Loading (mol%)LigandYield (%)Enantiomeric Ratio (er)
12-Allyl-1-iodobenzene derivative5Chiral N,N-ligand9199:1
2Substituted 2-allyl-1-iodobenzene5Chiral N,N-ligand8598:2
3Electron-rich aryl iodide5Chiral N,N-ligand8897:3
4Electron-deficient aryl iodide5Chiral N,N-ligand7699:1

Table 2: Oxidative Cyclization of o-Allylphenols [2]

EntrySubstrateCatalystOxidantSolventYield (%)
12-AllylphenolPd(OAc)₂Cu(OAc)₂DMFHigh
22-AllylphenolPdCl₂Cu(OAc)₂DMFHigh (faster)
32-AllylphenolPdCl₂Cu(OAc)₂/LiClaq. DMFHigh (r.t.)
4Substituted 2-allylphenolPdCl₂Cu(OAc)₂/LiClaq. DMF85-95

Table 3: Annulation of 1,3-Dienes with o-Iodoaryl Acetates [3]

Entryo-Iodoaryl Acetate1,3-DieneCatalyst SystemYield (%)
1Phenyl acetate derivativeIsoprenePd(OAc)₂/PPh₃85
2Naphthyl acetate derivative1,3-ButadienePd(OAc)₂/PPh₃78
3Electron-rich aryl acetateCyclohexadienePd(OAc)₂/PPh₃92
4Electron-deficient aryl acetate2,4-HexadienePd(OAc)₂/PPh₃75

III. Experimental Protocols

A. Protocol 1: Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans via Heck-Matsuda/Carbonylation/Stille Coupling[1]

This one-pot procedure allows for the synthesis of highly enantioenriched dihydrobenzofurans bearing a quaternary stereocenter.

Materials:

  • Substituted 2-allyl-1-iodobenzene derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Chiral N,N-ligand (e.g., a substituted bis(oxazoline) ligand, 6 mol%)

  • Organotin reagent (e.g., tributyl(vinyl)tin, 1.2 equiv)

  • Carbon monoxide (CO, 1 atm)

  • Solvent (e.g., Toluene)

  • Base (e.g., K₂CO₃, 2.0 equiv)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon), add the 2-allyl-1-iodobenzene derivative, Pd(OAc)₂, and the chiral N,N-ligand.

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Introduce the organotin reagent and the base.

  • Evacuate and backfill the tube with carbon monoxide (1 atm, balloon).

  • Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir vigorously for 1 hour, then filter the mixture through a pad of Celite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched dihydrobenzofuran.

B. Protocol 2: Wacker-Type Oxidative Cyclization of o-Allylphenols[2]

This protocol describes a mild and efficient method for the synthesis of 2-methyldihydrobenzofurans.

Materials:

  • Substituted o-allylphenol (1.0 mmol)

  • Palladium(II) chloride (PdCl₂, 2 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 3.0 mmol)

  • Lithium chloride (LiCl, 10 M aqueous solution, 0.3 mL)

  • Dimethylformamide (DMF, 2.5 mL)

Procedure:

  • In a round-bottom flask, dissolve Cu(OAc)₂·H₂O in DMF.

  • Add the o-allylphenol to the solution.

  • Add the aqueous solutions of LiCl and PdCl₂.

  • Stir the reaction mixture at room temperature for 25 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 2-methyldihydrobenzofuran.

C. Protocol 3: Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates[3]

This method provides a convergent and highly regioselective approach to substituted dihydrobenzofurans.

Materials:

  • o-Iodoaryl acetate (1.0 equiv)

  • 1,3-Diene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a sealed tube, combine the o-iodoaryl acetate, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add acetonitrile and the 1,3-diene.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired dihydrobenzofuran.

IV. Mechanistic Insights and Workflow Diagrams

The following diagrams illustrate the generalized catalytic cycles and experimental workflows for the described methodologies.

G cluster_heck General Heck-Type Cyclization Workflow Start Aryl Halide (e.g., o-allyl-iodobenzene) OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArylPdII Aryl-Pd(II)-X Complex OxAdd->ArylPdII IntraInsert Intramolecular Carbopalladation ArylPdII->IntraInsert AlkylPdII Alkyl-Pd(II) Intermediate IntraInsert->AlkylPdII BetaElim β-Hydride Elimination AlkylPdII->BetaElim BetaElim->Pd0 Reductive Elimination Product Dihydrobenzofuran Product BetaElim->Product HX_Base HX + Base BetaElim->HX_Base G cluster_wacker Wacker-Type Oxidative Cyclization Workflow Start o-Allylphenol Coord Alkene Coordination Start->Coord PdII Pd(II) Catalyst (e.g., PdCl₂) PdII->Coord PiAllyl π-Allyl Pd(II) Complex Coord->PiAllyl NucAttack Intramolecular Oxypalladation PiAllyl->NucAttack Phenolic -OH CyclizedPdII Cyclized Pd(II) Intermediate NucAttack->CyclizedPdII RedElim Reductive Elimination/ β-Hydride Elimination CyclizedPdII->RedElim Product Dihydrobenzofuran Product RedElim->Product Pd0 Pd(0) RedElim->Pd0 Reox Reoxidation (e.g., Cu(II)) Pd0->Reox Reox->PdII Catalyst Regeneration

References

Application Notes and Protocols: Enantioselective Synthesis of Chiral 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3-dihydrobenzofuran derivatives are privileged structural motifs found in a wide array of natural products and pharmacologically active compounds. Their rigid scaffold and defined stereochemistry make them attractive targets in medicinal chemistry and drug development. The enantioselective synthesis of these compounds is of paramount importance, as the biological activity often resides in a single enantiomer. This document provides an overview of modern synthetic strategies, detailed experimental protocols for key transformations, and a comparative analysis of various catalytic systems.

Overview of Synthetic Strategies

The enantioselective construction of the 2,3-dihydrobenzofuran core can be broadly categorized into several approaches:

  • Transition Metal Catalysis: This is a dominant strategy, employing a range of metals such as Palladium (Pd), Rhodium (Rh), Copper (Cu), and Iridium (Ir). These methods often involve intramolecular cyclizations, C-H activation, or cycloaddition reactions, utilizing chiral ligands to induce asymmetry. For instance, Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes have proven highly effective.[1] Similarly, Rh(III)-catalyzed C-H activation followed by [3+2] annulation offers a redox-neutral pathway to these scaffolds.[1][2]

  • Organocatalysis: This metal-free approach has gained significant traction, utilizing small chiral organic molecules like thioureas, squaramides, and cinchona alkaloids to catalyze reactions.[3][4][5] These catalysts often operate through hydrogen bonding or iminium/enamine activation. Cascade reactions, such as Michael addition followed by an oxa-substitution, are common in organocatalytic routes.[3]

  • Chemoenzymatic Synthesis: This strategy combines the selectivity of enzymes with the versatility of chemical synthesis. Lipase-mediated kinetic resolution of precursor alcohols or bioreduction of ketones can generate enantiopure starting materials for subsequent chemical intramolecular cyclization to afford the target dihydrobenzofurans.[6][7]

  • Domino and Cascade Reactions: Many modern methods are designed as domino or cascade sequences, where multiple bonds are formed in a single pot. This improves efficiency by reducing the number of purification steps. An example includes the Cs2CO3-catalyzed domino annulation of chiral salicyl N-phosphonyl imines with bromo malonates.[8]

Comparative Data of Catalytic Systems

The following table summarizes the performance of various catalytic systems in the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives, allowing for easy comparison of their efficacy.

Catalyst/Ligand SystemReaction TypeSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Ref.
Transition Metal Catalysis
Pd/TY-PhosHeck/Tsuji-Trosto-bromophenols, 1,3-dienesHighExcellentN/A[1]
Rh(III)-Cp* complexC-H Functionalization/[3+2] AnnulationN-phenoxyacetamides, 1,3-dienesup to 79up to 98N/A[2]
Cu(OTf)₂/SPDO[3+2] CycloadditionQuinone esters, styrenes86-9686-99N/A[9][10]
Cationic Iridium/(S,S)-QuinoxP*Intramolecular Hydroarylationm-allyloxyphenyl ketonesup to 85up to 97N/A[11]
Rhodium catalystCarbene insertion into C(sp³)–HDiazo-containing phenols53-9968-98>20:1[12]
Organocatalysis
Chiral ThioureaMichael/oxa-substitution cascadeo-hydroxy chalconesGoodExcellenttrans-selective[3]
Quinine-derived squaramideFriedel-Crafts/SN2 dominoPhenols, (Z)-α-bromonitroalkenesHighup to >99N/A[4]
Chiral Phosphoric Acid[3+2] Annulation3-hydroxymaleimides, quinone monoiminesup to 99up to 99N/A[13]
Other Methods
TfOH (Brønsted Acid)[4+1] Annulationp-quinone methides, α-aryl diazoacetatesGoodN/AN/A[14]
Cs₂CO₃Domino AnnulationSalicyl N-phosphonyl imines, bromo malonatesGood-HighN/A77:23 S/R[8][14]

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Cascade Synthesis of trans-2,3-Dihydrobenzofurans

This protocol is based on the chiral thiourea-catalyzed cascade reaction of an in-situ generated pyridinium ylide and an ortho-hydroxy chalcone derivative.[3]

Materials:

  • Chiral thiourea catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)

  • ortho-Hydroxy chalcone derivative

  • Pyridinium salt

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the ortho-hydroxy chalcone derivative (1.0 equiv) and the chiral thiourea catalyst (0.1 equiv).

  • Dissolve the solids in anhydrous CH₂Cl₂ (0.1 M).

  • In a separate flask, prepare the pyridinium ylide by treating the corresponding pyridinium salt with a base like Et₃N (1.2 equiv) in CH₂Cl₂.

  • Slowly add the freshly prepared pyridinium ylide solution to the reaction mixture containing the chalcone and catalyst at ambient temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Analyze the final product for yield and determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Copper-Catalyzed [3+2] Cycloaddition for 2-Aryl-2,3-dihydrobenzofuran Synthesis

This protocol describes the enantioselective synthesis of 2-aryl-2,3-dihydrobenzofuran scaffolds via a Cu/SPDO-catalyzed cycloaddition.[9][10]

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral spiro-bis(oxazoline) ligand (SPDO)

  • Quinone ester derivative

  • Styrene derivative

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Molecular sieves (4 Å)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine Cu(OTf)₂ (0.05 equiv) and the SPDO ligand (0.055 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add 4 Å molecular sieves to the catalyst mixture.

  • In a separate flask, dissolve the quinone ester (1.0 equiv) and the styrene derivative (1.2 equiv) in anhydrous toluene.

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Stir the reaction at the specified temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and analyze the enantiomeric excess of the purified product by chiral HPLC.

Visualizations

Experimental Workflow

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Starting Materials (e.g., Phenol derivative, Alkene/Alkyne) ReactionSetup Reaction Setup (Inert Atmosphere, Temp. Control) Start->ReactionSetup Catalyst Catalyst System (Metal/Ligand or Organocatalyst) Catalyst->ReactionSetup Reagents Reagents & Solvents Reagents->ReactionSetup Monitoring Reaction Monitoring (TLC, GC, LC-MS) ReactionSetup->Monitoring Sampling Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Chiral 2,3-Dihydrobenzofuran Purification->Product Analysis Characterization (NMR, MS, Chiral HPLC) Product->Analysis

Caption: General experimental workflow for enantioselective synthesis.

Catalytic Strategies Overview

G Catalytic Strategies Overview Root Enantioselective Synthesis of 2,3-Dihydrobenzofurans TM_Cat Transition Metal Catalysis Root->TM_Cat Organo_Cat Organocatalysis Root->Organo_Cat Other_Cat Other Methods Root->Other_Cat Pd_Cat Palladium (Pd) TM_Cat->Pd_Cat Rh_Cat Rhodium (Rh) TM_Cat->Rh_Cat Cu_Cat Copper (Cu) TM_Cat->Cu_Cat Ir_Cat Iridium (Ir) TM_Cat->Ir_Cat Thiourea Thiourea / Squaramide Organo_Cat->Thiourea Cinchona Cinchona Alkaloids Organo_Cat->Cinchona CPA Chiral Phosphoric Acids Organo_Cat->CPA Chemo Chemoenzymatic Other_Cat->Chemo Bronsted Brønsted Acid Other_Cat->Bronsted

Caption: Logical overview of synthetic strategies.

Simplified Catalytic Cycle: Pd-Catalyzed Heck Cyclization

G Simplified Pd-Catalyzed Heck Cyclization Cycle Pd0 Pd(0)L_n ArylPd Aryl-Pd(II)-X Pd0->ArylPd Oxidative Addition BaseH [Base-H]X AlkeneComplex Alkene Coordination ArylPd->AlkeneComplex Alkene Coordination IntramolAdd Intramolecular Carbopalladation AlkeneComplex->IntramolAdd BetaHydride β-Hydride Elimination IntramolAdd->BetaHydride BetaHydride->Pd0 Reductive Elimination Product Chiral 2,3-Dihydrobenzofuran BetaHydride->Product ArylHalide o-Halo Phenol Derivative ArylHalide->ArylPd Base Base Base->BetaHydride

References

Application Notes and Protocols: 2,3-Dihydrobenzofuran-4-ol as a Versatile Intermediate in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and derivatization of 2,3-dihydrobenzofuran-4-ol, a key intermediate in the total synthesis of various natural products and complex molecules. The strategic importance of this building block lies in its fused heterocyclic structure and the presence of a hydroxyl group on the aromatic ring, which allows for diverse functionalization.

Synthesis of the Key Intermediate: this compound

The preparation of this compound can be achieved through a multi-step sequence starting from readily available precursors. A common strategy involves the construction of the dihydrofuran ring onto a pre-functionalized benzene ring, followed by the revealing of the key hydroxyl group.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route involves the O-alkylation of a suitable catechol derivative, followed by cyclization and subsequent deprotection.

Step 1: O-Alkylation of 3-Methoxyphenol

To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 2-Bromoethanol (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-18 hours. After completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford 2-(3-methoxyphenoxy)ethanol.

Step 2: Cyclization to 4-Methoxy-2,3-dihydrobenzofuran

The 2-(3-methoxyphenoxy)ethanol (1.0 eq) is treated with a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent). The reaction is heated, typically to 80-100 °C, for 2-4 hours. The reaction mixture is then carefully poured onto ice and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-methoxy-2,3-dihydrobenzofuran.

Step 3: Demethylation to this compound

To a solution of 4-methoxy-2,3-dihydrobenzofuran (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C is added a demethylating agent such as boron tribromide (1.2 eq) dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature for an additional 1-2 hours. The reaction is quenched by the slow addition of methanol, followed by water. The mixture is extracted with dichloromethane, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by recrystallization or column chromatography.

Derivatization of this compound

The synthetic utility of this compound is demonstrated through the selective functionalization of its hydroxyl group and the electron-rich aromatic ring.

O-Alkylation: Synthesis of 4-Methoxy-2,3-dihydrobenzofuran

The hydroxyl group can be easily alkylated to introduce various functionalities or to protect it for subsequent reactions. O-methylation is a common transformation.

To a stirred solution of this compound (1.0 eq) in a suitable solvent like acetone or THF is added an excess of a base such as potassium carbonate (3.0 eq). The mixture is stirred at room temperature for 30 minutes before the dropwise addition of dimethyl sulfate (1.5 eq). The reaction is then heated to reflux for 4-6 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated to yield 4-methoxy-2,3-dihydrobenzofuran.

Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring

The electron-donating nature of the oxygen atom in the dihydrofuran ring, especially when the C4-hydroxyl group is alkylated, activates the aromatic ring towards electrophilic substitution, primarily at the C5 and C7 positions.

To a solution of 4-methoxy-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent at 0 °C is added a solution of bromine (1.05 eq) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours, during which the color of the bromine disappears. The reaction is then poured into an aqueous solution of sodium thiosulfate to quench any unreacted bromine. The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated to afford the brominated product. The major product is typically the 5-bromo derivative, but the 7-bromo isomer may also be formed.

To a flask containing N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with stirring. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent. A solution of 4-methoxy-2,3-dihydrobenzofuran (1.0 eq) in DMF is then added dropwise at 0 °C. The reaction mixture is then heated to 60-80 °C for 2-4 hours. After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium hydroxide or sodium acetate. The precipitated product is collected by filtration, washed with water, and dried. This procedure typically yields the 5-formyl derivative.

Quantitative Data Summary

StepReactantsReagents and ConditionsProductYield (%)
Synthesis of Intermediate
O-Alkylation of 3-Methoxyphenol3-Methoxyphenol, 2-BromoethanolK₂CO₃, Acetone, Reflux, 12-18 h2-(3-Methoxyphenoxy)ethanol85-95
Cyclization2-(3-Methoxyphenoxy)ethanolPolyphosphoric Acid, 80-100 °C, 2-4 h4-Methoxy-2,3-dihydrobenzofuran70-80
Demethylation4-Methoxy-2,3-dihydrobenzofuranBBr₃, CH₂Cl₂, 0 °C to rt, 2-4 hThis compound80-90
Derivatization
O-MethylationThis compound, Dimethyl SulfateK₂CO₃, Acetone, Reflux, 4-6 h4-Methoxy-2,3-dihydrobenzofuran>95
Bromination4-Methoxy-2,3-dihydrobenzofuran, BromineAcetic Acid, 0 °C, 1-2 h5-Bromo-4-methoxy-2,3-dihydrobenzofuran80-90
Vilsmeier-Haack Formylation4-Methoxy-2,3-dihydrobenzofuranPOCl₃, DMF, 60-80 °C, 2-4 h5-Formyl-4-methoxy-2,3-dihydrobenzofuran75-85

Visualized Workflows and Pathways

Synthesis_of_2_3_Dihydrobenzofuran_4_ol cluster_synthesis Synthesis of this compound start 3-Methoxyphenol step1 O-Alkylation (2-Bromoethanol, K₂CO₃) start->step1 intermediate1 2-(3-Methoxyphenoxy)ethanol step1->intermediate1 step2 Cyclization (PPA) intermediate1->step2 intermediate2 4-Methoxy-2,3-dihydrobenzofuran step2->intermediate2 step3 Demethylation (BBr₃) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway to this compound.

Derivatization_of_2_3_Dihydrobenzofuran_4_ol cluster_o_alkylation O-Alkylation cluster_eas Electrophilic Aromatic Substitution start This compound step_o_alk O-Methylation (Dimethyl Sulfate, K₂CO₃) start->step_o_alk product_o_alk 4-Methoxy-2,3-dihydrobenzofuran step_o_alk->product_o_alk step_bromo Bromination (Br₂) product_o_alk->step_bromo step_formyl Vilsmeier-Haack Formylation (POCl₃, DMF) product_o_alk->step_formyl product_bromo 5-Bromo-4-methoxy- 2,3-dihydrobenzofuran step_bromo->product_bromo product_formyl 5-Formyl-4-methoxy- 2,3-dihydrobenzofuran step_formyl->product_formyl

Caption: Derivatization of this compound.

Applications of 2,3-Dihydrobenzofuran Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold frequently found in a diverse array of natural products and synthetic bioactive molecules.[1][2][3] Its unique structural and electronic properties have established it as a valuable pharmacophore in medicinal chemistry, leading to the development of compounds with a wide spectrum of pharmacological activities. This document provides an overview of the key therapeutic applications of 2,3-dihydrobenzofuran derivatives, supported by quantitative data, detailed experimental protocols for their evaluation, and diagrams of relevant biological pathways and workflows.

Anti-inflammatory Activity

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated significant potential as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5][6]

Inhibition of Prostaglandin Synthesis

A notable class of anti-inflammatory compounds is the 2,3-dihydrobenzofuran-2-ones. These compounds have been shown to be potent inhibitors of prostaglandin synthesis.[4] For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has demonstrated greater potency than the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac in various in vivo models of inflammation.[4]

Additionally, fluorinated benzofuran and dihydrobenzofuran derivatives have been investigated for their anti-inflammatory effects in macrophages. These compounds effectively suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[5][7]

Compound ClassTarget/AssayIC50 / ActivityReference
2,3-Dihydrobenzofuran-2-onesProstaglandin Synthesis InhibitionMore potent than diclofenac[4]
Fluorinated DihydrobenzofuransIL-6 Secretion (LPS-stimulated macrophages)1.2 - 9.04 µM[5]
Fluorinated DihydrobenzofuransCCL2 Secretion (LPS-stimulated macrophages)1.5 - 19.3 µM[5]
Fluorinated DihydrobenzofuransNitric Oxide Production (LPS-stimulated macrophages)2.4 - 5.2 µM[5]
Fluorinated DihydrobenzofuransProstaglandin E2 Secretion (LPS-stimulated macrophages)1.1 - 20.5 µM[5]
Experimental Protocols

a) Carrageenan-Induced Paw Edema in Rats: This is a standard model for acute inflammation.

  • Animal Model: Male Wistar rats (150-200 g).

  • Procedure:

    • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[8][9]

    • Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[6]

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

b) Adjuvant-Induced Arthritis in Rats: This model is used to evaluate compounds for their potential in treating chronic inflammatory conditions like rheumatoid arthritis.

  • Animal Model: Male Lewis rats.

  • Induction: On day 0, inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL) subcutaneously at the base of the tail.[1][4]

  • Treatment: Administer the test compound or vehicle daily from day 0 (prophylactic) or after the onset of clinical symptoms (therapeutic).

  • Assessment: Monitor the animals for signs of arthritis, including paw swelling, erythema, and joint stiffness. Arthritis severity can be scored on a scale of 0-4 per paw.[10] The experiment is typically terminated around day 21-28.

a) Inhibition of Prostaglandin Synthesis:

  • Enzyme Source: Bovine seminal vesicle microsomes or purified COX-1/COX-2 enzymes.

  • Procedure:

    • Pre-incubate the enzyme preparation with the test compound or vehicle at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period (e.g., 20 minutes), terminate the reaction.

    • Quantify the amount of prostaglandins (e.g., PGE2) produced using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11]

b) LPS-Induced Inflammation in Macrophages:

  • Cell Line: RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs).[5][12]

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).[13]

    • Collect the cell culture supernatant to measure the levels of inflammatory mediators (IL-6, TNF-α, NO, PGE2) using ELISA or Griess assay (for NO).

    • Cell lysates can be prepared to analyze the protein expression of COX-2 and iNOS by Western blotting.

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_iNOS_genes COX-2 & iNOS Gene Transcription NFkB->COX2_iNOS_genes COX2_iNOS_proteins COX-2 & iNOS Proteins COX2_iNOS_genes->COX2_iNOS_proteins Prostaglandins Prostaglandins (e.g., PGE2) COX2_iNOS_proteins->Prostaglandins COX-2 NO Nitric Oxide (NO) COX2_iNOS_proteins->NO iNOS ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation L_Arginine L-Arginine L_Arginine->NO NO->Inflammation Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->COX2_iNOS_proteins

Caption: LPS-induced inflammatory pathway and its inhibition.

Anticancer Activity

The 2,3-dihydrobenzofuran scaffold is also a promising framework for the development of novel anticancer agents.[5][7] Certain derivatives have shown significant cytotoxic activity against various cancer cell lines.

Mechanisms of Action

Fluorinated benzofuran and dihydrobenzofuran compounds have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116).[5] Their anticancer effects are associated with the induction of apoptosis, as evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1.[5]

Quantitative Data: Anticancer Activity
Compound ClassCell LineEffectFindingReference
Difluoro, bromo, ester/acid dihydrobenzofuransHCT116Inhibition of proliferation~70% inhibition[5]
Difluoro, bromo, ester/acid dihydrobenzofuransHCT116DNA fragmentation~80% fragmentation[5]
Rh-catalyzed synthesized dihydrobenzofuransHuman colon cancer cellsCytotoxicityIC50: 14.48 - 15.99 µM[14]
Experimental Protocols
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[16]

  • Cell Line: HCT116 cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.[17]

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Line: HCT116 cells.

  • Procedure:

    • Treat cells with the test compound as described above.

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2, cleaved PARP-1, and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow

G cluster_invitro In Vitro Anticancer Evaluation start Seed HCT116 Cells treat Treat with Dihydrobenzofuran Derivative start->treat prolif Cell Proliferation Assay (MTT) treat->prolif apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis western Western Blot (Bcl-2, PARP-1) treat->western ic50 Determine IC50 prolif->ic50 apoptosis_eval Quantify Apoptosis apoptosis->apoptosis_eval protein_eval Analyze Protein Expression western->protein_eval

Caption: Workflow for in vitro anticancer activity assessment.

Neurological and CNS Applications

The 2,3-dihydrobenzofuran scaffold has been explored for its potential in treating central nervous system (CNS) disorders, including neuropathic pain and psychological disorders.[8][18]

Cannabinoid Receptor 2 (CB2) Agonists

A series of 2,3-dihydrobenzofuran derivatives have been designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). CB2 is an emerging target for the treatment of neuropathic pain, as its activation can suppress neuroinflammation. The S-enantiomer of certain derivatives was found to be the active enantiomer.

Phosphodiesterase 1B (PDE1B) Inhibitors

The PDE1B enzyme is a target for treating psychological and neurological disorders. Through pharmacophore-based screening and molecular dynamics simulations, 2,3-dihydrobenzofuran derivatives have been identified as potential lead inhibitors of PDE1B.[8]

Experimental Protocols
  • Preparation: Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 or [3H]WIN-55,212-2.

  • Procedure (Competition Binding):

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and increasing concentrations of the test compound in a binding buffer.

    • Incubate for 60-90 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters and measure the bound radioactivity using a scintillation counter.

    • Calculate the Ki value to determine the affinity of the test compound for the receptor.

  • Enzyme: Purified PDE1B enzyme.

  • Substrate: Fluorescently labeled cAMP.

  • Procedure:

    • Incubate the fluorescently labeled cAMP with the PDE1B enzyme in the presence of various concentrations of the test inhibitor for 1 hour.

    • Add a binding agent that specifically binds to the linearized fluorescent nucleotide monophosphate product.

    • Measure the fluorescence polarization. An increase in polarization indicates enzymatic activity, while a decrease in the presence of an inhibitor signifies its inhibitory effect.

    • Determine the IC50 value of the inhibitor.

  • Animal Model: Sprague-Dawley rats.

  • Induction: Administer paclitaxel (e.g., 2 mg/kg, i.p.) on alternating days for a total of four injections to induce peripheral neuropathy.[19]

  • Treatment: Administer the test compound during or after the paclitaxel treatment.

  • Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A decrease in the threshold indicates allodynia.

Other Therapeutic Applications

The versatility of the 2,3-dihydrobenzofuran scaffold extends to other therapeutic areas:

  • PPARα Agonists: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, with potential for treating dyslipidemia.[20]

  • PAR4 Antagonists: 2,3-dihydro[3][4]dioxino[2,3-g]benzofuran derivatives have been discovered as potent protease-activated receptor 4 (PAR4) antagonists with significant antiplatelet aggregation activity and a low bleeding tendency, suggesting their utility in treating arterial thrombosis.[21]

  • Hallucinogenic Phenethylamine Analogs: The scaffold has been used to create analogs of hallucinogenic phenethylamines to study their structure-activity relationships at serotonin receptors.[10]

Conclusion

The 2,3-dihydrobenzofuran scaffold is a cornerstone in the design and discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The protocols and data presented herein provide a valuable resource for researchers engaged in the exploration and development of novel drugs based on this privileged chemical entity. Further investigation into the structure-activity relationships and mechanisms of action of 2,3-dihydrobenzofuran derivatives will undoubtedly lead to the discovery of new and improved therapies for a variety of diseases.

References

Development of 2,3-Dihydrobenzofuran-Based mPGES-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the cyclooxygenase (COX) pathway, responsible for the conversion of prostaglandin H2 (PGH2) to the pro-inflammatory prostaglandin E2 (PGE2). As a key player in inflammation, pain, and fever, mPGES-1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. The 2,3-dihydrobenzofuran scaffold has been identified as a privileged structure for the design of potent and selective mPGES-1 inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of 2,3-dihydrobenzofuran-based mPGES-1 inhibitors.

Signaling Pathway

The enzymatic conversion of arachidonic acid to PGE2 involves a multi-step signaling cascade. The diagram below illustrates the key enzymes and intermediates in this pathway, highlighting the central role of mPGES-1.

mPGES1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid cPLA2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1/2 PGH2 PGH2 PGG2->PGH2 COX-1/2 PGE2 PGE2 PGH2->PGE2 mPGES-1 Other Prostanoids Other Prostanoids PGH2->Other Prostanoids Other Synthases Inhibitor 2,3-Dihydrobenzofuran Inhibitors mPGES-1 mPGES-1 Inhibitor->mPGES-1

Caption: The mPGES-1 signaling pathway, illustrating the inhibition by 2,3-dihydrobenzofuran-based compounds.

Data Presentation

The following table summarizes the in vitro inhibitory activities of several 2,3-dihydrobenzofuran-based compounds against mPGES-1.

Compound IDStructuremPGES-1 IC50 (µM)[1]
(±)-17 2-(3,4-dihydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)methanol8.5 ± 3.2
(±)-18 (2-(3,4-dihydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)(phenyl)methanol3.6 ± 0.5
(±)-19 2-(2-(3,4-dihydroxyphenyl)-2,3-dihydrobenzofuran-3-yl)acetonitrile2.1 ± 0.3
(±)-20 2-(3,4-dihydroxyphenyl)-3-methyl-2,3-dihydrobenzofuran2.0 ± 0.1
(2R,3R)-20 (2R,3R)-2-(3,4-dihydroxyphenyl)-3-methyl-2,3-dihydrobenzofuran2.1 ± 0.2
(2S,3S)-20 (2S,3S)-2-(3,4-dihydroxyphenyl)-3-methyl-2,3-dihydrobenzofuran2.8 ± 0.3
MK-886 Reference Inhibitor2.1

Experimental Protocols

Cell-Free mPGES-1 Enzyme Activity Assay

This protocol describes the determination of the inhibitory activity of test compounds on mPGES-1 in a cell-free system using microsomes isolated from interleukin-1β (IL-1β)-stimulated A549 cells.[1]

Experimental Workflow:

Caption: Workflow for the cell-free mPGES-1 enzyme activity assay.

Materials:

  • A549 human lung carcinoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human IL-1β

  • Phosphate Buffered Saline (PBS)

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM EDTA and 1 mM DTT)

  • Prostaglandin H2 (PGH2)

  • Reduced glutathione (GSH)

  • Test compounds (2,3-dihydrobenzofuran derivatives)

  • PGE2 Enzyme Immunoassay (EIA) kit

  • Bradford protein assay reagent

Protocol:

  • Cell Culture and Stimulation:

    • Culture A549 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

    • When cells reach 80-90% confluency, replace the medium with fresh medium containing 10 ng/mL of IL-1β and incubate for 24 hours to induce mPGES-1 expression.[2][3][4]

  • Microsome Isolation:

    • Wash the stimulated cells with ice-cold PBS and scrape them into homogenization buffer.

    • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

    • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using the Bradford assay.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, pre-incubate the microsomal preparation (typically 10-20 µg of protein) with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at room temperature.

    • Add reduced glutathione (GSH) to a final concentration of 2.5 mM.

    • Initiate the enzymatic reaction by adding PGH2 (final concentration ~10-20 µM). The reaction volume is typically 100-200 µL.

    • Incubate for 60 seconds at room temperature.

    • Terminate the reaction by adding a stop solution (e.g., 1 M HCl or a solution of stannous chloride).

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced using a commercial PGE2 EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based PGE2 Production Assay

This protocol outlines the procedure for measuring the effect of test compounds on PGE2 production in intact A549 cells stimulated with IL-1β.

Experimental Workflow:

Caption: Workflow for the cell-based PGE2 production assay.

Materials:

  • A549 cells

  • DMEM with 2% FBS

  • Recombinant human IL-1β

  • Test compounds

  • PGE2 EIA kit

Protocol:

  • Cell Seeding:

    • Seed A549 cells in 96-well plates at a density of 5 x 10^4 cells/well in DMEM with 2% FBS and allow them to adhere overnight.[2]

  • Inhibitor Treatment and Stimulation:

    • Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle.

    • Pre-incubate the cells for 30 minutes at 37°C.

    • Add IL-1β to a final concentration of 10 ng/mL to all wells except the unstimulated control.[2]

    • Incubate for 24 hours at 37°C.[2]

  • PGE2 Measurement:

    • After incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

    • Determine the IC50 values of the test compounds.

Human Whole Blood Assay

This ex vivo assay measures the inhibitory effect of compounds on PGE2 and thromboxane B2 (TXB2) production in human whole blood stimulated with lipopolysaccharide (LPS). This assay provides insights into the compound's activity in a more physiologically relevant matrix.

Experimental Workflow:

Caption: Workflow for the human whole blood assay.

Materials:

  • Freshly drawn human venous blood from healthy volunteers (heparinized)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • PGE2 EIA kit

  • TXB2 EIA kit

Protocol:

  • Blood Collection and Treatment:

    • Draw blood from healthy donors who have not taken NSAIDs for at least two weeks prior to the study.

    • In a 96-well plate, add the test compounds at various concentrations or vehicle.

    • Add 100 µL of heparinized whole blood to each well.

    • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression and subsequent prostanoid production.[5]

  • Incubation and Plasma Collection:

    • Incubate the plate for 24 hours at 37°C.[5]

    • After incubation, centrifuge the plate at 1,500 x g for 10 minutes at 4°C to separate the plasma.

    • Collect the plasma supernatant.

  • Prostanoid Quantification:

    • Measure the concentrations of PGE2 and TXB2 in the plasma using their respective EIA kits. TXB2 is a stable metabolite of thromboxane A2 and serves as an indicator of COX-1 activity.

    • Calculate the IC50 values for the inhibition of PGE2 and assess the selectivity over TXB2 production.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[6][7][8]

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Plethysmometer

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Randomly divide the animals into groups (e.g., vehicle control, positive control like indomethacin, and test compound groups).

  • Compound Administration:

    • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[8]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[8]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a promising starting point for the development of novel mPGES-1 inhibitors. The protocols detailed in this document provide a comprehensive framework for the in vitro and in vivo characterization of these compounds. Rigorous evaluation of their potency, selectivity, and efficacy is crucial for advancing promising candidates toward clinical development as next-generation anti-inflammatory agents.

References

Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofuran Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydrobenzofuran scaffold is a prominent "privileged structure" in medicinal chemistry, frequently found in a wide array of natural products and biologically active compounds.[1][2] Its versatile structure serves as a key pharmacophore, enabling the design of potent and selective modulators for various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and anti-diabetic properties.[2][3][4]

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how specific structural modifications of a lead compound influence its biological activity. This document provides detailed protocols for the synthesis of 2,3-dihydrobenzofuran analogs and presents case studies on their SAR for two distinct therapeutic targets: Poly(ADP-ribose)polymerase-1 (PARP-1) and inflammatory pathways.

General Synthetic Strategies for the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic strategies, primarily involving the formation of a key ether or carbon-carbon bond. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Common approaches include intramolecular alkylation of phenols, transition-metal-catalyzed cross-coupling reactions, and cycloaddition reactions.[5][6]

G cluster_strategies Key Bond Formations in 2,3-Dihydrobenzofuran Synthesis Start Precursor Scaffolds (e.g., Substituted Phenols, Aryl Halides) O_Aryl O-Aryl Bond Formation (e.g., Chan-Lam Coupling) Start->O_Aryl C_Aryl C3-Aryl Bond Formation (e.g., Aryl Lithiation) Start->C_Aryl C2_C3 C2-C3 Bond Formation (e.g., Carbene C-H Insertion) Start->C2_C3 O_C2 O-C2 Bond Formation (e.g., Intramolecular Alkylation, Heck Reaction) Start->O_C2 Product 2,3-Dihydrobenzofuran Core O_Aryl->Product C_Aryl->Product C2_C3->Product O_C2->Product

Caption: Key retrosynthetic strategies for 2,3-dihydrobenzofuran ring construction.

Application Example: PARP-1 Inhibitors for Cancer Therapy

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks. Inhibiting PARP-1 in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality, making it a validated target for cancer therapy.

Experimental Workflow for SAR Studies

The development of novel PARP-1 inhibitors follows a structured workflow, from the synthesis of a focused library of compounds to detailed biological evaluation and SAR analysis.

G cluster_workflow SAR Experimental Workflow A Core Synthesis (DHBF-3-one-7-carboxamide) B Analog Library Synthesis (Vary R-groups at C2) A->B C In Vitro Screening (PARP-1 Enzyme Assay) B->C D Data Analysis (Determine IC50 values) C->D E SAR Elucidation & Lead Optimization D->E

Caption: General workflow for synthesis and SAR evaluation of PARP-1 inhibitors.

Experimental Protocol: Synthesis of the DHBF-3-one-7-carboxamide Core

This protocol describes a method adapted from literature for synthesizing a key intermediate, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, which allows for facile diversification at the C2 position.[7][8]

Step 1: Carboxylation of 2,3-dihydrobenzofuran

  • To a solution of 2,3-dihydrobenzofuran (1.0 equiv) in TEMED/hexane, add n-butyllithium (n-BuLi) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture for the specified time to ensure complete lithiation at the 7-position.

  • Carefully add crushed dry ice (solid CO2) to the reaction mixture.

  • Allow the mixture to warm to room temperature, then acidify with concentrated HCl.

  • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,3-dihydrobenzofuran-7-carboxylic acid.[8]

Step 2: Amide Formation

  • Convert the resulting carboxylic acid to the corresponding carboxamide using a standard mixed-anhydride method or another suitable amide coupling reaction (e.g., using HATU or EDC/HOBt). This yields 2,3-dihydrobenzofuran-7-carboxamide.[8]

Step 3: Oxidation to the Ketone

  • The 2,3-dihydrobenzofuran-7-carboxamide is then oxidized to the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core. This transformation creates an electrophilic C2 position, which is ideal for subsequent modifications.[7]

Step 4: Synthesis of Benzylidene Derivatives (Analog Library)

  • To a solution of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core (1.0 equiv) in a suitable solvent, add a substituted benzaldehyde (1.1 equiv) and a base (e.g., piperidine or pyrrolidine).

  • Reflux the mixture to drive the Knoevenagel condensation.

  • Cool the reaction, and collect the resulting precipitate by filtration. Purify via recrystallization or column chromatography to obtain the desired C2-substituted analogs.

Structure-Activity Relationship (SAR) Data

The inhibitory activity of the synthesized analogs against PARP-1 was evaluated. The results highlight key structural features that govern potency.[7][8]

Compound IDR Group (Substituent on Benzylidene Ring at C2)PARP-1 IC50 (µM)
36 (Core) (none)16.2
57 4'-hydroxy0.865
58 3',4'-dihydroxy0.531
59 2',4'-dihydroxy0.952
65 4'-(2-(diethylamino)ethoxy)2.01
68 4'-(2-acetamidoethoxy)0.223

Data sourced from J. Med. Chem. 2014, 57, 13, 5591–5606.[7][8]

SAR Summary:

  • The unsubstituted core (36) has modest activity.

  • Introducing substituted benzylidene groups at the C2 position significantly enhances potency.[7]

  • Hydrophilic groups, particularly hydroxyl groups at the 4'-position of the benzylidene ring, are crucial for high potency (compare 57, 58, 59 to 36).[7]

  • A 30-fold improvement in potency was observed with the 3',4'-dihydroxybenzylidene derivative (58).[7][8]

  • Incorporating polar groups onto the linker at the 4'-position also improves potency, with an acetyl group (68) being more effective than an ethyl group (65).[7][8]

PARP-1 Signaling Pathway

G cluster_pathway Simplified PARP-1 DNA Repair Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor 2,3-Dihydrobenzofuran PARP-1 Inhibitor Inhibitor->PARP1

Caption: PARP-1 activation at DNA damage sites and its inhibition by analogs.

Application Example: Anti-inflammatory Agents

Chronic inflammation is a key factor in the progression of numerous diseases, including cancer.[3] Benzofuran and dihydrobenzofuran derivatives have been investigated as anti-inflammatory agents, primarily by targeting the expression and activity of inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[3]

Structure-Activity Relationship (SAR) Data

A study on fluorinated benzofuran and dihydrobenzofuran derivatives revealed their potent anti-inflammatory effects in macrophages. The SAR analysis underscores the impact of specific substitutions on their biological activity.[3]

Compound IDKey Structural FeaturesIL-6 IC50 (µM)CCL2 IC50 (µM)NO IC50 (µM)PGE2 IC50 (µM)
1 Dihydrobenzofuran, F, Br, Ester>1019.35.220.5
2 Dihydrobenzofuran, F, Br, Acid1.21.52.41.1
3 Benzofuran, F, Br, Acid9.04.84.13.2
8 Benzofuran, F, OH, Ester4.74.23.52.5

Data sourced from Int. J. Mol. Sci. 2023, 24(13), 10505.[3]

SAR Summary:

  • The presence of fluorine, bromine, hydroxyl, and/or carboxyl groups appears to enhance the biological effects of the benzofuran derivatives.[3]

  • Saponification of the ester group in compound 1 to a carboxylic acid in compound 2 dramatically increased its inhibitory potency across all tested inflammatory mediators. For example, the IC50 for IL-6 inhibition dropped from >10 µM to 1.2 µM.[3]

  • The dihydrobenzofuran scaffold (Compound 2 ) with a carboxylic acid showed superior activity compared to the analogous oxidized benzofuran (Compound 3 ), particularly for IL-6 and CCL2 inhibition.[3]

  • The combination of fluorine and a hydroxyl group on the benzofuran scaffold (Compound 8 ) also resulted in potent anti-inflammatory activity.[3]

Conclusion

The 2,3-dihydrobenzofuran scaffold is a highly versatile and valuable starting point for the development of novel therapeutics. The synthetic protocols and SAR case studies presented here demonstrate a clear pathway from rational design and synthesis to the identification of potent biological modulators. By systematically modifying the core structure and evaluating the resulting analogs, researchers can elucidate critical structure-activity relationships, leading to the optimization of drug candidates with improved efficacy and selectivity.

References

Application Notes and Protocols for the Quantification of 2,3-Dihydrobenzofuran-4-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

I. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The phenolic hydroxyl group allows for sensitive detection using a UV detector.

Data Presentation: HPLC-UV Method Parameters and Performance

The following table summarizes typical performance characteristics for the HPLC-UV analysis of phenolic compounds structurally similar to this compound. These values should serve as a benchmark for method development and validation.

ParameterTypical Value
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mL
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2%
Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% formic acid or phosphoric acid to improve peak shape). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of related benzofuran compounds, a wavelength between 280 nm and 290 nm is likely to be suitable. The optimal wavelength should be determined by measuring the UV spectrum of a standard solution of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Sample Preparation from Reaction Mixture:

  • Quenching: If the reaction is ongoing, quench a small aliquot of the reaction mixture by adding it to a suitable solvent or a quenching agent.

  • Extraction:

    • Dilute the quenched reaction mixture with a solvent in which this compound is soluble and the other components are either insoluble or can be separated (e.g., ethyl acetate, dichloromethane).

    • Perform a liquid-liquid extraction. For acidic or basic reaction media, neutralize the pH before extraction. Phenolic compounds can be extracted from an acidified aqueous layer into an organic solvent.

    • Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be employed for sample clean-up and concentration.[1]

  • Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Calibration and Quantification:

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing ReactionMixture Reaction Mixture Aliquot Quenching Quenching ReactionMixture->Quenching Extraction Liquid-Liquid or Solid-Phase Extraction Quenching->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification of Analyte Data_Acquisition->Quantification Standard_Injection Standard Injection & Calibration Curve Standard_Injection->Quantification

HPLC-UV analysis workflow for this compound.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic performance.

Data Presentation: GC-MS Method Parameters and Performance

The following table provides expected performance characteristics for the GC-MS analysis of derivatized hydroxylated aromatic compounds.

ParameterTypical Value
Linearity Range0.01 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.005 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.015 - 0.15 µg/mL
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%
Experimental Protocol: GC-MS Analysis

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-400 for qualitative analysis.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and characteristic fragment ions of the derivatized this compound.

2. Sample Preparation and Derivatization:

  • Extraction: Prepare the sample from the reaction mixture as described in the HPLC sample preparation section (steps 1-3).

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable anhydrous solvent (e.g., acetonitrile, pyridine).

  • Derivatization (Silylation):

    • To the reconstituted sample, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Vortex the mixture and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

3. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent used for sample reconstitution.

  • Prepare a series of working standards and derivatize them in the same manner as the samples.

4. Calibration and Quantification:

  • Inject the derivatized standards to generate a calibration curve based on the peak area of a selected ion.

  • Inject the derivatized samples.

  • Quantify the derivatized this compound in the samples using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample_Extract Dried Sample Extract Reconstitution Reconstitution in Anhydrous Solvent Sample_Extract->Reconstitution Derivatization Silylation (e.g., BSTFA) Reconstitution->Derivatization GCMS_System GC-MS System (DB-5MS Column) Derivatization->GCMS_System Data_Acquisition Data Acquisition (SIM Mode) GCMS_System->Data_Acquisition Quantification Quantification of Analyte Data_Acquisition->Quantification Standard_Derivatization Standard Derivatization & Calibration Standard_Derivatization->Quantification

GC-MS analysis workflow for this compound.

III. UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with chromophores. The phenolic ring in this compound allows for its determination by this technique. This method is particularly useful for at-line monitoring of reaction progress if interferences from other components in the reaction mixture are minimal or can be accounted for.

Data Presentation: UV-Vis Spectrophotometry Method Parameters
ParameterTo be Determined
Wavelength of Maximum Absorbance (λmax)~280-290 nm (estimated)
Linearity RangeDependent on molar absorptivity
Correlation Coefficient (r²)> 0.995
Molar Absorptivity (ε)To be determined experimentally
Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Determination of λmax:

  • Prepare a dilute standard solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Scan the solution over a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance (λmax).

3. Sample Preparation:

  • Take a precise aliquot of the reaction mixture.

  • Dilute the aliquot with the chosen solvent to a concentration that falls within the linear range of the assay.

  • If the reaction mixture is colored or contains particulate matter, centrifugation or filtration may be necessary. A blank solution should be prepared from the reaction mixture at time zero (before the addition of a key reactant) to subtract background absorbance.

4. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to create a set of calibration standards.

  • Measure the absorbance of each standard at the predetermined λmax.

  • Plot a calibration curve of absorbance versus concentration.

5. Quantification:

  • Measure the absorbance of the prepared sample solutions at λmax.

  • Calculate the concentration of this compound in the samples using the equation of the line from the calibration curve (Beer-Lambert Law).

UVVis_Logic cluster_method_dev Method Development cluster_calibration Calibration cluster_quantification Sample Quantification Determine_Solvent Select UV-Transparent Solvent Determine_LambdaMax Determine λmax of Analyte Determine_Solvent->Determine_LambdaMax Measure_Absorbance Measure Absorbance of Standards at λmax Determine_LambdaMax->Measure_Absorbance Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Plot_Curve Plot Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Plot_Curve Calculate_Conc Calculate Concentration using Calibration Curve Plot_Curve->Calculate_Conc Prepare_Sample Prepare and Dilute Reaction Mixture Sample Measure_Sample_Abs Measure Sample Absorbance at λmax Prepare_Sample->Measure_Sample_Abs Measure_Sample_Abs->Calculate_Conc

Logical workflow for UV-Vis spectrophotometric analysis.

Disclaimer

The protocols and performance data provided in this document are based on established methods for structurally similar compounds and are intended to serve as a starting point. It is essential to perform method validation for the specific analysis of this compound in your particular reaction matrix to ensure accuracy, precision, and reliability, in accordance with relevant regulatory guidelines.

References

Application Notes and Protocols for Large-Scale Synthesis of 2,3-Dihydrobenzofuran Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic compounds with significant biological activities. Its derivatives have demonstrated potential as antiviral, antibacterial, anti-inflammatory, and anticancer agents, making them crucial intermediates in drug discovery and development. The efficient and scalable synthesis of these core structures is therefore of paramount importance for advancing medicinal chemistry programs and enabling the production of active pharmaceutical ingredients (APIs).

This document provides detailed application notes and scalable protocols for the synthesis of 2,3-dihydrobenzofuran intermediates, targeting researchers and professionals in the pharmaceutical and chemical industries. Two distinct and scalable synthetic strategies are presented: a classical two-step synthesis for the parent 2,3-dihydrobenzofuran scaffold and a modern palladium-catalyzed approach for the synthesis of functionalized derivatives.

Synthetic Strategies and Mechanisms

The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into classical and modern catalytic methods. Classical approaches often involve the construction of an ether linkage followed by an intramolecular cyclization, while modern methods frequently utilize transition-metal catalysis to achieve higher efficiency and functional group tolerance.

Strategy 1: Classical Two-Step Synthesis of Unsubstituted 2,3-Dihydrobenzofuran

This robust and cost-effective method proceeds in two sequential steps: the synthesis of 2-phenoxyethanol from sodium phenate and 2-chloroethanol, followed by an acid-catalyzed intramolecular cyclization to yield the 2,3-dihydrobenzofuran core. This approach is particularly well-suited for the large-scale production of the parent scaffold.

G cluster_0 Step 1: Synthesis of 2-Phenoxyethanol cluster_1 Step 2: Intramolecular Cyclization Sodium Phenate Sodium Phenate Reaction1 Williamson Ether Synthesis Sodium Phenate->Reaction1 + 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reaction1 + 2-Phenoxyethanol 2-Phenoxyethanol 2-Phenoxyethanol_2 2-Phenoxyethanol 2-Phenoxyethanol->2-Phenoxyethanol_2 Catalyst1 CuCl2 / FeCl3 Catalyst1->Reaction1 Reaction1->2-Phenoxyethanol Reaction2 Friedel-Crafts Alkylation 2-Phenoxyethanol_2->Reaction2 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Catalyst2 ZnCl2 / MnCl2 Catalyst2->Reaction2 Reaction2->2,3-Dihydrobenzofuran

Figure 1: Workflow for the classical two-step synthesis of 2,3-dihydrobenzofuran.

Strategy 2: Palladium-Catalyzed Intramolecular Carboalkoxylation for Substituted 2,3-Dihydrobenzofurans

This contemporary approach offers a versatile and efficient route to a wide range of functionalized 2,3-dihydrobenzofuran derivatives. The palladium-catalyzed intramolecular carboalkoxylation of readily available 2-allylphenol derivatives with aryl triflates allows for the direct installation of substituents on the dihydrobenzofuran core, providing rapid access to diverse chemical matter for structure-activity relationship (SAR) studies.

G 2-Allylphenol 2-Allylphenol Reaction Intramolecular Carboalkoxylation 2-Allylphenol->Reaction Aryl Triflates Aryl Triflates Aryl Triflates->Reaction Pd_Catalyst Pd(OAc)2 / Ligand Pd_Catalyst->Reaction Base Base Base->Reaction Substituted_DHBF Substituted 2,3-Dihydrobenzofuran Reaction->Substituted_DHBF

Figure 2: General scheme for the palladium-catalyzed synthesis of substituted 2,3-dihydrobenzofurans.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Unsubstituted 2,3-Dihydrobenzofuran

This protocol is adapted from a method suitable for industrial production.[1]

Step 1: Synthesis of 2-Phenoxyethanol

  • Reagents and Equipment:

    • A large-volume reactor equipped with a mechanical stirrer, reflux condenser, and temperature control.

    • Sodium phenate solution (e.g., 10 mol/L aqueous solution)

    • 2-Chloroethanol

    • Copper(II) chloride (CuCl₂) and Iron(III) chloride (FeCl₃) mixed solid (e.g., 3:1 to 5:1 mass ratio)

    • Sodium hydroxide solution (e.g., 3-5% w/v)

  • Procedure:

    • Charge the reactor with the aqueous sodium phenate solution and 2-chloroethanol.

    • Add the mixed solid of copper(II) chloride and iron(III) chloride as a catalyst.

    • Heat the mixture to 60-70 °C and maintain reflux for 2-3 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer 2-3 times with a 3-5% sodium hydroxide solution to remove any unreacted phenol.

    • The resulting organic layer is 2-phenoxyethanol, which can be used directly in the next step.

Step 2: Intramolecular Cyclization to 2,3-Dihydrobenzofuran

  • Reagents and Equipment:

    • A reactor suitable for high-temperature reactions with a distillation setup for reduced pressure distillation.

    • 2-Phenoxyethanol (from Step 1)

    • Zinc chloride (ZnCl₂)

    • Manganous chloride (MnCl₂)

    • Sodium hydroxide solution (e.g., 3-5% w/v)

  • Procedure:

    • Charge the reactor with 2-phenoxyethanol, zinc chloride, and manganous chloride.

    • Heat the mixture to 200-220 °C and maintain reflux for 3 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture twice with a 3-5% sodium hydroxide solution.

    • Perform a reduced pressure distillation, collecting the fraction at 88-90 °C to obtain pure 2,3-dihydrobenzofuran.

ParameterStep 1: 2-Phenoxyethanol SynthesisStep 2: 2,3-Dihydrobenzofuran Synthesis
Key Reagents Sodium phenate, 2-Chloroethanol2-Phenoxyethanol, ZnCl₂, MnCl₂
Catalyst CuCl₂ / FeCl₃ZnCl₂ / MnCl₂
Reaction Temperature 60-70 °C200-220 °C
Reaction Time 2-3 hours3 hours
Work-up NaOH washNaOH wash, Reduced pressure distillation
Product Purity Used directly in the next stepHigh (distilled)
Protocol 2: Gram-Scale Synthesis of Substituted 2,3-Dihydrobenzofurans via Palladium-Catalyzed Carboalkoxylation

This protocol is based on a reported method for the synthesis of a variety of substituted 2,3-dihydrobenzofurans.[2][3]

  • Reagents and Equipment:

    • A reaction vessel equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

    • Substituted 2-allylphenol derivative

    • Aryl triflate

    • Palladium(II) acetate (Pd(OAc)₂)

    • A suitable phosphine ligand (e.g., CPhos)

    • A strong base (e.g., Lithium tert-butoxide, LiOᵗBu)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography).

  • Procedure:

    • In a dry reaction vessel under an inert atmosphere, combine the 2-allylphenol derivative (1.0 equiv), aryl triflate (1.2 equiv), palladium(II) acetate (2 mol %), and the phosphine ligand (5 mol %).

    • Add the anhydrous solvent to the reaction vessel.

    • Add the base (1.4 equiv) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 2,3-dihydrobenzofuran.

ParameterValue/Condition
Reactant Ratio 2-Allylphenol (1.0 equiv), Aryl triflate (1.2 equiv)
Catalyst Loading Pd(OAc)₂ (2 mol %), Ligand (5 mol %)
Base LiOᵗBu (1.4 equiv)
Solvent Anhydrous Toluene or Dioxane
Reaction Temperature 80-100 °C
Reaction Time 16-24 hours
Work-up Aqueous quench, Extraction
Purification Flash column chromatography
Reported Yields Generally good to excellent (product dependent)
Reported Diastereoselectivity Up to >20:1 (product dependent)

Conclusion

The protocols detailed in this document provide robust and scalable methods for the synthesis of both the core 2,3-dihydrobenzofuran scaffold and its functionalized derivatives. The classical two-step synthesis is a cost-effective and reliable method for producing large quantities of the parent intermediate. The palladium-catalyzed carboalkoxylation offers a versatile and efficient means to access a diverse range of substituted 2,3-dihydrobenzofurans, which are invaluable for drug discovery and development programs. The choice of synthetic route will depend on the specific target molecule, desired scale, and economic considerations. These application notes and protocols are intended to serve as a practical guide for researchers and scientists in the pharmaceutical and chemical industries to facilitate the synthesis of these important intermediates.

References

Application of 2,3-Dihydrobenzofurans in Anti-Inflammatory Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of novel anti-inflammatory agents. Its derivatives have been shown to modulate various key pathways implicated in the inflammatory response, offering promising avenues for the development of new therapeutics for a range of inflammatory diseases. These application notes provide an overview of the key findings, quantitative data, and detailed experimental protocols for evaluating the anti-inflammatory properties of 2,3-dihydrobenzofuran derivatives.

Key Mechanisms of Anti-Inflammatory Action

2,3-Dihydrobenzofuran derivatives exert their anti-inflammatory effects through multiple mechanisms, including:

  • Inhibition of Pro-inflammatory Enzymes: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[1][2][3] Some derivatives also inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), another critical enzyme in the prostaglandin synthesis pathway.[4]

  • Modulation of Inflammatory Signaling Pathways: Several derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[5][6] This inhibition leads to a downstream reduction in the production of various pro-inflammatory cytokines and chemokines.

  • Reduction of Reactive Oxygen and Nitrogen Species: Certain 2,3-dihydrobenzofuran compounds can decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are important mediators of oxidative stress and inflammation.[5]

  • Receptor Agonism/Antagonism: Some derivatives exhibit anti-inflammatory properties by interacting with specific receptors, such as the cannabinoid receptor 2 (CB2)[7] and histamine receptors H3 and H4.[1][8]

Quantitative Data Summary

The following tables summarize the reported anti-inflammatory activities of various 2,3-dihydrobenzofuran derivatives.

Table 1: In Vitro Anti-Inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Derivatives [2][3][9]

CompoundTargetAssayIC50 (µM)
Compound 2 (difluorinated)PGE2LPS-stimulated macrophages1.92
Compound 3 (difluorinated)PGE2LPS-stimulated macrophages1.48
General Fluorinated DerivativesInterleukin-6 (IL-6)LPS-stimulated macrophages1.2 - 9.04
General Fluorinated DerivativesChemokine (C-C) Ligand 2 (CCL2)LPS-stimulated macrophages1.5 - 19.3
General Fluorinated DerivativesNitric Oxide (NO)LPS-stimulated macrophages2.4 - 5.2
General Fluorinated DerivativesProstaglandin E2 (PGE2)LPS-stimulated macrophages1.1 - 20.5

Table 2: Receptor Binding Affinity of 1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine Derivatives [1]

CompoundReceptorKᵢ (µM)
LINS01005H4 Receptor28

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 2,3-dihydrobenzofuran derivatives in the context of inflammation.

Figure 1: Inhibition of the NF-κB Signaling Pathway by 2,3-Dihydrobenzofurans.

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Catalyzed by COX2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Catalyzed by mPGES1 mPGES-1 Inflammation Inflammation PGE2->Inflammation Promotes DHF 2,3-Dihydro- benzofurans

Figure 2: Inhibition of Prostaglandin Synthesis by 2,3-Dihydrobenzofurans.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of test compounds.[10][11]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound solution/suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (various doses).

  • Administer the test compounds and reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Start Animal Acclimatization & Fasting Grouping Grouping of Animals (Control, Reference, Test) Start->Grouping Dosing Oral/IP Administration of Test Compound/Vehicle Grouping->Dosing Induction Sub-plantar Injection of 1% Carrageenan Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Data Analysis: Calculation of % Inhibition Measurement->Analysis End Results Analysis->End

Figure 3: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 2: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay

This in vitro assay is used to evaluate the effect of test compounds on the production of inflammatory mediators by macrophages.[5][6][12]

Materials:

  • RAW 264.7 or U937 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound solutions at various concentrations

  • Griess reagent for Nitric Oxide (NO) measurement

  • ELISA kits for cytokine (e.g., IL-6, TNF-α) and PGE2 measurement

  • MTT or similar reagent for cell viability assay

Procedure:

  • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS).

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

  • Cytokine and PGE2 Measurement: Quantify the levels of IL-6, TNF-α, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability: Assess the cytotoxicity of the test compounds on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Calculate the IC50 values for the inhibition of each inflammatory mediator.

LPS_Macrophage_Assay_Workflow Start Macrophage Seeding & Adherence Pretreatment Pre-treatment with Test Compounds Start->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Incubation 18-24 hour Incubation Stimulation->Incubation Supernatant_Collection Collection of Cell Supernatant Incubation->Supernatant_Collection Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay NO_Assay NO Measurement (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine/PGE2 Measurement (ELISA) Supernatant_Collection->Cytokine_Assay End Results & IC50 Calculation NO_Assay->End Cytokine_Assay->End Viability_Assay->End

Figure 4: Experimental Workflow for LPS-Stimulated Macrophage Assay.
Protocol 3: Zymosan-Induced Air Pouch Model in Mice

This in vivo model creates a localized inflammatory environment to study leukocyte migration and the production of inflammatory mediators.[2][13]

Materials:

  • C57BL/6 mice

  • Sterile air

  • Zymosan A solution (1% w/v in sterile saline)

  • Test compound solution/suspension

  • Phosphate-buffered saline (PBS)

  • FACS buffer

  • Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

  • ELISA kits for cytokine/PGE2 measurement

Procedure:

  • Pouch Formation: Inject 3 mL of sterile air subcutaneously on the back of the mice to create an air pouch. Re-inflate the pouch with 1.5 mL of sterile air on day 3.

  • Inflammation Induction: On day 6, inject 1 mL of 1% zymosan solution into the air pouch. Co-inject the test compound or vehicle.

  • Exudate Collection: After 24 hours, euthanize the mice and collect the inflammatory exudate from the air pouch by washing with 2 mL of PBS.

  • Cell Count and Differentiation: Determine the total number of leukocytes in the exudate using a hemocytometer. Differentiate the cell populations (e.g., neutrophils, macrophages) using flow cytometry with specific cell surface markers.

  • Mediator Measurement: Centrifuge the exudate and collect the supernatant. Measure the levels of inflammatory mediators (e.g., PGE2, cytokines) in the supernatant using ELISA.

  • Data Analysis: Compare the total and differential leukocyte counts and mediator levels between the treated and control groups.

Conclusion

The 2,3-dihydrobenzofuran scaffold represents a versatile and promising starting point for the design of novel anti-inflammatory drugs. The diverse mechanisms of action and the potent in vitro and in vivo activities of its derivatives highlight the potential for developing targeted therapies for a variety of inflammatory conditions. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working in this exciting area.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges in the synthesis of dihydrobenzofurans.

Troubleshooting Guide

This section addresses specific problems encountered during experimental procedures in a question-and-answer format.

Q1: My palladium-catalyzed intramolecular cyclization of a 2-allylphenol is resulting in low yields and poor diastereoselectivity. What are the likely causes and solutions?

A1: Low yields and poor stereoselectivity are common issues in palladium-catalyzed reactions. The root cause often lies in the reaction conditions, particularly the choice of ligand and base, which directly influence the catalytic cycle.

  • Potential Cause 1: Suboptimal Ligand Choice. The ligand is crucial for stabilizing the palladium catalyst and directing the stereochemical outcome. An inappropriate ligand can lead to slow reaction rates or favor an undesired pathway.

  • Solution 1: Ligand Screening. For the carboalkoxylation of 2-allylphenols, biaryl phosphine ligands have proven effective. CPhos, in particular, has been shown to promote the desired anti-oxypalladation pathway, leading to high yields and excellent diastereoselectivity.[1] It is recommended to screen a panel of ligands to find the optimal choice for your specific substrate.

  • Potential Cause 2: Base-Induced Catalyst Deactivation. The use of certain bases, such as sodium bicarbonate (NaHCO₃), can produce water at elevated temperatures.[2] Water can interfere with the palladium catalytic cycle, leading to catalyst deactivation and significantly reduced yields.[2]

  • Solution 2: Switch to an Anhydrous Base. Employing an anhydrous base like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or lithium tert-butoxide (LiOtBu) can prevent the formation of water and maintain catalyst activity.[1][2]

  • Potential Cause 3: Incorrect Stereochemical Pathway. The diastereoselectivity of the cyclization depends on whether the reaction proceeds via a syn- or anti-heteropalladation of the alkene. The choice of catalyst system can favor one pathway over the other.

  • Solution 3: Optimize for anti-Addition. To achieve high diastereomeric ratios (dr), conditions that favor anti-addition should be used. A combination of Pd(OAc)₂ as the catalyst precursor and a biaryl phosphine ligand like CPhos has been demonstrated to effectively promote the anti-oxypalladation, yielding products with dr values often exceeding 20:1.[1]

Q2: I am attempting a C–H activation/annulation reaction to form a dihydrobenzofuran, but the reaction is inefficient. How can I optimize it?

A2: C–H activation is a powerful but sensitive method. Success hinges on the precise combination of catalyst, oxidant, and directing group.

  • Potential Cause 1: Ineffective Catalyst or Oxidant. The choice of transition metal catalyst (e.g., Rh, Pd, Ni) and oxidant is critical for facilitating the C-H bond cleavage and subsequent cyclization.[3][4]

  • Solution 1: Screen Catalysts and Additives. A Rh(III) catalyst can be effective for the C-H activation of N-phenoxyacetamides for reaction with 1,3-dienes.[3] For intramolecular C(sp³)–H and C(sp²)-H coupling of alkyl phenyl ethers, a palladium catalyst in the presence of an oxidant like 1,4-benzoquinone (BQ) and additives such as AgOAc and LiOAc has been used successfully.[4] Systematic screening of these components is advised.

  • Potential Cause 2: High Reaction Temperature Leading to Degradation. While many C-H functionalization reactions require high temperatures, this can also lead to the degradation of starting materials or products, or cause competitive oxidation of sensitive functional groups.[5]

  • Solution 2: Explore Milder Conditions. Investigate alternative methods that proceed under milder conditions. For example, a copper-catalyzed intramolecular C-H arylation of alcohols using diaryliodonium salts as intermediates can be performed at lower temperatures, minimizing the oxidation of hydroxyl groups.[5]

Q3: My reaction is suffering from competitive oxidation of a primary or secondary alcohol on my starting material. How can I prevent this?

A3: The oxidation of alcohol functional groups is a significant side reaction, particularly under oxidative conditions or at high temperatures.

  • Potential Cause: Harsh Reaction Conditions. Many methods for C-H functionalization require high temperatures and strong oxidants, which can be incompatible with sensitive functional groups like alcohols.[5]

  • Solution: Employ Milder, Chemoselective Methods. A strategy to circumvent this issue is to use a method that operates under milder conditions. One such approach involves the in-situ formation of diaryliodonium salts from the alcohol and a hypervalent iodine reagent, followed by a copper-catalyzed intramolecular C-H arylation. This process has been shown to be compatible with primary and secondary alcohols, minimizing competitive oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2,3-dihydrobenzofuran core?

A1: A variety of efficient methods have been developed. The most prominent include:

  • Transition Metal-Catalyzed Reactions: Palladium-catalyzed processes, such as Heck/Tsuji-Trost reactions and carboalkoxylation of 2-allylphenols, are widely used.[1][3] Rhodium and Nickel catalysts are often employed for C-H activation and annulation strategies.[3][4]

  • Oxidative Coupling: The silver(I)-promoted oxidative coupling of phenylpropanoids is a common method for synthesizing certain dihydrobenzofuran neolignans.[6]

  • Photochemical and Electrocatalytic Methods: Visible-light-promoted and electrocatalytic reactions are emerging as sustainable, metal-free alternatives that often proceed under mild conditions.[7][8]

  • Base-Promoted Intramolecular Cyclization: This approach can be a simple, transition-metal-free method for cyclizing appropriately substituted precursors.[9]

Q2: How do I select an appropriate catalyst for my dihydrobenzofuran synthesis?

A2: The catalyst choice is dictated by the reaction mechanism:

  • For cross-coupling and carboalkoxylation reactions involving aryl halides or triflates, palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃, paired with phosphine ligands (e.g., CPhos, S-Phos), are standard choices.[1]

  • For C-H activation/annulation reactions , rhodium complexes like [RhCp*Cl₂]₂ are often highly effective.[4]

  • For milder C-O bond formation , copper catalysts (e.g., Cu(OTf)₂) can be a cost-effective and efficient option, especially when used with hypervalent iodine reagents.[5]

Q3: What factors should I consider when purifying my dihydrobenzofuran product?

A3: Purification can be challenging due to the presence of isomers or persistent impurities.

  • Standard Chromatography: Column chromatography on silica gel is the most common method.[10]

  • Alternative Purification: For sensitive compounds or to minimize product loss, alternative methods can be used. One such technique is "group-assisted purification chemistry," which involves simple washing of the crude mixture with a non-polar solvent like hexanes to remove impurities, bypassing traditional chromatography.[11]

  • Isomer Separation: For separating diastereomers or enantiomers, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), often with a chiral stationary phase, may be required.[12][13]

Data Presentation

Table 1: Optimization of Palladium-Catalyzed Carboalkoxylation of 2-Allylphenol [1]

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)dr
1Pd(OAc)₂ (2)CPhos (5)LiOtBu (1.4)Toluene9885>20:1
2Pd(OAc)₂ (2)SPhos (5)LiOtBu (1.4)Toluene9876>20:1
3Pd(OAc)₂ (2)RuPhos (5)LiOtBu (1.4)Toluene9868>20:1
4Pd(OAc)₂ (2)P(o-tol)₃ (5)LiOtBu (1.4)Toluene982510:1
5Pd(OAc)₂ (2)CPhos (5)K₃PO₄ (1.4)Toluene9825>20:1
6Pd(OAc)₂ (2)CPhos (5)LiOtBu (1.4)Dioxane9879>20:1

Table 2: Comparison of Selected Catalytic Systems for Dihydrobenzofuran Synthesis

MethodCatalyst SystemStarting MaterialsBase/AdditiveConditionsYield RangeRef
Heck/Tsuji-TrostPd/TY-Phoso-bromophenols + 1,3-dienesN/AN/AHigh[3]
C-H ActivationRh(III)N-phenoxyacetamides + 1,3-dienesN/AN/AGood[3]
C-H ArylationCu(OTf)₂Phenols with tethered alcoholsPIDA, Et₃N23-50 °C22-91%[5]
C-H CouplingPd(OAc)₂Alkyl phenyl ethersBQ, AgOAc, LiOAc120 °C33-99%[4]
CarboalkoxylationPd(OAc)₂ / CPhos2-allylphenols + aryl triflatesLiOtBu98 °Cup to 85%[1]

Experimental Protocols

Protocol: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans via Carboalkoxylation of 2-Allylphenols [1]

This protocol describes the coupling of a 2-allylphenol derivative with an aryl triflate.

Materials:

  • 2-Allylphenol derivative (1.0 equiv)

  • Aryl triflate (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol %)

  • CPhos ligand (5 mol %)

  • Lithium tert-butoxide (LiOtBu) (1.4 equiv)

  • Anhydrous toluene (to achieve 0.125 M concentration)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol %), CPhos ligand (5 mol %), and LiOtBu (1.4 equiv).

  • Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the 2-allylphenol (1.0 equiv) and the aryl triflate (1.2 equiv).

  • Add enough anhydrous toluene to achieve a 0.125 M concentration with respect to the 2-allylphenol.

  • Seal the vessel tightly and place it in a preheated oil bath at 98 °C.

  • Stir the reaction for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran.

Visualizations

Troubleshooting_Workflow start Low Yield or Failed Reaction check_sm 1. Verify Starting Materials (Purity, Integrity) start->check_sm check_reagents 2. Check Reagents (Catalyst activity, Base quality, Anhydrous solvent) check_sm->check_reagents If SMs are OK success Problem Solved check_sm->success Impurity Found & Corrected optimize_cond 3. Optimize Reaction Conditions (Temperature, Concentration, Time) check_reagents->optimize_cond If Reagents are OK check_reagents->success Reagent Replaced & Corrected screen_params 4. Screen Key Parameters (Ligand, Solvent, Base) optimize_cond->screen_params If still no improvement optimize_cond->success Conditions Optimized alt_route 5. Consider Alternative Synthetic Route screen_params->alt_route If optimization fails screen_params->success New Parameters Successful Catalytic_Cycle cluster_cycle Pd-Catalyzed Carboalkoxylation Cycle pd0 Pd(0)L (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-OTf pd_aryl L-Pd(II)-Ar (OTf) ox_add->pd_aryl coord Alkene Coordination pd_aryl->coord 2-Allylphenol pd_alkene Cationic Pd-Alkene Complex coord->pd_alkene oxypall anti-Oxypalladation (Deprotonation) pd_alkene->oxypall pd_cycle Palladacycle Intermediate oxypall->pd_cycle red_elim Reductive Elimination pd_cycle->red_elim red_elim->pd0 Product Out

References

troubleshooting low yields in the synthesis of 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dihydrobenzofuran-4-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound. Two common synthetic routes are considered for troubleshooting: Route A: O-Alkylation of Catechol followed by Intramolecular Cyclization. Route B: Claisen Rearrangement of an Allyl Ether of Pyrogallol (1,2,3-trihydroxybenzene) followed by subsequent modifications.

Issue 1: Very low or no formation of the desired product.

Question: I am attempting the synthesis of this compound, but I am observing very low yields, with the majority of my starting material remaining unreacted. What are the likely causes?

Answer: Several factors could be contributing to the low conversion of your starting material. Here are some primary areas to investigate:

  • Inadequate Activation of Reagents:

    • Route A (O-Alkylation/Cyclization): The initial O-alkylation of catechol requires a suitable base to deprotonate the phenolic hydroxyl group, making it nucleophilic. If the base is not strong enough or is used in insufficient quantity, the alkylation will not proceed efficiently. Ensure the base (e.g., K₂CO₃, NaH, Cs₂CO₃) is fresh, anhydrous, and used in appropriate stoichiometric amounts. The subsequent cyclization step often requires acidic or basic conditions to promote the intramolecular reaction. The choice and concentration of the catalyst are critical.

    • Route B (Claisen Rearrangement): The Claisen rearrangement is a thermal process.[1][2] Insufficient reaction temperature or time will result in low conversion. The typical temperature range for a thermal Claisen rearrangement is 180-220 °C.[2]

  • Poor Solvent Choice: The solvent plays a crucial role in reaction kinetics. For O-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they solvate the cation of the base, leaving the anion more reactive. For the cyclization and rearrangement steps, the choice of solvent can influence reaction rates and selectivity.

  • Presence of Impurities: Water or other protic impurities can quench the base used in the O-alkylation step, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Decomposition of Starting Materials or Intermediates: Catechol and its derivatives can be sensitive to oxidation, especially under basic conditions in the presence of air. It is advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Issue 2: Formation of multiple products and isomers.

Question: My reaction is producing a complex mixture of products, making the isolation of this compound difficult and reducing the overall yield. What are the potential side reactions?

Answer: The formation of multiple products is a common issue, often stemming from the reactivity of the starting materials and intermediates.

  • Route A (O-Alkylation/Cyclization):

    • Dialkylation: Catechol has two hydroxyl groups. It is possible for the alkylating agent to react with both, leading to a dialkylated byproduct. To favor mono-alkylation, you can use a sub-stoichiometric amount of the alkylating agent relative to catechol and then separate the desired mono-alkylated intermediate.

    • Formation of Isomers: If the cyclization precursor is not symmetric, cyclization can occur at different positions, leading to isomeric products. For the synthesis of the 4-ol isomer, the starting material design is critical.

  • Route B (Claisen Rearrangement):

    • Ortho vs. Para Rearrangement: The aromatic Claisen rearrangement typically yields the ortho-allylphenol.[1] However, if both ortho positions are blocked, the reaction can proceed to the para position via a subsequent Cope rearrangement.[2] Depending on your specific precursor, this could lead to the formation of an undesired isomer.

    • Formation of Benzofuran: Over-oxidation or elimination reactions, especially at high temperatures, can lead to the formation of the aromatic benzofuran counterpart, which can be a significant byproduct.

Issue 3: Difficulty in purifying the final product.

Question: I have managed to synthesize the product, but I am losing a significant amount during purification. What are the best practices for isolating this compound?

Answer: Purification can indeed be a challenging step where significant yield loss can occur.

  • Column Chromatography: This is the most common method for purifying products of this nature.

    • Stationary Phase: Silica gel is typically used. Due to the phenolic nature of the product, it can be slightly acidic. Tailing of the product spot on TLC is common. To mitigate this, you can consider deactivating the silica gel with a small amount of a suitable base (e.g., triethylamine in the eluent) or using neutral alumina.

    • Mobile Phase: A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended to effectively separate the product from non-polar impurities and more polar byproducts.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/hexane, toluene) to find conditions that yield high-purity crystals.

  • Acid-Base Extraction: Since the product is a phenol, it is acidic. An acid-base extraction can be used to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous base (e.g., sodium bicarbonate) to remove any acidic byproducts. Then, wash with a stronger base (e.g., dilute sodium hydroxide) to extract your phenolic product into the aqueous layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the product, which is then extracted back into an organic solvent. Be cautious, as the product may have some water solubility.

Data Presentation

The following table summarizes key factors that can influence the yield of this compound synthesis.

ParameterPotential IssueRecommended Action
Reaction Temperature Too low: Incomplete reaction. Too high: Increased byproduct formation (e.g., elimination to benzofuran).Optimize the temperature for each step. For thermal rearrangements, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.
Base Incorrect strength or stoichiometry, presence of moisture.Use a strong, anhydrous base (e.g., NaH, K₂CO₃) in an appropriate molar ratio. Ensure all reagents and solvents are dry.
Atmosphere Presence of oxygen can lead to oxidative degradation of phenolic compounds.Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Solvent Poor solubility of reagents, unfavorable reaction kinetics.Use dry, polar aprotic solvents (e.g., DMF, Acetonitrile) for nucleophilic substitution steps.
Purification Method Product tailing on silica gel, co-elution with impurities, loss during workup.Use deactivated silica or alumina for chromatography. Optimize eluent system. Consider crystallization or acid-base extraction.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via the proposed routes. These should be adapted and optimized for specific laboratory conditions.

Protocol A: Synthesis via O-Alkylation of Catechol and Cyclization

Step 1: Mono-O-alkylation of Catechol

  • To a solution of catechol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

  • Add 1,2-dichloroethane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 1-(2-chloroethoxy)-2-hydroxybenzene.

Step 2: Intramolecular Cyclization

  • Dissolve the 1-(2-chloroethoxy)-2-hydroxybenzene (1.0 eq) in a suitable solvent such as chlorobenzene.

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography.

Protocol B: Synthesis via Claisen Rearrangement

Step 1: O-allylation of a Protected Pyrogallol Derivative

  • Protect two of the hydroxyl groups of pyrogallol (1,2,3-trihydroxybenzene), for example, as benzyl ethers, leaving the central hydroxyl group free.

  • Dissolve the protected pyrogallol (1.0 eq) in anhydrous acetone and add potassium carbonate (1.5 eq).

  • Add allyl bromide (1.1 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the solvent.

  • Purify the resulting allyl ether by column chromatography.

Step 2: Claisen Rearrangement

  • Heat the purified allyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to 180-220 °C under an inert atmosphere.

  • Monitor the rearrangement by TLC.

  • After the reaction is complete, cool the mixture and purify the rearranged product by column chromatography.

Step 3: Cyclization and Deprotection

  • The rearranged product, an ortho-allylphenol, can be cyclized to the dihydrobenzofuran ring through various methods, such as ozonolysis followed by reductive workup to form an aldehyde, which then cyclizes onto the adjacent phenol.

  • Following cyclization, the protecting groups (e.g., benzyl ethers) are removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield this compound.

  • Purify the final product by column chromatography.

Visualizations

The following diagrams illustrate the proposed synthetic workflows and a troubleshooting decision tree.

Synthesis_Workflows cluster_A Route A: O-Alkylation and Cyclization cluster_B Route B: Claisen Rearrangement A_Start Catechol A_Int1 1-(2-chloroethoxy)- 2-hydroxybenzene A_Start->A_Int1 1. K₂CO₃, DMF 2. 1,2-dichloroethane A_End This compound A_Int1->A_End K-OtBu, reflux B_Start Protected Pyrogallol B_Int1 Allyl Ether Intermediate B_Start->B_Int1 Allyl Bromide, K₂CO₃ B_Int2 o-Allylphenol Intermediate B_Int1->B_Int2 Heat (180-220°C) B_Int3 Cyclized Intermediate B_Int2->B_Int3 Ozonolysis, then reductive workup B_End This compound B_Int3->B_End Deprotection (e.g., H₂, Pd/C)

Caption: Proposed synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Conversion Is starting material consumed? Start->Check_Conversion Complex_Mixture Is the crude product a complex mixture? Check_Conversion->Complex_Mixture Yes No_Conversion Increase temperature/time. Check base/catalyst activity. Use anhydrous solvents. Check_Conversion->No_Conversion No Purification_Loss Is yield loss high during purification? Complex_Mixture->Purification_Loss No Check_Isomers Identify major byproducts. Possible isomers or side reactions. Complex_Mixture->Check_Isomers Yes Optimize_Purification Use deactivated silica/alumina. Test different eluent systems. Consider crystallization or acid-base extraction. Purification_Loss->Optimize_Purification Optimize_Selectivity Adjust stoichiometry. Run reaction at lower temperature. Consider alternative reagents. Check_Isomers->Optimize_Selectivity

Caption: Troubleshooting decision tree for low yields.

References

managing side reactions during the cyclization of ortho-alkenyl phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the cyclization of ortho-alkenyl phenols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Cyclized Product - Suboptimal reaction temperature or time.- Inefficient catalyst or incorrect catalyst loading.- Presence of impurities in starting materials or solvents.- Competing side reactions (e.g., dimerization, decomposition).- Perform a reaction optimization screen for temperature and time.- Screen different catalysts and vary the catalyst loading.- Ensure all reagents and solvents are pure and dry.- See specific troubleshooting points below for managing side reactions.
Formation of Para-Alkylated Phenol Instead of Ortho-Alkylated Phenol - During the initial Claisen rearrangement of an allyl phenyl ether precursor, electronic effects of substituents on the aromatic ring can direct the rearrangement to the para position.[1][2]- For meta-substituted phenols, electron-withdrawing groups tend to favor ortho-alkenylation, while electron-donating groups favor para-alkenylation.[2] Consider modifying the electronic nature of your substrate if possible.
Formation of a Mixture of Benzofuran and Chromene Derivatives - For ortho-alkynyl (e.g., propargyl) phenols, there is competition between the 5-exo-dig cyclization (leading to benzofurans) and 6-endo-dig cyclization (leading to chromenes).[3]- To favor benzofuran formation (5-exo-dig): Employ basic reaction conditions (e.g., K₂CO₃, t-BuOK). The 5-exo-dig pathway is generally kinetically favored under these conditions. - To favor chromene formation (6-endo-dig): Utilize a cationic gold catalyst (e.g., AuCl₃, Ph₃PAuCl/AgOTf). The gold catalyst activates the alkyne, promoting the 6-endo-dig cyclization.
Significant Formation of Dimeric or Polymeric Byproducts - High reaction concentration can favor intermolecular reactions over the desired intramolecular cyclization.[4] - Oxidative coupling of the phenol moieties can lead to dimerization.- Conduct the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.[4] - To suppress oxidative dimerization, consider adding reagents that can reversibly protect the phenol, such as borate, which can form a complex with the biphenol product and prevent overoxidation.
Isolation of a Non-Aromatic Dihydrobenzofuran Isomer (with an exocyclic double bond) - The initial cyclization product may be a non-aromatic isomer which requires a subsequent tautomerization step to form the final aromatic benzofuran. This tautomerization can be slow or incomplete under certain conditions.- If the cyclization was performed under neutral or acidic conditions (e.g., with a gold catalyst), the isolated non-aromatic isomer can often be converted to the aromatic benzofuran by treatment with a base.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the cyclization of ortho-alkenyl phenols?

A1: The most prevalent side reactions include:

  • Regioselectivity Issues: Formation of the para-substituted isomer instead of the desired ortho-substituted precursor, particularly during a preliminary Claisen rearrangement.[1][2]

  • Competing Cyclization Pathways: For substrates like ortho-propargyl phenols, a key challenge is the competition between 5-exo-dig cyclization to yield benzofurans and 6-endo-dig cyclization to form chromenes.[3]

  • Intermolecular Reactions: Dimerization or polymerization of the starting material or reactive intermediates, which is often exacerbated at higher concentrations.[4]

  • Oxidative Decomposition: Phenols are susceptible to oxidation, which can lead to complex mixtures of degradation products.

Q2: How can I control the regioselectivity between 5-exo and 6-endo cyclization for ortho-propargyl phenols?

A2: The regioselectivity can be effectively controlled by the choice of catalyst. Basic conditions strongly favor the kinetically preferred 5-exo-dig pathway to give benzofurans. In contrast, cationic gold catalysts activate the alkyne and promote the thermodynamically favored 6-endo-dig cyclization to yield chromenes.

Q3: My reaction is producing a lot of tar-like material. What could be the cause and how can I prevent it?

A3: Tar formation is often a result of polymerization and/or oxidative decomposition. To mitigate this:

  • Run the reaction at a lower temperature.

  • Use high-purity, degassed solvents to remove oxygen.

  • Employ high-dilution conditions to disfavor intermolecular reactions.

  • Ensure your starting material is pure and free of any residual acid or base from previous steps that might catalyze decomposition.

Q4: Can the solvent affect the outcome of the cyclization reaction?

A4: Yes, the solvent can play a crucial role. Polar solvents can sometimes accelerate Claisen rearrangements.[2] For catalytic reactions, the solvent can influence the solubility and activity of the catalyst. For instance, in oxidative cyclizations using hypervalent iodine reagents, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve yields.[4] It is advisable to screen a few different solvents during reaction optimization.

Q5: Are there any general strategies to improve the overall yield and purity of my cyclized product?

A5: Beyond the specific troubleshooting points above, consider the following:

  • Protection-Deprotection Strategy: If the phenol is particularly sensitive, you might consider protecting it, performing the cyclization (if the protecting group is compatible), and then deprotecting it in a final step.

  • Slow Addition: Adding one of the reagents slowly over time can help maintain a low concentration of reactive intermediates, thus minimizing side reactions.

  • Thorough Characterization: Fully characterize any significant side products. Understanding their structure can provide valuable insight into the undesired reaction pathways and how to prevent them.

Data Presentation

Table 1: Catalyst-Dependent Regioselectivity in the Cyclization of an Ortho-Propargyl Phenol

EntryCatalystSolventTemperature (°C)Product Ratio (Benzofuran : Chromene)Total Yield (%)
1K₂CO₃ (2 equiv)DMF100>95 : <592
2t-BuOK (1.5 equiv)THF65>95 : <588
3AuCl₃ (5 mol%)CH₂Cl₂25<10 : >9085
4Ph₃PAuCl (5 mol%) / AgOTf (5 mol%)Dioxane80<5 : >9591

Data is representative and compiled from typical outcomes reported in the literature.

Table 2: Effect of Concentration on Intermolecular Side Product Formation in an Oxidative Cyclization

EntrySubstrate Concentration (M)Desired Product Yield (%)Intermolecular Side Product Yield (%)
10.14535
20.056218
30.02570<5

This table illustrates a general trend observed in reactions prone to intermolecular coupling, based on findings such as those in oxidative cyclizations.[4]

Experimental Protocols

Protocol 1: Base-Mediated Cyclization of an Ortho-Propargyl Phenol to a 2-Substituted Benzofuran (5-exo-dig)

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ortho-propargyl phenol (1.0 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Protocol 2: Gold-Catalyzed Cyclization of an Ortho-Propargyl Phenol to a 2H-Chromene (6-endo-dig)

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-propargyl phenol (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, 10 mL).

  • Place the tube under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate vial, prepare the gold catalyst by adding triphenylphosphinegold(I) chloride (Ph₃PAuCl, 0.05 mmol, 5 mol%) and silver trifluoromethanesulfonate (AgOTf, 0.05 mmol, 5 mol%) to anhydrous dioxane (2 mL) and stir for 10 minutes at room temperature, protected from light.

  • Add the prepared catalyst solution to the solution of the ortho-propargyl phenol.

  • Stir the reaction mixture at room temperature (or heat to 40-80 °C if necessary) for 2-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a short plug of Celite, washing with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-chromene.

Visualizations

Claisen_Rearrangement_and_Cyclization Pathway: Claisen Rearrangement and Subsequent Cyclization cluster_0 Claisen Rearrangement cluster_1 Intramolecular Cyclization cluster_2 Side Reaction Allyl_Phenyl_Ether Allyl Phenyl Ether Intermediate Dienone Intermediate Allyl_Phenyl_Ether->Intermediate [3,3]-Sigmatropic Rearrangement Ortho_Alkenyl_Phenol Ortho-Alkenyl Phenol Intermediate->Ortho_Alkenyl_Phenol Tautomerization Para_Product Para-Alkenyl Phenol Intermediate->Para_Product Tautomerization (favored by EDG) Dihydrobenzofuran Dihydrobenzofuran Ortho_Alkenyl_Phenol->Dihydrobenzofuran Catalyst (e.g., Pd(II))

Caption: Claisen rearrangement leading to the ortho-alkenyl phenol precursor and subsequent cyclization.

Competing_Cyclization Troubleshooting: 5-exo-dig vs. 6-endo-dig Cyclization Start Ortho-Propargyl Phenol Benzofuran Benzofuran (5-exo-dig) Start->Benzofuran Base-Mediated (e.g., K₂CO₃) Kinetic Control Chromene Chromene (6-endo-dig) Start->Chromene Gold-Catalyzed (e.g., AuCl₃) Thermodynamic Control

Caption: Catalyst control over competing 5-exo and 6-endo cyclization pathways.

Intermolecular_Side_Reaction Troubleshooting: Intra- vs. Intermolecular Reactions Phenol_A Ortho-Alkenyl Phenol (Molecule A) Desired_Product Intramolecular Cyclization Product Phenol_A->Desired_Product High Dilution (Favored) Side_Product Intermolecular Dimerization Product Phenol_A->Side_Product High Concentration (Favored) Phenol_B Ortho-Alkenyl Phenol (Molecule B) Phenol_B->Side_Product

Caption: Influence of reaction concentration on intra- versus intermolecular pathways.

References

Technical Support Center: Improving Regioselectivity in 2,3-Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the regioselective synthesis of 2,3-dihydrobenzofurans. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the formation of 2,3-dihydrobenzofurans?

A1: The regioselectivity of 2,3-dihydrobenzofuran synthesis is influenced by a combination of electronic and steric factors of the substrates, the choice of catalyst and ligands, and the reaction conditions. For instance, in transition metal-catalyzed reactions, the regioselectivity can often be tuned by the choice of the metal center (e.g., Pd, Rh, Cu) and the steric and electronic properties of the supporting ligands.[1][2] In reactions involving unsymmetrical starting materials, the inherent electronic properties of the substituents play a crucial role in directing the cyclization.[3]

Q2: How can I favor the formation of a specific regioisomer when both ortho positions of a phenol are unsubstituted?

A2: When both ortho positions are available for cyclization, the sterically less-hindered product is typically favored.[3] To enhance selectivity, you can employ a directing group strategy, where a functional group is temporarily installed to guide the reaction to a specific ortho position.[4] Alternatively, certain catalytic systems have been developed to override the inherent steric preference, offering access to the more hindered regioisomer.

Q3: Are there metal-free methods to achieve high regioselectivity in 2,3-dihydrobenzofuran synthesis?

A3: Yes, several metal-free protocols have been developed. These often involve organocatalysis, photocatalysis, or acid-catalyzed reactions.[5] For example, Brønsted acid-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates can afford 2,3-dihydrobenzofurans with high regioselectivity.[5] Photocatalytic methods using organic dyes have also been shown to be effective.[5]

Q4: Can I control the regioselectivity in cycloaddition reactions to form 2,3-dihydrobenzofurans?

A4: Yes, cycloaddition reactions, such as [3+2] and [4+1] annulations, are powerful methods for constructing the 2,3-dihydrobenzofuran core with good to excellent regioselectivity.[1][2] The regiochemical outcome is often dictated by the electronics of the reacting partners. For instance, in the reaction of o-quinone methides, the regioselectivity of the cycloaddition can be controlled by the nature of the dipole or dienophile.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows the presence of multiple regioisomers of the desired 2,3-dihydrobenzofuran.

  • Difficulty in separating the isomers by column chromatography.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Steric and Electronic Factors The electronic and steric properties of your substrates may not be sufficiently differentiated to favor one regioisomer. Consider modifying the substituents on your starting materials to enhance the steric hindrance or electronic bias at one of the reactive sites.[3]
Catalyst/Ligand System The chosen catalyst and ligand combination may not be optimal for controlling regioselectivity with your specific substrate. Screen a variety of ligands with different steric and electronic properties. For example, in palladium-catalyzed reactions, bulky phosphine ligands can often improve regioselectivity.[1][2]
Reaction Conditions Temperature, solvent, and additives can significantly impact regioselectivity. Try running the reaction at a lower temperature to favor the kinetically controlled product. A solvent screen may also be beneficial, as solvent polarity can influence the transition state energies of the competing pathways.[6][7]
Reaction Mechanism The reaction may be proceeding through multiple competing pathways. Consider if a change in reaction type, for example, from a thermal to a photochemical reaction, could favor a single mechanistic pathway.[5]
Issue 2: Low Yield of the Desired Regioisomer

Symptoms:

  • The desired regioisomer is formed with high selectivity, but the overall yield is low.

  • Significant formation of side products or recovery of unreacted starting material.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Catalyst Inactivation The catalyst may be decomposing or being inhibited by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry. An increase in catalyst loading might be necessary, but this should be done cautiously.[6]
Sub-optimal Reaction Conditions The reaction temperature or time may not be optimal for your specific substrate. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the rate and yield, but be mindful of potential side reactions.[6]
Substrate Decomposition The starting materials or the product may be unstable under the reaction conditions. Consider using milder reaction conditions, such as a lower temperature or a weaker base/acid.[8]
Poor Substrate Reactivity The electronic properties of your substrate may render it less reactive. It may be necessary to modify the substrate, for example, by introducing activating groups, to improve its reactivity.

Quantitative Data Summary

The following tables summarize the yields and selectivities for various methods of 2,3-dihydrobenzofuran synthesis.

Table 1: Transition Metal-Catalyzed Syntheses

Catalyst SystemStarting MaterialsYield (%)RegioselectivityDiastereoselectivity (dr)Enantioselectivity (ee, %)Reference
[Cp*RhCl2]2/NaOAcN-phenoxyacetamides and cyclopropylidenemethyl alkenes37-80High--[1][9]
Pd(0)/Ni(0)gem-difluorovinyl tosylates and alkynyl bromoarenes-High--[1][9]
Pd(OAc)2/BQ/AgOAcAlkyl phenyl ethers33-99High--[1][9]
[Pd(cinnamyl)Cl]22-hydroxyphenyl-substituted enones and diazo compounds51-91High--[1][9]
CuBr/Li2CO3Coumarins and oximes16-85High--[1][9]
Rh(III)-catalysisN-phenoxyacetamides and 1,3-dienesup to 79High-up to 98[2]
Pd/TY-Phoso-bromophenols and 1,3-dienes-Excellent-High[2]

Table 2: Metal-Free and Photocatalytic Syntheses

| Method | Starting Materials | Yield (%) | Regioselectivity | Reference | | :--- | :--- | :--- | :--- | | TfOH-catalyzed [4+1] annulation | p-quinone methides and α-aryl diazoacetates | - | High |[5] | | Photocatalysis with B(C6F5)3/P(o-tol)3 | p-benzoquinones and substituted alkenes | - | High |[5] | | Visible light/Cs2CO3 | Diazo compounds and substituted para-quinones | - | High |[5] | | Base-mediated Michael addition | 1,3-dicarbonyls and 2-nitrobenzofurans | - | High |[10] |

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed C-H Activation/[3+2] Annulation

This protocol is adapted from the work of Wu et al. for the synthesis of dihydrobenzofurans from N-phenoxyacetamides and 1,3-dienes.[2]

Materials:

  • N-phenoxyacetamide (1.0 eq)

  • 1,3-diene (1.5 eq)

  • [Cp*RhCl2]2 (2.5 mol%)

  • AgSbF6 (10 mol%)

  • DCE (1,2-dichloroethane) as solvent

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the N-phenoxyacetamide, [Cp*RhCl2]2, and AgSbF6.

  • Add anhydrous DCE via syringe.

  • Add the 1,3-diene to the mixture.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 h), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: TfOH-Catalyzed [4+1] Annulation

This protocol is based on the work of Lu et al. for the metal-free synthesis of 2,3-dihydrobenzofurans.[5]

Materials:

  • p-quinone methide (1.0 eq)

  • α-aryl diazoacetate (1.2 eq)

  • TfOH (Trifluoromethanesulfonic acid) (20 mol%)

  • DCM (Dichloromethane) as solvent

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the p-quinone methide in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the α-aryl diazoacetate to the solution.

  • Slowly add a solution of TfOH in DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Regioselectivity_Troubleshooting start Poor Regioselectivity (Mixture of Isomers) check_substrate Analyze Substrate Steric/Electronic Bias start->check_substrate is_biased Is there a strong steric or electronic bias? check_substrate->is_biased modify_substrate Modify Substrate: - Add bulky group - Change electronics check_substrate->modify_substrate optimize_catalyst Optimize Catalyst System is_biased->optimize_catalyst No optimize_conditions Optimize Reaction Conditions is_biased->optimize_conditions Yes end_good High Regioselectivity modify_substrate->end_good screen_ligands Screen Ligands: - Bulky ligands - Electron-rich/poor ligands optimize_catalyst->screen_ligands change_metal Change Metal Catalyst (e.g., Pd to Rh) optimize_catalyst->change_metal screen_ligands->end_good change_metal->end_good change_temp Vary Temperature (Lower for kinetic control) optimize_conditions->change_temp solvent_screen Solvent Screen optimize_conditions->solvent_screen change_temp->end_good solvent_screen->end_good

Caption: Troubleshooting workflow for poor regioselectivity.

Reaction_Factors Regioselectivity Regioselectivity of 2,3-Dihydrobenzofuran Formation Substrate Substrate Properties Regioselectivity->Substrate Catalyst Catalytic System Regioselectivity->Catalyst Conditions Reaction Conditions Regioselectivity->Conditions Sterics Steric Hindrance Substrate->Sterics Electronics Electronic Effects Substrate->Electronics Directing_Groups Directing Groups Substrate->Directing_Groups Metal_Center Metal Center (Pd, Rh, Cu) Catalyst->Metal_Center Ligands Ligands Catalyst->Ligands Temperature Temperature Conditions->Temperature Solvent Solvent Conditions->Solvent Additives Additives/Bases Conditions->Additives

Caption: Key factors influencing regioselectivity.

References

Technical Support Center: Catalyst Deactivation in Transition Metal-Catalyzed Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for transition metal-catalyzed dihydrobenzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and optimize their synthetic protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common signs of catalyst deactivation?

    • Which factors generally influence catalyst stability in dihydrobenzofuran synthesis?

    • What are typical catalyst poisons to be aware of?

  • Troubleshooting Guides by Catalyst Type

    • Palladium-Catalyzed Syntheses

    • Rhodium-Catalyzed Syntheses

    • Copper-Catalyzed Syntheses

    • Iridium-Catalyzed Syntheses

  • Experimental Protocols

    • General Procedure for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

    • In Situ Monitoring of Rhodium Catalyst Deactivation via NMR Spectroscopy

    • Protocol for Catalyst Regeneration by Oxidation

  • Catalyst Deactivation Pathways (Visualized)

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my dihydrobenzofuran synthesis?

A1: Common indicators of catalyst deactivation include:

  • Reduced Reaction Rate: The reaction takes significantly longer to reach completion compared to previous runs.

  • Lower Product Yield: A noticeable decrease in the isolated yield of the desired dihydrobenzofuran product.

  • Incomplete Conversion: Starting materials remain unreacted even after extended reaction times.

  • Formation of Byproducts: An increase in the formation of undesired side products, such as isomers or decomposition products. For instance, in palladium-catalyzed reactions of 2-allylphenols, a common side product is the isomerized starting material[1].

  • Change in Catalyst Appearance: The catalyst changes color or precipitates from the solution, which can indicate the formation of inactive species like palladium black[2].

Q2: Which general factors influence catalyst stability in dihydrobenzofuran synthesis?

A2: Several factors can impact the longevity and efficiency of your catalyst:

  • Choice of Ligand: The ligand plays a crucial role in stabilizing the metal center, influencing its electronic properties, and preventing aggregation. The appropriate choice of ligand can be critical for success, and the optimal ligand may vary depending on the specific reaction and substrates[3][4].

  • Solvent and Base: The solvent and base can significantly affect the catalyst's stability and activity. For example, using a base like sodium bicarbonate (NaHCO₃) at high temperatures can lead to the formation of water, which may deactivate palladium catalysts[3]. Anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred[3].

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways such as sintering or ligand degradation.

  • Purity of Reagents: Impurities in starting materials, solvents, or gases (like oxygen in an inert atmosphere) can act as catalyst poisons.

Q3: What are typical catalyst poisons I should be aware of?

A3: Catalyst poisons are substances that bind to the active sites of the catalyst and reduce its activity. Common poisons for transition metal catalysts include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are notorious poisons for many transition metal catalysts, especially palladium.

  • Water: As mentioned, water can lead to the deactivation of palladium catalysts, particularly in high-temperature reactions[3].

  • Oxygen: While some reactions use air as an oxidant, unwanted oxygen in an inert atmosphere can lead to the oxidation of the active catalyst, rendering it inactive.

  • Coordinating Functional Groups: Substrates or products with strongly coordinating functional groups can sometimes bind irreversibly to the catalyst, inhibiting its activity.

Troubleshooting Guides by Catalyst Type

Palladium-Catalyzed Syntheses

Palladium catalysts are widely used for various dihydrobenzofuran syntheses, including intramolecular Heck reactions and the cyclization of phenols with alkynes or alkenes[1][5][6].

Common Issues and Troubleshooting

Problem Potential Cause Recommended Solution
Low to no product yield in phenol-alkyne cyclization. 1. Catalyst deactivation by water: Using NaHCO₃ as a base at high temperatures can produce water, which deactivates the Pd catalyst[3]. 2. Suboptimal ligand or Pd source: The chosen ligand may not be suitable for the specific substrates.1. Switch to an anhydrous base: Use K₂CO₃ or Cs₂CO₃ instead of NaHCO₃[3]. 2. Screen different ligands and palladium precursors: For example, in Tsuji-Trost type reactions, the choice between dppf and XPhos can be critical depending on the nucleophile. Consider robust catalysts like Pd(PPh₃)₄[3].
Formation of isomerized starting material in 2-allylphenol reactions. The rate of base-mediated alkene isomerization is faster than the catalytic cyclization[1].Optimize reaction conditions to favor anti-heteropalladation: Employing specific biaryl phosphine ligands, such as CPhos, can promote the desired cyclization pathway over isomerization[1].
Catalyst precipitates as a black solid (Palladium black). Reduction of Pd(II) to inactive Pd(0) aggregates: This is a common deactivation pathway, especially in heterogeneous catalysis, and can be promoted by reagents like triethylamine (TEA)[2].Use a re-oxidant: In some cases, the addition of a mild oxidant can regenerate the active Pd(II) species. For example, benzoquinone (BQ) has been used to re-oxidize inactive Pd(0) to active Pd(II)[2].
Low yield in intramolecular Heck reactions. Inefficient reductive elimination or β-hydride elimination: These are key steps in the catalytic cycle that can be slow or lead to side products.Ligand tuning: The use of specific ligands, such as urea-derived ligands, can outperform traditional phosphine ligands and promote efficient heteroannulation[4].

Quantitative Data Summary: Palladium-Catalyzed Dihydrobenzofuran Synthesis

Reaction Type Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Carboalkoxylation of 2-allylphenolPd₂(dba)₃ / CPhosK₃PO₄Toluene10085[1]
Heteroannulation of 2-bromophenolPd(OAc)₂ / Urea ligandNaOtBuPhMe/anisole11050-72[4]
Cycloisomerization of acetylenic acidPd(II)-AmP-MCFTEATolueneRTHigh (initially)[2]
Rhodium-Catalyzed Syntheses

Rhodium catalysts are effective for dihydrobenzofuran synthesis via C-H activation and hydroarylation pathways[7][8].

Common Issues and Troubleshooting

Problem Potential Cause Recommended Solution
Reaction stalls after partial conversion. Irreversible catalyst deactivation: In propargylic C-H activation, the rhodium catalyst can be irreversibly converted into an inactive rhodium(III) σ-vinyl species[7].Optimize reaction conditions to minimize deactivation: Since the deactivation is irreversible, focus on maximizing catalyst lifetime. This may involve using a more active catalytic system or adjusting substrate concentrations to disfavor the deactivation pathway[7].
Low yield in hydroarylation. Formation of stable off-cycle species: The catalyst can form stable η⁶-arene rhodium complexes with aromatic moieties, taking it out of the catalytic cycle[9].Solvent and ligand choice: Use a solvent that does not strongly coordinate to the rhodium center. The choice of ligand is also critical to modulate the reactivity and stability of the catalyst[9].
Copper-Catalyzed Syntheses

Copper catalysts offer a cost-effective alternative for synthesizing dihydrobenzofurans.

Common Issues and Troubleshooting

Problem Potential Cause Recommended Solution
Catalyst deactivation over time. 1. Sintering: At elevated temperatures, copper nanoparticles can agglomerate, leading to a loss of active surface area[10]. 2. Poisoning by halides: Traces of chloride can accelerate sintering[10].1. Maintain lower operating temperatures: Copper catalysts are generally less thermally stable than palladium or rhodium catalysts. Keep temperatures below 300°C where possible[10]. 2. Use halide-free reagents and solvents.
Formation of alkene isomerization byproducts. Acid-mediated side reactions can occur, leading to undesired isomers[11].Add a non-coordinating base: Triethylamine (Et₃N) can act as a buffer to suppress acid-mediated side reactions without interfering with the copper catalyst[11].
Iridium-Catalyzed Syntheses

Iridium catalysts are particularly useful for enantioselective intramolecular hydroarylation to produce chiral dihydrobenzofurans[12][13].

Common Issues and Troubleshooting

Problem Potential Cause Recommended Solution
Low yield and formation of vinyl ether byproduct. The catalytic system may not be optimal for the desired 5-exo-cyclization, leading to competing reaction pathways[12].Screen chiral ligands and additives: The choice of the chiral bisphosphine ligand is crucial for both enantioselectivity and suppressing side reactions. Further optimization of reaction time and catalyst loading may be necessary[12].
Reaction is slow or incomplete. The C-H activation step may be slow or inefficient.Use of a directing group: A carbonyl group on the substrate can act as an effective directing group to facilitate the C-H activation step[12][13].

Experimental Protocols

General Procedure for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols[1]
  • To an oven-dried vial, add Pd₂(dba)₃ (2.5 mol%), CPhos (5.5 mol%), and K₃PO₄ (2.0 equiv.).

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Add a solution of the 2-allylphenol (1.0 equiv.) and the aryl triflate (1.2 equiv.) in toluene via syringe.

  • Place the sealed vial in a preheated oil bath at 100 °C and stir for the specified reaction time.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

In Situ Monitoring of Rhodium Catalyst Deactivation via NMR Spectroscopy[7]
  • Prepare a stock solution of the rhodium precatalyst, for example, [Rh(DPEPhos)(μ₂-Cl)]₂, in a deuterated solvent (e.g., 1,2-dichloroethane-d₄).

  • In an NMR tube, combine the rhodium precatalyst solution with the substrates (e.g., alkyne and carboxylic acid) at the desired concentrations.

  • Acquire a ³¹P NMR spectrum at time zero.

  • Place the NMR tube in a preheated oil bath or a temperature-controlled NMR probe.

  • Periodically acquire ³¹P NMR spectra over the course of the reaction to monitor the appearance of new rhodium species, including the active catalyst and any deactivated forms.

  • Integrate the signals corresponding to the different rhodium species to obtain their relative concentrations over time, allowing for a kinetic analysis of the deactivation process.

Protocol for Catalyst Regeneration by Oxidation[2]

This protocol is based on the principle of re-oxidizing inactive Pd(0) to the active Pd(II) state.

  • After the reaction, separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the catalyst with a suitable solvent (e.g., toluene, then dichloromethane) to remove any adsorbed organic residues.

  • Dry the catalyst under vacuum.

  • Suspend the deactivated catalyst in a fresh solvent.

  • Add a stoichiometric amount of a mild oxidant, such as benzoquinone (BQ), relative to the palladium loading.

  • Stir the suspension at room temperature for a specified period (e.g., 1-2 hours) to allow for the re-oxidation of the palladium.

  • Filter and wash the regenerated catalyst before reusing it in a subsequent reaction.

Catalyst Deactivation Pathways (Visualized)

Below are diagrams illustrating common deactivation pathways for palladium and rhodium catalysts in the context of dihydrobenzofuran synthesis.

Palladium_Deactivation cluster_cycle Catalytic Cycle Active_Pd(II) Active Pd(II) Species Product_Formation Product Formation (Dihydrobenzofuran) Active_Pd(II)->Product_Formation Reductive Elimination Inactive_Pd(0) Inactive_Pd(0) Active_Pd(II)->Inactive_Pd(0) Unwanted Reduction (e.g., by base/additive) Product_Formation->Active_Pd(II) Oxidative Addition Reactivation Reactivation Inactive_Pd(0)->Reactivation Reactivation->Active_Pd(II)

Caption: Deactivation and potential reactivation of a Palladium(II) catalyst.

Rhodium_Deactivation C-H_Activation C-H Activation & Cyclization Active_Rh(I) Active_Rh(I) C-H_Activation->Active_Rh(I) Product Release Active_Rh(I)->C-H_Activation Inactive_Rh(III) Inactive_Rh(III) Active_Rh(I)->Inactive_Rh(III) Reaction with Substrate/ Side Reaction

Caption: Irreversible deactivation pathway for a Rhodium(I) catalyst.

References

Technical Support Center: Purification of Polar 2,3-Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar 2,3-dihydrobenzofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when purifying polar 2,3-dihydrobenzofuran derivatives?

A1: The primary challenges in purifying polar 2,3-dihydrobenzofuran derivatives stem from their inherent polarity. This can lead to several issues, including:

  • Poor solubility in common non-polar organic solvents used in standard chromatography.

  • Strong binding to silica gel , resulting in streaking, tailing of peaks, and sometimes irreversible adsorption.

  • Co-elution with polar impurities , making separation difficult.

  • Instability on acidic stationary phases like silica gel, which can lead to degradation of the target compound.[1]

  • Difficulty in achieving high purity with a single purification technique.

Q2: Which purification techniques are most effective for polar 2,3-dihydrobenzofuran derivatives?

A2: A combination of techniques is often necessary. The most common and effective methods include:

  • Flash Column Chromatography: This is the most widely used technique. Optimization of the stationary phase and solvent system is crucial for success. For highly polar compounds, alternatives to standard silica gel, such as deactivated silica or alumina, may be necessary.[1]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers higher resolution and is particularly useful for separating closely related impurities or enantiomers. Both normal-phase and reversed-phase HPLC can be employed.

  • Recrystallization: This is an excellent final purification step to obtain highly pure crystalline material, provided a suitable solvent or solvent system can be found.

  • Solid-Phase Extraction (SPE): SPE can be a more effective sample preparation technique than liquid-liquid extraction for polar benzofuran derivatives, with reported recoveries of 80% or more.[2]

Q3: My polar 2,3-dihydrobenzofuran derivative is not moving from the baseline during silica gel column chromatography. What should I do?

A3: This is a common issue with highly polar compounds. Here are several strategies to address this:

  • Increase the polarity of the mobile phase: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your eluent system. For very polar compounds, using a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide, can be effective.

  • Use a stronger solvent system: If increasing the polarity of your current system is ineffective, consider switching to a stronger eluent combination.

  • Deactivate the silica gel: The acidic nature of silica gel can lead to strong adsorption. Deactivating the silica by pre-treating it with a base like triethylamine can reduce this interaction.

  • Consider an alternative stationary phase: If your compound is still not eluting, switching to a different stationary phase like alumina (neutral or basic) or using reversed-phase chromatography might be necessary.

Q4: I am observing significant peak tailing and streaking during the purification of my compound. How can I improve the peak shape?

A4: Peak tailing and streaking for polar compounds on silica gel are often due to strong interactions with the stationary phase. To mitigate this:

  • Add a modifier to the mobile phase: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can significantly improve peak shape by competing with your compound for the acidic sites on the silica gel. For acidic compounds, adding a small amount of acetic acid or formic acid can be beneficial.

  • Ensure proper sample loading: Dissolve your sample in a minimum amount of solvent, preferably the mobile phase. If the sample has poor solubility, dry loading onto silica gel is a good alternative.[3]

  • Optimize the flow rate: A slower flow rate can sometimes improve resolution and peak shape.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Problem: You have a low yield of your purified polar 2,3-dihydrobenzofuran derivative after column chromatography.

Possible Causes & Solutions:

Possible CauseSolution
Compound irreversibly adsorbed onto the silica gel. Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina, or switch to reversed-phase chromatography.[1]
Compound degradation on the column. Similar to the above, assess compound stability. If degradation is confirmed, a different purification technique may be required.[1]
Fractions containing the product were not identified. Ensure you are using an appropriate visualization technique for your TLC analysis (e.g., UV light, specific staining agents). Concentrate fractions before running TLC if the concentration is low.
Incomplete elution from the column. At the end of the run, flush the column with a very polar solvent (e.g., 100% methanol) to ensure all compounds have eluted.
Issue 2: Poor Separation of Compound from Impurities

Problem: Your polar 2,3-dihydrobenzofuran derivative co-elutes with one or more impurities during column chromatography.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate solvent system. Systematically screen different solvent systems using TLC to find one that provides better separation. Sometimes, changing one of the solvents in your mixture (e.g., using dichloromethane instead of ethyl acetate) can significantly alter the selectivity.
Column overloading. Using too much crude material for the column size will lead to poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1.
Poor column packing. An improperly packed column will have channels and cracks, leading to band broadening and poor separation. Ensure the silica gel is packed uniformly.
Impurities have very similar polarity. If TLC optimization does not yield a suitable solvent system, preparative HPLC is likely the best option for achieving high purity due to its higher resolving power.

Quantitative Data Summary

The following tables summarize purification data for 2,3-dihydrobenzofuran derivatives from various research findings.

Table 1: Flash Chromatography Purification of 2,3-Dihydrobenzofuran Derivatives

Compound TypeStationary PhaseEluent System (v/v)Yield (%)Reference
2,2-disubstituted-2,3-dihydrobenzofuran-3-ol derivativeSilica GelPetroleum Ether:Ethyl Acetate (97:3)87[4]
Phenolic 2,3-dihydrobenzofuran derivativeSilica GelPetroleum Ether:Ethyl Acetate (97:3)60[4]
anti-2,3-dihydrobenzofuran-3-ol derivativeSilica GelPetroleum Ether:Ethyl Acetate (80:20)47[4]
Diastereomeric ester derivatives of 2,3-dihydrobenzofuran-3-olSilica GelPetroleum Ether:Ethyl Acetate (30:70)32 (less polar), 28 (more polar)[4]
3-benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid amideSilica GelEthyl Acetate:Heptane (2:8)60[5]

Table 2: Preparative HPLC and Extraction Recovery Data

CompoundMethodColumn/MethodMobile Phase/SolventPurity/RecoveryReference
Racemic 3,3-disubstituted-2,3-dihydro-1-benzofuranPreparative HPLCCyclobond DMPAcetonitrile, Acetic Acid, Triethylamine97.3% and 97.5% enantiomeric purity for the two enantiomers[5]
5-APDB and 6-APDBSolid-Phase Extraction-->80% recovery[2]
5-APDB and 6-APDBLiquid-Liquid Extraction--<65% recovery[2]

Experimental Protocols

Protocol 1: General Flash Column Chromatography

This protocol provides a general procedure for the purification of polar 2,3-dihydrobenzofuran derivatives using flash column chromatography.

  • Stationary Phase and Solvent System Selection:

    • Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.

    • For polar compounds, start with a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate). Gradually increase the proportion of the polar solvent.

    • If the compound is still not moving, consider using a more polar system such as dichloromethane/methanol.

    • If the compound is basic, add 0.1-1% triethylamine or ammonium hydroxide to the solvent system to prevent streaking.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the column.

    • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection:

    • In a test tube, add a small amount of the crude solid.

    • Add a potential solvent dropwise at room temperature. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.

    • If the compound is too soluble in common polar solvents, a two-solvent system can be used. Dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid.[3]

  • Dissolution:

    • Place the crude solid in a flask and add the chosen solvent.

    • Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Select Method Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Primary Method Prep-HPLC Prep-HPLC TLC Analysis->Prep-HPLC Difficult Separation Purity Check Purity Check Column Chromatography->Purity Check Recrystallization Recrystallization Recrystallization->Purity Check Prep-HPLC->Purity Check Purity Check->Recrystallization Further Purification Pure Product Pure Product Purity Check->Pure Product Purity OK

Caption: General workflow for the purification of polar 2,3-dihydrobenzofuran derivatives.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_poor_separation Poor Separation cluster_streaking Peak Tailing/Streaking start Purification Issue Identified q_adsorption Compound adsorbed on column? start->q_adsorption q_solvent Optimized solvent system? start->q_solvent q_modifier Is compound acidic/basic? start->q_modifier sol_alt_phase Use alternative stationary phase (e.g., alumina, reversed-phase) q_adsorption->sol_alt_phase Yes sol_flush Flush column with strong solvent q_adsorption->sol_flush No sol_rescreen Re-screen solvent systems via TLC q_solvent->sol_rescreen Yes sol_hplc Use Preparative HPLC q_solvent->sol_hplc No sol_add_modifier Add base/acid modifier to eluent q_modifier->sol_add_modifier Yes sol_dry_load Use dry loading technique q_modifier->sol_dry_load No

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimization of Solvent Systems for Intramolecular C-O Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solvent systems in intramolecular C-O bond formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial reactions. Here, we move beyond simple protocols to explain the why behind experimental choices, providing you with the insights needed to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, offering direct solutions and the scientific rationale behind them.

Issue 1: Low or No Product Yield

Question: My intramolecular C-O bond formation reaction is resulting in a low yield or no desired product. What are the likely causes related to the solvent system, and how can I improve the outcome?

Answer: Low yields in intramolecular cyclization are often multifactorial, but the solvent system is a critical starting point for optimization.[1][2]

Primary Suspects & Solutions:

  • Poor Solubility of Starting Materials: For the reaction to proceed, all components must be adequately dissolved. If your starting material has poor solubility in the chosen solvent, the reaction will be slow or may not occur at all.

    • Solution: Screen a range of solvents with varying polarities. For many cyclizations, polar aprotic solvents like DMF, DMSO, or acetonitrile are effective at dissolving a wide range of substrates.[1][3] Consider creating a solubility table for your starting material in various candidate solvents before running the reaction.

  • Inappropriate Solvent Polarity for the Reaction Mechanism: The polarity of the solvent can dramatically influence the rate of nucleophilic substitution reactions, which are central to many C-O bond formation strategies.[4]

    • For SN2-type Reactions (e.g., Intramolecular Williamson Ether Synthesis): Polar aprotic solvents are generally preferred.[3][5][6] These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive.[7][8][9] Protic solvents, like alcohols, can form hydrogen bonds with the alkoxide, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[7][9][10]

    • For Palladium-Catalyzed Reactions: The choice is more nuanced. While nonpolar solvents like toluene are common, polar solvents can be necessary for substrate solubility and can influence the selectivity and rate of the reaction.[11][12][13][14]

  • Presence of Water (Moisture Sensitivity): Many reagents used to generate nucleophiles for C-O bond formation (e.g., strong bases like NaH) are highly sensitive to moisture.[15] Water can quench the base, consume the starting material through hydrolysis, and lead to unwanted byproducts.[6]

    • Solution: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents, and consider drying glassware in an oven or by flame-drying before use.[16]

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of byproducts. How can the solvent choice help in minimizing their formation?

Answer: Side product formation is a common challenge, and the solvent can play a pivotal role in directing the reaction toward the desired pathway.

Common Byproducts & Solvent-Based Solutions:

  • Elimination Products (Alkenes): In reactions like the intramolecular Williamson ether synthesis, an E2 elimination can compete with the desired SN2 substitution, especially with secondary or sterically hindered substrates.[6]

    • Solution: While substrate choice is paramount (primary halides are best), the solvent can have an effect. Less polar, non-protic solvents may slightly favor substitution over elimination in some cases. However, the most significant factors are the steric bulk of the base and the substrate.[6]

  • C-Alkylation vs. O-Alkylation: When using phenoxides as nucleophiles, alkylation can occur at either the oxygen (desired) or the carbon atoms of the aromatic ring.[6]

    • Solution: The choice of solvent is critical here. Polar aprotic solvents like DMF or acetonitrile strongly favor O-alkylation.[6][17] Protic solvents, such as ethanol, can lead to increased amounts of C-alkylation.[6]

Issue 3: Slow Reaction Rate

Question: The reaction is proceeding very slowly, requiring long reaction times or high temperatures. Can a change in solvent accelerate the process?

Answer: Absolutely. The solvent directly impacts the energy of the transition state, and a judicious choice can significantly increase the reaction rate.

Factors Influencing Rate & Solutions:

  • Solvation of the Nucleophile: As mentioned, for SN2-type reactions, polar aprotic solvents (DMSO, DMF, acetonitrile) enhance the nucleophilicity of the alkoxide by minimizing solvation, leading to a faster reaction.[5][6][8][9] A switch from a protic solvent like ethanol to DMF can result in a dramatic rate increase.

  • Dielectric Constant: A higher dielectric constant of the solvent can help to stabilize charged intermediates and transition states that may be involved in the reaction mechanism, thereby lowering the activation energy and increasing the rate.[4]

Below is a diagram illustrating the effect of solvent on an SN2 transition state.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nucleophile_Protic R-O⁻ Solvent_Cage Solvent Cage (H-Bonding) Nucleophile_Protic->Solvent_Cage Strong Solvation Transition_State_Protic [Transition State] Stabilized Nucleophile (Less Reactive) Solvent_Cage->Transition_State_Protic Hindrance Nucleophile_Aprotic R-O⁻ Transition_State_Aprotic [Transition State] 'Naked' Nucleophile (More Reactive) Nucleophile_Aprotic->Transition_State_Aprotic Weak Solvation (Ion-Dipole)

Caption: Solvent effects on nucleophile reactivity in SN2 reactions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when optimizing a solvent system for a new intramolecular C-O bond formation?

A1: A solvent screening is the most logical first step.[1][18] Choose a representative set of solvents with a range of polarities and properties (e.g., a non-polar solvent like toluene, a moderately polar ether like THF, and polar aprotic solvents like acetonitrile and DMF). Run small-scale reactions in parallel and monitor the progress by TLC or LC-MS to quickly identify promising candidates.

Q2: How do I properly dry solvents for moisture-sensitive reactions?

A2: The method for drying a solvent depends on the solvent itself and the required level of dryness.

  • For General Use: Using anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) followed by filtration is a common method.[19][20] Molecular sieves are also very effective, especially for achieving low water content, but may require a longer contact time.[21]

  • For Highly Sensitive Reactions: Distillation from a suitable drying agent is the gold standard.[15] For example, ethers like THF are often dried by distillation from sodium/benzophenone, which provides a visual indicator (a deep blue color) of anhydrous conditions.[21] Hydrocarbons and some halogenated solvents can be distilled from calcium hydride (CaH₂).[20]

Q3: Are there any "green" or more environmentally friendly solvent options for these reactions?

A3: Yes, the field of green chemistry is actively exploring renewable and less toxic solvent alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from biomass, are often excellent substitutes for THF.[22] Dimethyl carbonate (DMC) is another greener alternative to solvents like DMF in some applications.[22] Screening protocols are being developed to identify effective and environmentally friendly solvents.[23][24]

Q4: For a Mitsunobu reaction to form an intramolecular ether, what are the recommended solvents?

A4: The Mitsunobu reaction is typically performed in non-protic, relatively non-polar to moderately polar solvents.[25] Tetrahydrofuran (THF) is the most common and often the best choice.[26][27] Other solvents like dichloromethane (DCM), dioxane, and toluene are also frequently used.[27] The choice can sometimes influence the ease of purification, as the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) have different solubilities in different solvents.[25]

Q5: Can I use a mixture of solvents?

A5: Yes, solvent mixtures can be very effective. A common reason to use a solvent mixture is to fine-tune the polarity of the reaction medium or to improve the solubility of all reaction components. For example, a mixture of a non-polar solvent like toluene with a more polar co-solvent might be used to dissolve a polar starting material while maintaining conditions favorable for a specific catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening
  • To a series of small, dry reaction vials, add your starting material (e.g., 0.1 mmol) and a magnetic stir bar.

  • Under an inert atmosphere (e.g., nitrogen or argon), add 1.0 mL of each of the selected anhydrous solvents to the respective vials.

  • Add the other reagents (e.g., base, catalyst) to each vial.

  • Seal the vials and stir the reactions at the desired temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Compare the conversion to product and the formation of byproducts across the different solvents to identify the optimal system.[1]

Caption: Workflow for a parallel solvent screening experiment.

Protocol 2: Rigorous Drying of Tetrahydrofuran (THF)

Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood, as it involves metallic sodium, a flammable and water-reactive substance.

  • Pre-dry commercial THF by letting it stand over activated 4Å molecular sieves for at least 24 hours.[21]

  • Set up a distillation apparatus that has been oven or flame-dried and assembled while hot under a stream of inert gas.

  • In the distillation flask, place small pieces of metallic sodium and a small amount of benzophenone to serve as an indicator.

  • Under an inert atmosphere, transfer the pre-dried THF into the distillation flask.

  • Gently heat the mixture to reflux. The solution will turn a deep blue or purple color if the solvent is anhydrous.[21] If the color does not persist, more sodium may be required (cool the flask before adding more).

  • Distill the dry THF directly into the reaction flask or a dry storage flask containing activated molecular sieves.

Data Presentation

Table 1: Properties of Common Solvents for C-O Bond Formation
SolventDielectric Constant (20-25°C)TypeBoiling Point (°C)Common Use Cases
Toluene2.38[28][29][30]Non-polar111Pd-catalyzed couplings, Mitsunobu
Tetrahydrofuran (THF)7.58[28]Polar Aprotic66Williamson Ether Synthesis, Mitsunobu
Acetonitrile (MeCN)37.5[28][29][30]Polar Aprotic82Williamson Ether Synthesis, Pd-catalyzed couplings
N,N-Dimethylformamide (DMF)36.71[28]Polar Aprotic153Williamson Ether Synthesis, reactions requiring high solubility
Dimethyl Sulfoxide (DMSO)46.68[28]Polar Aprotic189Williamson Ether Synthesis, difficult substitutions
Ethanol24.55[28]Polar Protic78.5Can be used but often disfavored for SN2 due to H-bonding

Data sourced from multiple references.[28][29][30][31][32]

References

Technical Support Center: Storage and Handling of 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of 2,3-Dihydrobenzofuran-4-ol during storage.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Discoloration of solid this compound upon storage.

  • Question: My solid sample of this compound, which was initially a white or off-white powder, has turned yellow or brown during storage. What could be the cause, and how can I prevent this?

  • Answer: Discoloration of phenolic compounds like this compound is a common indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored quinone-type structures and other degradation products.

    To prevent discoloration:

    • Storage Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

    • Light Protection: Keep the container in the dark or use an amber vial to protect it from light, as photo-oxidation can be a significant degradation pathway.

    • Temperature Control: Store the compound at a low temperature, preferably at -20°C, to reduce the rate of chemical degradation.

Issue 2: Inconsistent analytical results (e.g., HPLC purity) for this compound samples.

  • Question: I am observing a decrease in the purity of my this compound sample over time, as determined by HPLC analysis. What are the likely reasons, and what steps can I take to ensure sample integrity?

  • Answer: A decrease in purity as observed by HPLC is a strong indication of chemical degradation. For this compound, oxidation is the most probable cause. The appearance of new peaks in the chromatogram, often at different retention times, corresponds to the formation of degradation products.

    To maintain sample integrity:

    • Solvent Choice and Storage: If the compound is in solution, ensure the solvent is of high purity and has been degassed to remove dissolved oxygen. Store solutions at low temperatures (-20°C or -80°C) and in the dark. For long-term storage, preparing fresh solutions is recommended.

    • Antioxidant Addition: Consider adding a small amount of an antioxidant to the storage solvent. Common antioxidants for phenolic compounds include butylated hydroxytoluene (BHT) or ascorbic acid. The choice of antioxidant should be compatible with your downstream applications.

    • pH Control: The stability of phenolic compounds can be pH-dependent. While specific data for this compound is limited, it is generally advisable to maintain a neutral or slightly acidic pH to minimize the potential for base-catalyzed oxidation.

Issue 3: Unexpected reaction byproducts in experiments using stored this compound.

  • Question: I am using stored this compound in a synthesis, and I am observing unexpected side products that were not present when I used a fresh batch. Could this be due to degradation of the starting material?

  • Answer: Yes, it is highly likely that the formation of unexpected byproducts is due to the degradation of your this compound starting material. The oxidation products of this compound will have different chemical reactivity compared to the parent compound and can participate in side reactions, leading to impurities in your final product.

    To avoid this issue:

    • Purity Check Before Use: Always check the purity of your this compound by a suitable analytical method (e.g., HPLC, NMR) before using it in a reaction, especially if it has been stored for an extended period.

    • Purification: If degradation is observed, consider purifying the material before use. Techniques such as recrystallization or column chromatography may be effective in removing oxidation products.

    • Use Fresh Material: Whenever possible, use a fresh batch of the compound for critical experiments to ensure the highest purity and avoid complications from degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is oxidation of the phenolic hydroxyl group. This can proceed through a free radical mechanism, leading to the formation of a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other molecules, to form various degradation products. A potential oxidation pathway could involve the formation of a quinone-like structure.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage of solid this compound, the following conditions are recommended:

  • Temperature: -20°C

  • Atmosphere: Inert gas (Argon or Nitrogen)

  • Light: Protected from light (e.g., in an amber vial or stored in a dark place)

  • Container: Tightly sealed container to prevent moisture ingress.

Q3: Can I store this compound in solution? If so, what are the best practices?

A3: Storing this compound in solution is possible for short periods. For longer-term storage, it is generally better to store the compound as a solid. If you need to store it in solution, follow these best practices:

  • Solvent: Use a high-purity, degassed solvent. Aprotic solvents are generally preferred over protic solvents to minimize potential reactions.

  • Concentration: Store at a reasonably high concentration to minimize the relative effect of any impurities in the solvent.

  • Temperature: Store at -20°C or -80°C.

  • Antioxidant: Consider adding a suitable antioxidant.

  • Container: Use a tightly sealed vial with minimal headspace to reduce the amount of oxygen present.

Q4: Which antioxidants are most effective for stabilizing this compound?

  • Butylated hydroxytoluene (BHT): A widely used radical scavenger.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Trolox: A water-soluble analog of Vitamin E. The choice of antioxidant will depend on the solvent system and the requirements of the subsequent experimental procedures. It is advisable to test the compatibility and effectiveness of the chosen antioxidant in a small-scale pilot experiment.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize Oxidation of this compound

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric oxygen, a key initiator of oxidation.
Light Protected from light (Amber vial/darkness)Minimizes photo-oxidation, which can be a significant degradation pathway for phenolic compounds.
pH (in solution) Neutral to slightly acidic (pH 5-7)Can help to stabilize the phenolic hydroxyl group and reduce the rate of base-catalyzed oxidation.
Antioxidants BHT, Ascorbic Acid, Trolox (in solution)Scavenge free radicals and inhibit the initiation and propagation of oxidation chain reactions.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound and detecting the presence of degradation products. Method optimization may be required based on the specific instrumentation and columns available.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products. The purity can be estimated by calculating the peak area percentage.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This can help in identifying potential degradation products and understanding the degradation pathways.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 60°C for 7 days. Also, incubate a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, using the HPLC method described in Protocol 1. Compare the chromatograms to identify and quantify the degradation products. Further characterization of major degradation products can be performed using LC-MS/MS.

Mandatory Visualization

Oxidation_Pathway This compound This compound Phenoxyl_Radical Phenoxyl Radical Intermediate This compound->Phenoxyl_Radical Oxidizing Agent (O2, Light, Heat) Quinone_Product Quinone-type Oxidation Product Phenoxyl_Radical->Quinone_Product Further Oxidation Dimerization_Products Dimerization Products Phenoxyl_Radical->Dimerization_Products Radical Coupling

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Solid_Sample Solid this compound HPLC_Analysis HPLC Purity Check Solid_Sample->HPLC_Analysis Solution_Sample This compound in Solution Solution_Sample->HPLC_Analysis LCMS_Analysis LC-MS/MS for Degradant ID HPLC_Analysis->LCMS_Analysis If degradation is observed

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Flowchart decision decision action action start Start: Observe Issue with This compound issue What is the issue? start->issue discoloration Discoloration of Solid issue->discoloration Discoloration purity_decrease Purity Decrease (HPLC) issue->purity_decrease Purity Decrease side_products Unexpected Side Products issue->side_products Side Products check_storage Check Storage Conditions: - Inert Atmosphere? - Light Protection? - Low Temperature? discoloration->check_storage check_solution_storage Check Solution Storage: - Degassed Solvent? - Antioxidant? - Low Temperature? purity_decrease->check_solution_storage check_purity_before_use Check Purity Before Use side_products->check_purity_before_use improve_storage Action: Improve Storage Conditions check_storage->improve_storage improve_solution_storage Action: Improve Solution Storage check_solution_storage->improve_solution_storage purify Action: Purify or Use Fresh Batch check_purity_before_use->purify

Caption: Troubleshooting flowchart for storage issues of this compound.

Technical Support Center: Diastereoselective Synthesis of Substituted Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the synthesis of substituted dihydrobenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for achieving high diastereoselectivity in dihydrobenzofuran synthesis?

A1: High diastereoselectivity is most commonly achieved through several key strategies:

  • Transition Metal Catalysis: Rhodium, palladium, iridium, and copper-based catalysts with chiral ligands are frequently used to control the stereochemical outcome of cyclization reactions.[1][2]

  • Organocatalysis: Chiral small molecules, such as thiourea derivatives, cinchona alkaloids, and phosphoric acids, can effectively catalyze enantioselective and diastereoselective reactions, like intramolecular Michael additions, to form the dihydrobenzofuran core.[3][4]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer. This is often exploited in cyclization reactions where existing stereocenters influence the facial selectivity of bond formation.

  • Reaction Condition Optimization: Careful control of parameters such as temperature, solvent, and reaction time can significantly impact the diastereomeric ratio of the product.[5]

Q2: How does the choice of catalyst influence the diastereoselectivity of the reaction?

A2: The catalyst plays a pivotal role in determining the stereochemical outcome. In transition metal catalysis, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one diastereomer.[1] For instance, different dirhodium carboxylate catalysts can lead to varying degrees of trans-diastereoselectivity in C-H insertion reactions. In organocatalysis, bifunctional catalysts, such as thiourea-based catalysts, can activate both the nucleophile and the electrophile through hydrogen bonding, organizing the transition state to favor a specific stereoisomer.[3][4]

Q3: Can the solvent choice significantly impact the diastereomeric ratio?

A3: Yes, the solvent can have a profound effect on diastereoselectivity. Solvent polarity and its ability to solvate transition states can influence the energy barrier for the formation of different diastereomers. For example, in certain organocatalyzed intramolecular Michael additions, a solvent screen can reveal an optimal solvent that enhances both diastereoselectivity and reaction rate.

Q4: What is the typical temperature range for these reactions, and how does temperature affect diastereoselectivity?

A4: The optimal temperature is highly dependent on the specific reaction. However, many diastereoselective syntheses are performed at or below room temperature to enhance selectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio. It is common to see reactions run at temperatures ranging from -78 °C to room temperature.

Troubleshooting Guide

Problem 1: Low Diastereomeric Ratio (dr)

Potential Cause Troubleshooting Suggestion
Suboptimal Catalyst or Ligand Screen a variety of catalysts or ligands. For metal-catalyzed reactions, the steric and electronic properties of the ligand are critical. For organocatalyzed reactions, consider different classes of catalysts (e.g., thioureas, cinchona alkaloids).
Incorrect Solvent Perform a solvent screen. Solvents with different polarities can stabilize the transition states of the major and minor diastereomers differently.
Reaction Temperature is Too High Lower the reaction temperature. This generally increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
Substrate Structure If possible, modify the substrate. The steric bulk of substituents can significantly influence the facial selectivity of the cyclization.

Problem 2: Poor Yield of the Desired Diastereomer

Potential Cause Troubleshooting Suggestion
Side Reactions Analyze the crude reaction mixture to identify byproducts. Common side reactions include oxidation, decomposition of the starting material, or the formation of constitutional isomers. Adjusting the reaction conditions (e.g., using an inert atmosphere, purified solvents) can minimize these.
Catalyst Inactivation Ensure the catalyst is active and used in the correct loading. Some catalysts are sensitive to air or moisture.
Incorrect Reaction Time Monitor the reaction progress over time. The desired diastereomer might be kinetically favored but could isomerize to a more stable, undesired diastereomer over longer reaction times.

Problem 3: Inconsistent Results

Potential Cause Troubleshooting Suggestion
Reagent Purity Ensure all reagents, especially the solvent and starting materials, are pure and dry. Trace impurities can sometimes interfere with the catalytic cycle.
Atmospheric Conditions If the reaction is sensitive to air or moisture, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon).
Variability in Manual Operations Standardize all experimental procedures, including the rate of addition of reagents and stirring speed.

Data Presentation

Table 1: Effect of Catalyst on Diastereoselectivity in an Intramolecular Michael Addition

EntryCatalystSolventTemp (°C)dr (trans/cis)
1GuanidineTolueneRT85:15
2(R,R)-ThioureaTolueneRT92:8
3(S,S)-ThioureaTolueneRT10:90
4Cinchona Alkaloid DerivativeCH2Cl20>95:5

Table 2: Influence of Solvent and Temperature on Diastereoselectivity

EntryCatalystSolventTemp (°C)dr (syn/anti)
1Rhodium(II) acetateDichloromethane253:1
2Rhodium(II) acetateToluene255:1
3Rhodium(II) acetateToluene010:1
4Rhodium(II) acetateToluene-20>20:1

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of 2,3-disubstituted Dihydrobenzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion

This protocol is a general guideline for a rhodium-catalyzed intramolecular C-H insertion of a diazoacetate precursor to yield a 2,3-disubstituted dihydrobenzofuran.

Materials:

  • Diazoacetate precursor

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the diazoacetate precursor (1.0 equiv) and the anhydrous solvent.

  • Add the rhodium(II) catalyst (0.5-2 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Organocatalyzed Diastereoselective Intramolecular Michael Addition

This protocol describes a general procedure for the synthesis of trans-dihydrobenzofurans using a chiral primary amine-thiourea organocatalyst.[3]

Materials:

  • Substituted phenol with a tethered enone

  • Chiral primary amine-thiourea catalyst

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere

Procedure:

  • To a vial under an inert atmosphere, add the substituted phenol-enone substrate (1.0 equiv) and the chiral primary amine-thiourea catalyst (10 mol%).

  • Add the anhydrous solvent and stir the mixture at the specified temperature (e.g., 60 °C).

  • Monitor the reaction until the starting material is consumed, as indicated by TLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the trans-dihydrobenzofuran product.

  • Analyze the diastereomeric ratio of the crude product by ¹H NMR.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Products Substituted Phenol Substituted Phenol Catalyst Catalyst Substituted Phenol->Catalyst Enone Enone Enone->Catalyst Transition State A Transition State A (favored) Catalyst->Transition State A Lower Energy Transition State B Transition State B (disfavored) Catalyst->Transition State B Higher Energy Major Diastereomer Major Diastereomer Transition State A->Major Diastereomer Minor Diastereomer Minor Diastereomer Transition State B->Minor Diastereomer

Caption: Factors influencing diastereoselectivity in a catalyzed reaction.

troubleshooting_workflow start Low Diastereomeric Ratio Observed q1 Is the catalyst/ligand optimized? start->q1 sol_1 Screen different catalysts/ligands q1->sol_1 No q2 Is the solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No sol_1->q2 sol_2 Perform a solvent screen q2->sol_2 No q3 Is the temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol_2->q3 sol_3 Lower the reaction temperature q3->sol_3 No end_node Diastereoselectivity Improved q3->end_node Yes a3_yes Yes a3_no No sol_3->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Strategies to Minimize By-product Formation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to minimize the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in Friedel-Crafts alkylation, and what causes them?

A1: The primary by-products in Friedel-Crafts alkylation are:

  • Polyalkylated products: These arise because the initial alkyl group added to the aromatic ring is electron-donating, which activates the ring, making the monoalkylated product more reactive than the starting material.[1][2] This increased reactivity leads to subsequent alkylation.[1][2]

  • Rearranged products: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[2] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift), this rearrangement will occur before the aromatic ring is alkylated.[2]

  • Isomeric products: When an alkyl group is introduced to a substituted benzene ring, a mixture of ortho, meta, and para isomers can be formed. The ratio of these isomers is influenced by the directing effects of the existing substituent and the reaction conditions, such as temperature.[3]

Q2: How can I prevent polyalkylation in Friedel-Crafts alkylation?

A2: Several strategies can be employed to control polyalkylation:

  • Use a large excess of the aromatic substrate: This statistically favors the electrophile reacting with the starting material rather than the more reactive monoalkylated product.[2]

  • Control reaction stoichiometry: Careful control of the molar ratio of reactants can help favor monoalkylation.[2]

  • Optimize reaction conditions: Lowering the reaction temperature and using a less active catalyst can decrease the rate of subsequent alkylations.[2]

  • Perform a Friedel-Crafts acylation followed by reduction: This is often the most effective method.[2] The acyl group is deactivating, which prevents further substitution.[4] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[5][6]

Q3: My Friedel-Crafts alkylation is giving a rearranged product. How can I obtain the straight-chain product?

A3: The most reliable method to prevent carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[2] The acylium ion formed during acylation is resonance-stabilized and does not undergo rearrangement.[2] The ketone can then be reduced to the desired linear alkyl group.[5][6]

Q4: What are the common by-products in Friedel-Crafts acylation?

A4: While generally cleaner than alkylation, Friedel-Crafts acylation can still produce by-products such as:

  • Isomeric products: Acylation of a substituted aromatic ring can lead to a mixture of ortho, meta, and para isomers. The product distribution is influenced by the directing effects of the substituents and reaction conditions like solvent and temperature.[7]

  • Products from solvent acylation: In some cases, the solvent itself can be acylated, leading to impurities.

  • Diacylated products: Although the acyl group is deactivating, diacylation can occur with highly activated aromatic rings under harsh conditions.[4]

Q5: How does the choice of solvent affect the outcome of a Friedel-Crafts reaction?

A5: The solvent plays a crucial role in both yield and selectivity.

  • Polarity and Regioselectivity: In the acylation of naphthalene, for example, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the formation of the kinetically controlled 1-acetylnaphthalene.[4][8] In contrast, polar solvents like nitrobenzene can promote the formation of the thermodynamically more stable 2-acetylnaphthalene.[4][8] This is because the polar solvent can dissolve the intermediate complex, allowing for reversibility and equilibration to the more stable isomer.[4][8]

  • Solvent Reactivity: The solvent should be inert to the reaction conditions. Solvents that can react with the Lewis acid or the acylating/alkylating agent should be avoided.

Q6: Can temperature be used to control the formation of isomers?

A6: Yes, temperature is a critical parameter. In the alkylation of toluene, for instance, lower temperatures can favor the kinetically controlled product (ortho and para isomers), while higher temperatures can lead to the formation of the thermodynamically more stable meta isomer through isomerization.[3]

Troubleshooting Guides

This section addresses common issues encountered during Friedel-Crafts reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: Moisture in the reaction (from glassware, solvents, or reagents) has deactivated the Lewis acid catalyst (e.g., AlCl₃).1. Ensure all glassware is flame- or oven-dried. 2. Use anhydrous solvents and reagents. 3. Use freshly opened or purified Lewis acid.
Deactivated Aromatic Ring: The starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).1. Friedel-Crafts reactions are generally not suitable for strongly deactivated rings. 2. Consider an alternative synthetic route.
Insufficient Catalyst (Acylation): A stoichiometric amount of Lewis acid is often required as the product ketone forms a stable complex with the catalyst.[4]1. Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents).
Excessive Polyalkylation (Alkylation) High Reactivity of Monoalkylated Product: The initial alkyl group activates the aromatic ring for further substitution.[1][2]1. Use a large excess of the aromatic substrate. 2. Lower the reaction temperature. 3. Use a milder Lewis acid catalyst. 4. Switch to a Friedel-Crafts acylation followed by reduction.[2]
Carbocation Rearrangement (Alkylation) Formation of a More Stable Carbocation: The initial carbocation rearranges to a more stable isomer before alkylating the ring.[2]1. The most effective solution is to perform a Friedel-Crafts acylation followed by reduction of the resulting ketone.[2]
Undesired Isomer Ratio Suboptimal Reaction Conditions: Temperature and solvent are influencing regioselectivity.1. For kinetically controlled product: Use a lower reaction temperature and a non-polar solvent.[4][8] 2. For thermodynamically controlled product: Use a higher reaction temperature and a polar solvent.[4][8] 3. Consider using a different Lewis acid catalyst.

Data Presentation

Table 1: Effect of Temperature on Isomer Distribution in the Friedel-Crafts Alkylation of Toluene with Methyl Chloride

Temperature (°C)Ortho-xylene (%)Meta-xylene (%)Para-xylene (%)
Sub-zero54--
25 (Room Temp)36928
8018910

Data adapted from Science Mania, 2024.[3]

Table 2: Effect of Solvent on Regioselectivity in the Friedel-Crafts Acetylation of 2-Methylnaphthalene

SolventYield of 2-methyl-6-acetylnaphthalene (β-substitution) (%)Yield of 2-methyl-1-acetylnaphthalene (α-substitution) (%)
Nitrobenzene61.85.6
Dichloromethane25.435.2

Data from Inorganic Chemistry, 2025.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes a typical laboratory procedure for the acylation of toluene to produce 4'-methylacetophenone.

Materials:

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Methylene chloride (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an air condenser.

  • In the round-bottom flask, suspend anhydrous aluminum chloride (0.0275 mol) in 8 mL of methylene chloride.

  • Cool the suspension to 0°C in an ice bath.

  • In the addition funnel, prepare a solution of acetyl chloride (0.0275 mol) and toluene (0.025 mol) in 7 mL of methylene chloride.

  • Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux for 30 minutes.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully and slowly quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or recrystallization.

Protocol 2: Wolff-Kishner Reduction of a Ketone

This protocol outlines the general procedure for the reduction of a ketone to an alkane.

Materials:

  • Ketone

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol monomethyl ether (DGME) or other high-boiling solvent

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the ketone (1.0 equiv) and hydrazine monohydrate (20.0 equiv) in DGME, add KOH (6.0 equiv) at room temperature.[9]

  • Heat the resulting mixture to 110°C for 1 hour.[9]

  • Increase the temperature to 194°C and stir for an additional 4 hours.[9]

  • Cool the mixture to room temperature.[9]

  • Quench the reaction by the addition of 1.0 M aq. HCl.[9]

  • Extract the mixture with Et₂O.[9]

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent.[9]

  • Purify the resulting residue by flash column chromatography to afford the deoxygenated product.[9]

Protocol 3: Clemmensen Reduction of an Acylbenzene

This protocol describes the reduction of an acylbenzene to an alkylbenzene under acidic conditions.

Materials:

  • Acylbenzene

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for a few minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, the acylbenzene, and concentrated hydrochloric acid.

  • Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. If the product is a solid, it may be necessary to extract with a suitable solvent like toluene or diethyl ether.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and remove the solvent by distillation or rotary evaporation to yield the alkylbenzene.

Visualizations

Byproduct_Formation_Alkylation Aromatic Aromatic Substrate Monoalkylated Monoalkylated Product Aromatic->Monoalkylated Reacts with Carbocation RearrangedProduct Rearranged Product Aromatic->RearrangedProduct Reacts with Rearranged Carbocation AlkylHalide Alkyl Halide + Lewis Acid Carbocation Primary Carbocation AlkylHalide->Carbocation Forms RearrangedCarbocation More Stable Carbocation Carbocation->RearrangedCarbocation Rearranges Polyalkylated Polyalkylated By-product Monoalkylated->Polyalkylated Further Alkylation

By-product formation pathways in Friedel-Crafts alkylation.

Acylation_Reduction_Strategy Start Aromatic Substrate + Acyl Halide / Lewis Acid Acylation Friedel-Crafts Acylation Start->Acylation Ketone Acylbenzene (Ketone) - Deactivated Ring - No Rearrangement Acylation->Ketone Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction FinalProduct Desired Linear Alkylbenzene Reduction->FinalProduct

Workflow for obtaining linear alkylbenzenes via acylation-reduction.

Troubleshooting_FC Start Unsatisfactory Reaction Outcome Issue Identify Primary Issue Start->Issue LowYield Low/No Yield Issue->LowYield Low Yield Polyalkylation Polyalkylation Issue->Polyalkylation Polyalkylation Rearrangement Rearrangement Issue->Rearrangement Rearrangement WrongIsomer Wrong Isomer Ratio Issue->WrongIsomer Wrong Isomer CheckCatalyst Check Catalyst Activity & Stoichiometry LowYield->CheckCatalyst CheckSubstrate Check Substrate Activity LowYield->CheckSubstrate ExcessArene Use Excess Arene Polyalkylation->ExcessArene LowerTemp Lower Temperature Polyalkylation->LowerTemp AcylationReduction Use Acylation-Reduction Polyalkylation->AcylationReduction Rearrangement->AcylationReduction AdjustConditions Adjust Temp/Solvent WrongIsomer->AdjustConditions

A logical workflow for troubleshooting Friedel-Crafts reactions.

References

improving the stability of reaction intermediates in multi-step syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of reaction intermediates in multi-step syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of reaction intermediates?

Reaction intermediates are typically high-energy, short-lived species that form during a chemical transformation but are not the final products.[1] Their instability often arises from several factors:

  • Electronic Effects: Intermediates like carbocations and free radicals are electron-deficient and lack a full octet of electrons, making them highly reactive. Conversely, carbanions possess a localized negative charge. Stability can be influenced by inductive effects and resonance, where delocalization of charge or electrons over multiple atoms can significantly stabilize the intermediate.[2]

  • Structural Strain: The geometry of an intermediate can lead to instability.

  • High Reactivity: The inherent nature of intermediates is to react quickly to form a more stable molecule.[3] Their lifetimes can be incredibly short, ranging from picoseconds to microseconds.[4]

  • Reaction Conditions: Factors such as temperature and solvent can have a profound impact on the stability and lifetime of an intermediate.[2][5]

Q2: How does solvent choice impact the stability of a charged intermediate?

The solvent environment plays a critical role in stabilizing charged intermediates through solvation.[6][7]

  • Polar Protic Solvents: Solvents like water and alcohols have strong dipoles and can form hydrogen bonds.[8] They are particularly effective at stabilizing both cations and anions. For reactions involving carbocation intermediates, such as S_N1 reactions, polar protic solvents can solvate the charged intermediate, lowering its energy and increasing the reaction rate.[7][9]

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile possess strong dipoles but lack acidic protons for hydrogen bonding. They are excellent at solvating cations but less effective at solvating anions. This property can enhance the reactivity of anionic nucleophiles in S_N2 reactions.

  • Nonpolar Solvents: These solvents are generally poor at stabilizing charged intermediates but can be suitable for reactions involving non-polar or radical intermediates.[2][5]

The ability of a solvent to stabilize a carbocation intermediate directly impacts the rate of S_N1 reactions.

Table 1: Relative Rate of S_N1 Solvolysis of t-Butyl Chloride in Different Solvents

SolventDielectric Constant (ε)Relative RateSolvent Type
CH₃CO₂H61Polar Protic
CH₃OH334Polar Protic
H₂O78150,000Polar Protic
Data sourced from University of Calgary, Chemistry LibreTexts.[9]

// Relationships Solvent -> Stability [label="Solvation", color="#5F6368"]; Temp -> Stability [label="Kinetics/Thermodynamics", color="#5F6368"]; Structure -> Stability [label="Inherent Stability", color="#5F6368"]; Protecting -> Stability [label="Masks Reactivity", color="#5F6368"];

Solvent -> PolarProtic [style=dotted, color="#5F6368"]; Solvent -> PolarAprotic [style=dotted, color="#5F6368"]; Structure -> Resonance [style=dotted, color="#5F6368"]; Structure -> Inductive [style=dotted, color="#5F6368"]; } Caption: Key factors influencing the stability of reaction intermediates.

Q3: When should I use a protecting group?

A protecting group is a reversible modification of a functional group to prevent it from reacting during a synthetic step.[10][11][12] You should consider using a protecting group when:

  • A functional group in your molecule is incompatible with the reaction conditions required for another transformation.[11]

  • You need to achieve chemoselectivity, reacting one functional group while leaving another similar or more reactive group untouched.[11]

  • The intermediate itself is unstable, and converting a nearby functional group to a protected form can improve its stability or solubility.[13]

A good protecting group should be easy to introduce and remove in high yields under conditions that do not affect other parts of the molecule.[13][14] An "orthogonal" protecting group strategy allows for the selective removal of one group in the presence of others.[10][14]

Q4: How can temperature control be used to stabilize an intermediate?

Temperature control is a critical tool for managing intermediate stability.[15]

  • Low Temperatures: Many reactions are conducted at low temperatures (e.g., -78 °C) to slow down the rate of decomposition of unstable intermediates. This provides a larger window for the desired subsequent reaction to occur. Low temperatures enhance selectivity in both kinetically and thermodynamically controlled reactions.[16]

  • Kinetic vs. Thermodynamic Control: At low temperatures and short reaction times, the reaction is often under kinetic control, favoring the product that is formed fastest (lower activation energy).[16] At higher temperatures and longer reaction times, the reaction can reach equilibrium, favoring the most stable thermodynamic product.[16] By carefully selecting the temperature, you can favor the pathway that proceeds through a manageable intermediate.

Q5: What techniques can be used to detect and characterize unstable intermediates?

Directly isolating and characterizing unstable intermediates is challenging due to their short lifetimes and low concentrations.[4][17][18] However, several advanced techniques can provide evidence of their existence and structure:

  • Spectroscopic Methods: Techniques like flash photolysis, pulse radiolysis, and time-resolved IR or UV-Vis spectroscopy allow for the observation of species that exist for mere fractions of a second.[17][18][]

  • Matrix Isolation: This method involves trapping reactive intermediates in an inert solid matrix (e.g., argon) at extremely low temperatures (around 4 Kelvin), which freezes their motion and allows for detailed spectroscopic analysis.[17][18]

  • Chemical Trapping: A "trapping agent" is introduced to the reaction mixture, which reacts rapidly and selectively with the intermediate to form a stable, identifiable product, providing indirect evidence of the intermediate's existence.[][20]

  • Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can sometimes detect charged intermediates directly from the reaction mixture.[18][21]

  • Computational Chemistry: Methods like Density Functional Theory (DFT) can predict the structures, energies, and stability of potential intermediates, complementing experimental findings.[]

Troubleshooting Guides

Problem 1: Low yield and/or formation of multiple unidentified byproducts, suggesting intermediate decomposition.

This is a classic symptom of an unstable intermediate that is decomposing or reacting via undesired pathways faster than it converts to the intended product.

// Nodes Start [label="Suspected Intermediate\nDecomposition\n(Low Yield, Byproducts)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Lower Reaction Temperature\n(e.g., 0°C, -40°C, -78°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Change Solvent\nConsider more polar or less coordinating options", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Increase Reagent Concentration\n(If subsequent step is bimolecular)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Step 4: Use a Protecting Group\nMask reactive functional groups near the intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Step 5: Employ an Inert Atmosphere\nEliminate O₂ and H₂O for sensitive intermediates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved Yield and\nPurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [label="If problem persists", color="#5F6368"]; Step2 -> Step3 [label="If problem persists", color="#5F6368"]; Step3 -> Step4 [label="If problem persists", color="#5F6368"]; Step4 -> Step5 [label="If problem persists", color="#5F6368"]; Step5 -> End [color="#5F6368"]; } Caption: Troubleshooting workflow for suspected intermediate decomposition.

Troubleshooting Steps:

  • Reduce Temperature: The first and often most effective step is to significantly lower the reaction temperature. This slows all reaction rates, but often disproportionately slows the decomposition pathway, allowing the desired reaction to proceed.

  • Modify the Solvent: If dealing with a charged intermediate, switching to a more appropriate polar solvent can provide greater stabilization. For an S_N1 reaction, changing from a less polar to a more polar protic solvent can dramatically stabilize the carbocation intermediate.[6][9]

  • Alter Concentrations: If the intermediate is consumed in a bimolecular step, increasing the concentration of the trapping nucleophile or reactant can favor the desired pathway through Le Chatelier's principle.[22]

  • Introduce a Protecting Group: A nearby functional group may be electronically destabilizing the intermediate. Protecting this group can alter the electronic properties and enhance stability.[12][13]

  • Work Under Inert Atmosphere: Some intermediates, particularly radicals and organometallics, are highly sensitive to oxygen or moisture.[23] Ensuring the reaction is run under a dry, inert atmosphere (Nitrogen or Argon) can prevent degradation.[23]

Problem 2: Reaction fails to proceed, or starting material is recovered, especially with air-sensitive reagents.

This often indicates that the reagents required to generate the intermediate are being quenched by atmospheric oxygen or water, or that the intermediate itself is air-sensitive.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

This protocol is essential for handling reagents and intermediates that are sensitive to air and moisture.

G A 1. Flame-Dry Glassware Heat flask under vacuum to remove adsorbed water. Allow to cool. B 2. Assemble and Purge Assemble hot flask with septum. Insert N₂ balloon and exit needle. A->B C 3. Flush System Allow N₂ to flush the flask for ~5 min to displace all air. B->C D 4. Add Solvents/Reagents Introduce dry solvents and stable reagents via a dry syringe through the septum. C->D E 5. Transfer Air-Sensitive Reagent Use a flushed, dry syringe to transfer the air-sensitive liquid. D->E F 6. Maintain Positive Pressure Keep the N₂ balloon attached throughout the reaction to ensure a positive pressure of inert gas. E->F

Methodology:

  • Prepare Glassware: Assemble and flame-dry the reaction flask (containing a stir bar) under vacuum or oven-dry it beforehand. While hot, fold a rubber septum over the joint.[24]

  • Prepare Inert Gas Source: Inflate a balloon with nitrogen or argon to about 7-8 inches in diameter. Twist the balloon to seal it, attach a needle, and insert the needle into a rubber stopper for safety.[24][25]

  • Purge the Flask: Clamp the hot, sealed flask. Insert the needle from the nitrogen balloon through the septum. Insert a second, open "exit needle" to allow air to be displaced.[26] Flush the system for at least 5 minutes. Remove the exit needle.

  • Prepare Syringe for Transfer: Oven-dry the syringe and needle. Flush the syringe with the inert gas from the balloon by withdrawing and expelling the gas multiple times.[24]

  • Transfer Liquid Reagent: Insert the flushed syringe needle through the septum of the air-sensitive reagent bottle. Withdraw slightly more than the required volume. Invert the syringe, push out any gas bubbles, and dispense the excess liquid back into the bottle to reach the exact volume.[26]

  • Add Reagent to Flask: Pierce the septum of the reaction flask with the syringe and slowly add the reagent. Once added, a small "nitrogen buffer" can be withdrawn from the flask headspace into the syringe before removing the needle to prevent pulling reagent into the needle tip.[25][26]

  • Maintain Atmosphere: Leave the nitrogen balloon in place for the duration of the reaction to maintain a positive pressure of inert gas, preventing air from entering the flask.

References

Validation & Comparative

Validating the Structure of 2,3-Dihydrobenzofuran-4-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with alternative spectroscopic methods for validating the structure of 2,3-Dihydrobenzofuran-4-ol. Supporting experimental data and detailed protocols are provided to aid in the selection of the most appropriate analytical technique.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive, high-resolution three-dimensional model of a molecule's atomic arrangement in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can determine precise bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound is not publicly available, data from closely related 2,3-dihydrobenzofuran derivatives demonstrate the power of this technique. For instance, the crystallographic analysis of a 2,3-dihydro-1-benzofuran derivative revealed a monoclinic crystal system with a specific space group, providing a detailed and unambiguous structural confirmation.[1]

Performance Metrics
ParameterTypical Value for Small Molecules
Resolution < 1.0 Å
R-factor < 5%
Bond Length Precision ~0.001 Å
Bond Angle Precision ~0.1°

Table 1: Typical performance metrics for small-molecule X-ray crystallography.

Alternative Structural Validation Methods

While X-ray crystallography is the definitive method, obtaining suitable crystals can be challenging. In such cases, a combination of spectroscopic techniques provides robust evidence for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. 1H and 13C NMR are routinely used to determine the carbon-hydrogen framework. The chemical shifts (δ) are sensitive to the electronic environment of each nucleus, and coupling constants (J) provide information about the connectivity of neighboring atoms.[2] The accuracy of chemical shifts and coupling constants is crucial for correct structural assignment.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of a molecule, providing its molecular weight with high accuracy. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule, further confirming its identity.[6][7][8][9] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[10]

Comparative Data for Structural Validation

The following table summarizes the type of data obtained from each technique for the structural validation of a molecule like this compound.

TechniqueParameterTypical Data/Value
X-ray Crystallography Crystal System & Space Groupe.g., Monoclinic, P2₁/c[1]
Unit Cell Dimensions (Å)a, b, c, α, β, γ[1]
Bond Lengths (Å)e.g., C-C, C-O
Bond Angles (°)e.g., C-O-C
NMR Spectroscopy ¹H Chemical Shift (ppm)δ values for aromatic, aliphatic, and hydroxyl protons
¹³C Chemical Shift (ppm)δ values for each unique carbon atom
Coupling Constants (Hz)J-values indicating proton-proton connectivity
Mass Spectrometry Molecular Ion Peak (m/z)[M]+ or [M+H]+ corresponding to the molecular weight
High-Resolution Mass (m/z)Exact mass for elemental composition determination (typically < 5 ppm error)[7]
Fragmentation PatternCharacteristic fragment ions

Table 2: Comparison of data obtained from different structural validation techniques.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the electron density map, and the structural model is refined to best fit the experimental data. The quality of the final structure is assessed by the R-factor.[11][12][13]

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integration values are analyzed to determine the molecular structure.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Time-of-Flight - TOF, Orbitrap).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualizing the Workflow and Method Comparison

experimental_workflow Experimental Workflow for Structural Validation cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Methods cluster_analysis Data Analysis & Validation crystal_growth Crystal Growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Atomic Structure structure_solution->final_structure structure_validation Structure Validation final_structure->structure_validation nmr NMR Spectroscopy spectroscopic_data Spectroscopic Data nmr->spectroscopic_data ms Mass Spectrometry ms->spectroscopic_data data_interpretation Data Interpretation spectroscopic_data->data_interpretation data_interpretation->structure_validation purified_compound Purified Compound purified_compound->crystal_growth purified_compound->nmr purified_compound->ms

Caption: Workflow for structural validation of a small molecule.

method_comparison Comparison of Structural Validation Methods cluster_info Information Provided xray X-ray Crystallography three_d_structure 3D Atomic Arrangement xray->three_d_structure Definitive connectivity Atom Connectivity xray->connectivity molecular_formula Molecular Formula xray->molecular_formula nmr NMR Spectroscopy nmr->three_d_structure Inferred (Conformation) nmr->connectivity Detailed ms Mass Spectrometry ms->connectivity Fragmentation ms->molecular_formula High Accuracy

Caption: Logical relationship between validation methods and structural information.

References

comparison of biological activity between benzofurans and dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Benzofuran and Dihydrobenzofuran Scaffolds for Researchers and Drug Development Professionals

Benzofuran and 2,3-dihydrobenzofuran are heterocyclic scaffolds of significant interest in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative overview of the biological activities of these two scaffolds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and methodologies.

Key Differences in Structure

The fundamental difference between benzofuran and dihydrobenzofuran lies in the furan ring fused to the benzene ring. In benzofuran, this ring is aromatic, resulting in a planar structure. In 2,3-dihydrobenzofuran, the furan ring is saturated, leading to a more flexible, non-planar conformation. This structural distinction significantly influences the interaction of these molecules with biological targets, leading to differences in their pharmacological profiles.

Comparative Biological Activity

Anticancer Activity

Both benzofuran and dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents.[3][4] The planar structure of benzofurans allows them to intercalate with DNA and interact with flat hydrophobic regions of proteins, while the three-dimensional shape of dihydrobenzofurans may allow for different binding modes in enzyme pockets or receptor sites.

A series of fluorinated benzofuran and dihydrobenzofuran derivatives were synthesized and evaluated for their anticancer effects on the human colorectal adenocarcinoma cell line HCT116.[1][5] Two compounds, in particular, demonstrated significant inhibition of cell proliferation.[1][5]

Table 1: Anticancer Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives against HCT116 Cells [1][5]

Compound ClassSubstituentsProliferation Inhibition (%)
BenzofuranDifluoro, bromo, ester group~70%
DihydrobenzofuranDifluoro, bromo, carboxylic acid group~70%

In another study, a series of new benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide derivatives were synthesized.[2] One of the dihydrobenzofuran derivatives, compound 35 , showed significant growth inhibitory activity against a panel of cancer cell lines.[2]

Table 2: Growth Inhibitory Activity (GI50, µM) of Dihydrobenzofuran Derivative 35 [2]

Cancer Cell LineGI50 (µM)
ACHN (Renal)2.74
HCT15 (Colon)2.37
MM231 (Breast)2.20
NUGC-3 (Gastric)2.48
NCI-H23 (Lung)5.86
PC-3 (Prostate)2.68
Anti-inflammatory Activity

Inflammation is a critical factor in the progression of many diseases, including cancer.[1][5] Benzofuran and dihydrobenzofuran derivatives have been investigated for their ability to modulate inflammatory pathways. A study on fluorinated derivatives assessed their inhibitory effects on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1][6]

Table 3: Anti-inflammatory Activity (IC50, µM) of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives [1][6]

Compound ClassIL-6CCL2Nitric OxideProstaglandin E2
Benzofuran Derivatives1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5
Dihydrobenzofuran Derivatives1.2 - 9.041.5 - 19.32.4 - 5.21.1 - 20.5

Note: The reported IC50 ranges encompass the activities of six different compounds, including both benzofuran and dihydrobenzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antibacterial and antifungal properties.[7][8] The mechanism of action is often attributed to their ability to disrupt cell membranes or inhibit essential enzymes. For instance, certain benzofuran derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli.[7] Dihydrobenzofuran derivatives have also been reported to possess antimicrobial effects.[9] However, direct comparative studies with identically substituted analogs are limited. Structure-activity relationship (SAR) studies have indicated that the presence of a hydroxyl group at the C-6 position of the benzofuran ring is crucial for antibacterial activity.[7]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzofuran or dihydrobenzofuran derivatives) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Measurement of Inflammatory Mediators

The anti-inflammatory effects of the compounds are often evaluated by measuring the levels of key inflammatory mediators produced by immune cells, such as macrophages, upon stimulation.

  • Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Compound Treatment: The cells are co-treated with different concentrations of the test compounds.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Quantification of Mediators: The levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2) in the supernatant are quantified using specific assays:

    • Nitric Oxide (NO): Measured using the Griess reagent.

    • PGE2, IL-6, and CCL2: Measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compounds on the production of these mediators is calculated, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies start Compound Synthesis (Benzofuran & Dihydrobenzofuran Derivatives) cell_culture Cancer Cell Line Culture (e.g., HCT116) start->cell_culture treatment Treatment with Compounds cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 Determine IC50/GI50 Values mtt_assay->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis apoptosis Apoptosis Assays (e.g., PARP Cleavage) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle protein_expression Western Blot for Key Proteins (e.g., Bcl-2) ic50->protein_expression

Caption: Generalized experimental workflow for the in vitro screening and preliminary mechanism of action studies of anticancer compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS PGE2 Prostaglandin E2 COX2->PGE2 NO Nitric Oxide iNOS->NO Inhibitor Benzofuran/ Dihydrobenzofuran Derivatives Inhibitor->COX2 inhibition Inhibitor->iNOS inhibition

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the inhibitory action of benzofuran and dihydrobenzofuran derivatives.

Conclusion

Both benzofuran and dihydrobenzofuran scaffolds serve as valuable platforms for the development of new therapeutic agents. The choice between a planar benzofuran and a more flexible dihydrobenzofuran core can significantly impact biological activity, likely due to different binding interactions with target macromolecules. While direct comparative data between identically substituted analogs are not always available, the existing literature clearly demonstrates that derivatives of both scaffolds possess potent anticancer, anti-inflammatory, and antimicrobial properties. Further research focusing on systematic structure-activity relationship studies, including direct comparisons of benzofuran and dihydrobenzofuran analogs, will be crucial for the rational design of more effective and selective drug candidates.

References

A Comparative In Vitro Analysis of 2,3-Dihydrobenzofuran-4-ol and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antioxidant performance of 2,3-Dihydrobenzofuran-4-ol against other well-established phenolic antioxidants. While direct comparative studies on this compound are limited, this report synthesizes available data on its isomer, 2,3-dihydrobenzo[b]furan-5-ol, and other relevant phenolic compounds to provide a valuable reference for antioxidant research. The information is supported by experimental data from various in vitro assays, detailed methodologies, and visual representations of key biological pathways and workflows.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating higher antioxidant potency. The following table summarizes the IC50 values for several phenolic antioxidants in the DPPH and ABTS radical scavenging assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
2,3-Dihydrobenzo[b]furan-5-ol~250[1]Not available
Trolox~15.05[2]~11.54[2]
Ascorbic Acid~30.48[3]~284[4][5]
Quercetin~6.38[6]~7.00[6]
Gallic AcidNot availableNot available

Note: Data for this compound was not directly available. The data presented is for its isomer, 2,3-dihydrobenzo[b]furan-5-ol, and should be considered as a structural analogue for reference. The IC50 values for other antioxidants are compiled from various sources and may vary depending on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox, ascorbic acid) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the test sample or standard is mixed with the DPPH solution in a cuvette or a 96-well plate.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3][7][8][9][10]

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.[11][12][13][14]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃ in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

  • Sample Preparation: Test compounds and a standard (e.g., FeSO₄) are prepared in a suitable solvent.

  • Reaction: A small volume of the sample or standard is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as ferric reducing equivalents.[10][15][16][17]

Signaling Pathways and Mechanisms

The antioxidant effects of phenolic compounds are mediated through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Free Radical Scavenging by Phenolic Antioxidants

Phenolic compounds can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][11][18] In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching it. In the SET mechanism, the antioxidant donates an electron to the free radical.

G General Mechanism of Free Radical Scavenging cluster_0 Phenolic Antioxidant (ArOH) cluster_1 Free Radical (R•) cluster_2 Neutralized Radical & Phenoxyl Radical ArOH ArOH R R• ArO ArO• (Phenoxyl Radical) ArOH->ArO Donates H• (HAT) or e- (SET) RH RH (Neutralized) R->RH Receives H• or e- G Nrf2-Mediated Antioxidant Response Pathway cluster_0 Cytoplasm cluster_1 Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Oxidative_Stress Oxidative Stress / Phenolic Antioxidants Oxidative_Stress->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

References

A Quantitative Comparison of Catalyst Efficiency in Dihydrobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Performance in the Synthesis of a Privileged Scaffold.

The dihydrobenzofuran motif is a cornerstone in medicinal chemistry and natural product synthesis, driving continuous innovation in synthetic methodologies. The efficiency of catalysts in constructing this valuable scaffold is a critical parameter for drug development and large-scale synthesis. This guide provides a quantitative comparison of leading catalytic systems for dihydrobenzofuran synthesis, focusing on key performance indicators and offering detailed experimental protocols to support methodological evaluation and implementation.

Comparative Analysis of Catalyst Performance

The selection of an optimal catalyst is paramount for the efficient and stereoselective synthesis of dihydrobenzofurans. This section presents a quantitative comparison of four distinct and highly effective catalytic systems, encompassing transition metal and organocatalytic approaches. The data, summarized in the table below, highlights key metrics such as catalyst loading, reaction time, yield, and enantioselectivity, providing a clear basis for catalyst selection based on specific synthetic goals.

Catalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Palladium-Catalyzed Heck/Tsuji-Trost Reaction 548-72up to 99up to 97up to 20up to 0.42
Rhodium/Chiral Phosphoric Acid Co-catalyzed Mannich-Type Reaction Rh: 1, CPA: 1012up to 90>99up to 90up to 7.5
Copper-Catalyzed [3+2] Cycloaddition 1036up to 96up to 99up to 9.6up to 0.27
Organocatalytic Squaramide Domino Reaction 50.83up to 90>99up to 18up to 21.7

Experimental Workflow for Catalyst Screening

The rational selection and optimization of a catalyst system are crucial for achieving desired synthetic outcomes. A generalized experimental workflow for screening and evaluating catalyst efficiency in dihydrobenzofuran synthesis is depicted below. This workflow outlines the key stages from substrate preparation to product analysis, providing a systematic approach for comparative studies.

Catalyst Screening Workflow for Dihydrobenzofuran Synthesis cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction Setup cluster_Analysis 3. Analysis & Evaluation Start Starting Materials (e.g., o-Bromophenol, Diene) Reaction Reaction Assembly (Solvent, Base, Temperature) Start->Reaction Catalyst_Prep Catalyst/Ligand Preparation Catalyst_Prep->Reaction TLC_GCMS Reaction Monitoring (TLC, GC-MS) Reaction->TLC_GCMS Sampling Workup Work-up & Purification (Chromatography) TLC_GCMS->Workup Reaction Complete Characterization Product Characterization (NMR, HRMS) Workup->Characterization Performance Performance Evaluation (Yield, ee, TON, TOF) Characterization->Performance

A generalized workflow for catalyst screening in dihydrobenzofuran synthesis.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed experimental methodologies for the four highlighted catalytic systems, enabling researchers to implement these protocols in their own laboratories.

Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

This procedure outlines a highly enantioselective method for the synthesis of chiral 2,3-dihydrobenzofurans.[1][2][3][4][5]

Procedure: In an oven-dried 25 mL Schlenk tube equipped with a stir bar, Pd₂(dba)₃•CHCl₃ (5 mol%), TY-Phos ligand (20 mol%), and PhONa (2 equivalents) are added. The tube is evacuated and backfilled with nitrogen. Substituted ortho-bromophenol (0.1 mmol) and 1,3-diene (3 equivalents) are then added, followed by 2 mL of DCM under a nitrogen atmosphere. The reaction mixture is stirred at 40°C for 48-72 hours. Upon completion, the reaction is monitored by TLC, and the product is purified by column chromatography.

Rhodium/Chiral Phosphoric Acid Co-catalyzed Mannich-Type Reaction

This protocol describes a cooperative catalytic system for the enantioselective synthesis of 2,2-disubstituted dihydrobenzofurans.[6]

Procedure: To a solution of the diazo-containing phenolic derivative (0.2 mmol) and imine (0.3 mmol) in a given solvent, the chiral phosphoric acid catalyst (10 mol%) is added. The mixture is stirred for a specified time at a controlled temperature. The rhodium catalyst (1 mol%) is then introduced. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired dihydrobenzofuran derivative.

Copper-Catalyzed Enantioselective [3+2] Cycloaddition

This method provides an efficient route to 2-aryl-2,3-dihydrobenzofuran scaffolds with high enantioselectivity.[7][8][9]

Procedure: In a glovebox, Cu(OTf)₂ (10 mol%) and the SPDO ligand (10 mol%) are dissolved in toluene (2 mL) in a sealed tube and stirred for 1 hour at room temperature. The quinone ester (0.1 mmol) and styrene derivative (1.2 equivalents) are then added. The reaction mixture is stirred at -80°C for 36 hours under an argon atmosphere. After the reaction is complete, the mixture is concentrated, and the residue is purified by flash chromatography on silica gel to yield the final product.

Organocatalytic Squaramide Domino Reaction

This protocol details a metal-free, highly efficient synthesis of dihydrobenzofurans using a bifunctional squaramide organocatalyst.[10][11]

Procedure: To a mixture of the phenol derivative (0.12 mmol) and the (Z)-α-bromonitroalkene (0.1 mmol) in a suitable solvent (e.g., toluene), the quinine-derived squaramide catalyst (5 mol%) is added. The reaction is stirred at a specified temperature for the required time (typically less than an hour). The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash column chromatography to give the enantiomerically enriched dihydrobenzofuran.

References

A Comparative Guide to the Mechanisms of Action of Bioactive Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for various bioactive dihydrobenzofuran derivatives, supported by experimental data from recent studies. The information is structured to facilitate easy comparison of their performance and to provide a clear understanding of the underlying signaling pathways and experimental methodologies.

Anticancer Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives have emerged as a promising class of compounds with significant anticancer therapeutic potential.[1][2] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

The following table summarizes the in vitro anticancer activity of selected dihydrobenzofuran derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Mechanism of ActionCitations
30a HepG2 (Liver)---Inhibition of tubulin polymerization, G2/M arrest, apoptosis[1]
12 SiHa (Cervical)1.10Combretastatin A-41.76Induces G2/M phase arrest and apoptosis[1]
12 HeLa (Cervical)1.06Combretastatin A-41.86Induces G2/M phase arrest and apoptosis[1]
32a HePG2, HeLa, MCF-7, PC34.0 - 16.72Doxorubicin4.17 - 8.87Inhibitory potency against defined cell lines[1]
Ailanthoidol (7) Huh7 (Liver)45 (24h), 22 (48h)-> 80 (HepG2)Decreased cell viability, potent in mutant p53 cells[1]
Compound 1 CAL-27 (Oral)48.52 ± 0.955-Fluorouracil97.76 ± 3.44Induces apoptosis, targets DNA and thymidylate synthase[3]
Compound 1 NCI-H460 (Lung)53.24 ± 1.49--Induces apoptosis, targets DNA and thymidylate synthase[4][3]
MCC1019 A549 (Lung)16.4--Selective inhibition of PLK1 PBD, inactivation of AKT signaling[5]
Compound 9 SQ20B (Head and Neck)0.46--Cytotoxic activity[5]
12b -5.8 nM (in vitro)CX-49453.7 nMPotent Casein Kinase 2 (CK2) inhibitor
12c -5.8 nM (in vitro)CX-49453.7 nMPotent Casein Kinase 2 (CK2) inhibitor[6]
44 -0.06 (Pim-1), 0.026 (CLK1)--Dual inhibitor of Pim-1 and CLK1 kinases[7]

Several key signaling pathways and cellular mechanisms are targeted by anticancer dihydrobenzofuran derivatives.

One prominent mechanism is the inhibition of tubulin polymerization .[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.

G Dihydrobenzofuran Dihydrobenzofuran Tubulin Tubulin Dihydrobenzofuran->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Essential for G2/M Phase Progression G2/M Phase Progression Mitotic Spindle Formation->G2/M Phase Progression Required for Apoptosis Apoptosis G2/M Phase Progression->Apoptosis Arrest leads to

Another critical pathway targeted is the AKT/mTOR signaling cascade , which is frequently dysregulated in cancer.[5] By inhibiting components of this pathway, such as the Polo-like kinase 1 (PLK1) or the mTORC1 complex, these derivatives can suppress cancer cell proliferation and survival.[5]

G Dihydrobenzofuran Dihydrobenzofuran AKT AKT Signaling Dihydrobenzofuran->AKT Inhibits mTORC1 mTORC1 Dihydrobenzofuran->mTORC1 Inhibits AKT->mTORC1 Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives and a standard drug (e.g., Doxorubicin) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

G A Seed Cancer Cells B Treat with Dihydrobenzofuran Derivatives A->B C Add MTT Reagent B->C D Incubate & Formazan Formation C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance E->F G Calculate IC50 F->G

Anti-inflammatory Activity of Dihydrobenzofuran Derivatives

Certain dihydrobenzofuran derivatives exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.[8][9][10]

The following table summarizes the inhibitory concentrations of fluorinated dihydrobenzofuran derivatives on inflammatory mediators.

Compound GroupMediatorIC50 Range (µM)Mechanism of ActionCitations
Fluorinated DerivativesInterleukin-6 (IL-6)1.2 - 9.04Suppression of LPS-stimulated inflammation[8][9]
Fluorinated DerivativesChemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3Suppression of LPS-stimulated inflammation[8][9]
Fluorinated DerivativesNitric Oxide (NO)2.4 - 5.2Inhibition of NOS2 expression[8][9]
Fluorinated DerivativesProstaglandin E2 (PGE2)1.1 - 20.5Inhibition of COX-2 expression and activity[8][9]

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways .[8][9] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the upregulation of COX-2 and NOS2, resulting in the production of pro-inflammatory mediators like PGE2 and NO. Certain dihydrobenzofuran derivatives can suppress the expression of these enzymes.[8][9]

G LPS LPS Macrophage Macrophage LPS->Macrophage COX2 COX-2 Expression Macrophage->COX2 NOS2 NOS2 Expression Macrophage->NOS2 Dihydrobenzofuran Dihydrobenzofuran Dihydrobenzofuran->COX2 Inhibits Dihydrobenzofuran->NOS2 Inhibits PGE2 PGE2 Production COX2->PGE2 NO NO Production NOS2->NO Inflammation Inflammation PGE2->Inflammation NO->Inflammation

Measurement of Nitric Oxide (NO) Production

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat cells with various concentrations of dihydrobenzofuran derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antioxidant Activity of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives can act as potent antioxidants through various mechanisms, scavenging free radicals and protecting against oxidative stress.[11][12][13][14]

The primary mechanisms for the antioxidant activity of phenolic compounds like dihydrobenzofuran derivatives are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, neutralizing it. This is a favored mechanism in the gas phase and non-polar solvents.[11][13]

  • Sequential Proton Loss-Electron Transfer (SPL-ET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. This mechanism is more likely in polar solvents.[11]

  • Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then loses a proton.[13]

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss-Electron Transfer (SPL-ET) cluster_SETPT Single-Electron Transfer-Proton Transfer (SET-PT) A1 Ar-OH + R• B1 Ar-O• + RH A1->B1 A2 Ar-OH -> Ar-O⁻ + H⁺ B2 Ar-O⁻ + R• -> Ar-O• + R⁻ A2->B2 A3 Ar-OH + R• -> [Ar-OH]•⁺ + R⁻ B3 [Ar-OH]•⁺ -> Ar-O• + H⁺ A3->B3

DPPH Free Radical Scavenging Assay

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the dihydrobenzofuran derivatives or a standard antioxidant (e.g., Trolox) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

G A Prepare DPPH Solution B Add Dihydrobenzofuran Derivatives A->B C Incubate in the Dark B->C D Measure Absorbance C->D E Calculate Scavenging Activity & IC50 D->E

This guide provides a comparative overview of the mechanisms of action for bioactive dihydrobenzofuran derivatives. The presented data and methodologies offer a foundation for further research and development in harnessing the therapeutic potential of this versatile class of compounds.

References

A Comparative Docking Analysis of 2,3-Dihydrobenzofuran Derivatives with Key Biological Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in silico docking performance of various 2,3-dihydrobenzofuran derivatives against a range of therapeutically relevant enzyme targets. Due to a lack of specific comparative docking studies for 2,3-Dihydrobenzofuran-4-ol, this analysis focuses on the broader class of 2,3-dihydrobenzofuran derivatives to provide valuable insights into their potential as bioactive scaffolds.

The 2,3-dihydrobenzofuran moiety is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. Molecular docking studies are a crucial computational tool to predict the binding affinity and interaction patterns of these derivatives with protein targets, thereby guiding the design and development of novel therapeutic agents. This guide synthesizes available data from multiple in silico studies to offer a comparative overview.

Comparative Docking Performance of 2,3-Dihydrobenzofuran Derivatives

The following table summarizes the quantitative data from various molecular docking studies of 2,3-dihydrobenzofuran and related benzofuran derivatives against several key enzyme targets. The binding energy is a common metric used to predict the binding affinity, with more negative values generally indicating a stronger interaction.

Derivative ClassTarget EnzymePDB IDDocking Score (kcal/mol)Key Findings
2,3-Dihydrobenzofuran-2-carboxylatesBacterial & Fungal ProteinsNot Specified-6.0 to -7.5Substituents at the 3-position play a crucial role in biological activity.[1]
2,3-Dihydrobenzofuran derivativesMicrosomal Prostaglandin E2 Synthase-1 (mPGES-1)Not SpecifiedNot Specified (Identified potent inhibitors)Identified derivatives with low micromolar inhibitory activity, suggesting them as suitable leads for developing new mPGES-1 inhibitors.[2]
Arylbenzofuransα-Glucosidase3AJ7-8.5 to -9.5The compounds demonstrated potent inhibition of α-glucosidase, supported by strong binding affinities in docking studies.[3]
Benzofuran-triazine hybridsDihydrofolate Reductase (DHFR)Not SpecifiedApprox. -8Hybrid molecules showed good theoretical interaction with the DHFR enzyme, a key target in antibacterial drug resistance.[4]
2-Phenyl-benzofuran-3-carboxamidesStaphylococcus aureus Sortase A2KIDNot Specified (IC50 of 30.8 μM for the most potent inhibitor)The amide group at the 3-position was found to be essential for the inhibitory activity against this critical bacterial virulence factor.[5]
Benzofuran derivativesp38α MAP KinaseNot SpecifiedNot Specified (Showed significant inhibition)Novel benzofuran derivatives were identified as promising anti-breast cancer agents by targeting p38α MAP kinase.
Benzofuran-1,2,3-triazole hybridsEpidermal Growth Factor Receptor (EGFR)4HJO-9.6 to -10.2These hybrids demonstrated strong binding affinities to EGFR, a key target in lung cancer therapy.[6]
Benzofuran derivativesNarL (Mycobacterium tuberculosis)Not Specified-3.76 to -6.99Derivatives of the benzofuran moiety are suggested as potential leads for developing novel antituberculosis drugs.[7]

Generalized Experimental Protocol for Comparative Docking Studies

The following protocol outlines a generalized workflow for performing comparative molecular docking studies, based on methodologies reported in the cited literature.

1. Ligand Preparation:

  • The 2D structures of the 2,3-dihydrobenzofuran derivatives are sketched using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).

  • Ligand preparation tools (e.g., LigPrep in Schrödinger suite or AutoDock Tools) are used to generate low-energy conformers, assign correct protonation states, and add charges.

2. Protein Preparation:

  • The 3D crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

  • The protein is prepared by removing water molecules, adding hydrogen atoms, assigning bond orders, and filling in missing side chains and loops.

  • The protonation states of the amino acid residues, particularly those in the active site, are optimized.

  • The protein structure is then subjected to energy minimization to relieve any steric clashes.

3. Receptor Grid Generation:

  • A grid box is defined around the active site of the enzyme. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying key active site residues from the literature.

  • This grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.

4. Molecular Docking:

  • Molecular docking is performed using software such as AutoDock Vina, Glide, or MOE-Dock.

  • The prepared ligands are docked into the defined receptor grid. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • The interactions are scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is typically considered the most likely binding mode.

5. Analysis of Results:

  • The docking results are analyzed to identify the best-scoring derivatives for each target enzyme.

  • The binding poses of the top-ranked ligands are visualized to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues.

  • A comparative analysis of the docking scores and interaction patterns across different derivatives and target enzymes is conducted.

Visualizing the Workflow and a Representative Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the generalized experimental workflow for comparative docking studies and a simplified representation of a signaling pathway involving a target enzyme.

Experimental_Workflow cluster_prep Preparation Stage Ligand Ligand Preparation (2D to 3D, Minimization) Grid Receptor Grid Generation (Defining the Active Site) Ligand->Grid Protein Protein Preparation (PDB Retrieval, Refinement) Protein->Grid Docking Molecular Docking (Ligand-Protein Interaction Simulation) Grid->Docking Analysis Results Analysis (Scoring and Interaction Analysis) Docking->Analysis Comparison Comparative Analysis (Across Derivatives and Targets) Analysis->Comparison

Caption: Generalized workflow for comparative molecular docking studies.

Signaling_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Enzyme Target Enzyme Receptor->Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Response Cellular Response Product->Response Inhibitor 2,3-Dihydro- benzofuran Derivative Inhibitor->Enzyme

Caption: Inhibition of a target enzyme in a signaling pathway.

References

Bridging the Gap: Validating In Vitro Anti-Inflammatory Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The journey of an anti-inflammatory drug from a promising laboratory finding to a potential clinical candidate is a rigorous process of validation. A crucial step in this journey is the transition from in vitro (cell-based) assays, which provide initial insights into a compound's mechanism, to in vivo (animal model) studies, which offer a more complex physiological context. This guide provides a comparative overview of common in vitro and in vivo models used to assess anti-inflammatory effects, complete with experimental protocols, comparative data for established drugs, and visual workflows to aid in experimental design.

From the Petri Dish to Preclinical Models: An Overview

In vitro assays are indispensable for high-throughput screening and mechanistic studies of potential anti-inflammatory compounds. They offer a controlled environment to dissect specific cellular and molecular pathways. However, the complex, multifactorial nature of inflammation necessitates validation in living organisms. Animal models, while not perfect replicas of human disease, provide critical information on a drug's bioavailability, metabolism, efficacy, and potential side effects within a whole biological system.

The following sections detail common experimental protocols, present comparative data for well-known anti-inflammatory agents, and illustrate the interconnectedness of these validation steps.

Comparative Efficacy of Anti-Inflammatory Compounds: In Vitro vs. In Vivo

The following tables summarize the anti-inflammatory effects of several standard compounds across common in vitro and in vivo assays. It is important to note that direct comparison of absolute values (e.g., IC50 vs. ED50) can be challenging due to differences in experimental design, endpoints, and pharmacokinetics. However, the data collectively demonstrate the translational potential of these compounds from in vitro activity to in vivo efficacy.

Table 1: In Vitro Anti-Inflammatory Activity of Standard Compounds

CompoundAssay TypeCell Line/SystemStimulantEndpoint MeasuredIC50 / % Inhibition
Indomethacin COX InhibitionPurified enzymeArachidonic AcidPGE2 productionIC50: ~0.1 µM (COX-1), ~1.2 µM (COX-2)
NO ProductionRAW 264.7LPSNitrite levels-
Celecoxib COX InhibitionPurified enzyme/Whole bloodArachidonic Acid/LPSPGE2 productionIC50: ~7.6 µM (COX-1), ~0.04 µM (COX-2)[1]
Dexamethasone Cytokine ReleaseHuman PBMCsAnti-CD3/CD28IFN-γ, TNF-α productionPotent inhibition at nM concentrations
NO ProductionRAW 264.7LPSNitrite levelsSignificant inhibition at low µM concentrations
Quercetin Cytokine ReleaseHuman whole bloodLPSTNF-α production23% reduction at 1 µM[2]
Curcumin NF-κB ActivityRAW 264.7LPSNF-κB reporterPotent inhibition

Table 2: In Vivo Anti-Inflammatory Activity of Standard Compounds

CompoundAnimal ModelSpeciesAdministration RouteEndpoint MeasuredED50 / % Inhibition
Indomethacin Carrageenan-induced paw edemaRatOralPaw volume reductionED50: ~5-10 mg/kg
Celecoxib Carrageenan-induced paw edemaRatOralPaw volume reductionSignificant inhibition at 30 mg/kg[3]
Dexamethasone Carrageenan-induced paw edemaRatOral / i.p.Paw volume reductionPotent inhibition at <1 mg/kg
LPS-induced systemic inflammationMousei.p.Serum TNF-α, IL-6 levelsSignificant reduction of cytokines[4]
Quercetin DSS-induced colitis (as Quercitrin)RatOralDisease activity index, cytokine levelsSignificant anti-inflammatory effect[5][6]
Curcumin Carrageenan-induced paw edemaRatOralPaw volume reductionED50: 570.6 mg/kg[7]

Key Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible research. Below are methodologies for commonly employed in vitro and in vivo anti-inflammatory assays.

In Vitro Assay Protocols

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

  • Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The stable metabolite of NO, nitrite, is quantified using the Griess reagent.[8][9][10]

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

    • A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity of the test compound.

2. Cytokine Release Assay in Human PBMCs or Whole Blood

  • Principle: This assay quantifies the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells following stimulation.[11][12]

  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors, or whole blood.[11]

  • Methodology:

    • Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque) or use fresh whole blood.

    • Plate the cells in a 96-well plate.

    • Add the test compound at various concentrations.

    • Stimulate the cells with an appropriate stimulus (e.g., LPS for monocytes, anti-CD3/CD28 antibodies for T-cells).

    • Incubate for a specified period (e.g., 24-48 hours).

    • Collect the supernatant.

    • Quantify cytokine levels using ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).

In Vivo Animal Model Protocols

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used and reproducible model of acute inflammation.[5][13] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling).[5][13]

  • Animal Species: Rats (Wistar or Sprague-Dawley) or mice.

  • Methodology:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control, such as indomethacin, is typically included.

    • Inject a 1% solution of carrageenan in saline into the subplantar region of one hind paw of each animal.[2] The contralateral paw may be injected with saline as a control.

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2]

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

  • Principle: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[14]

  • Animal Species: Mice (e.g., C57BL/6 or BALB/c).

  • Methodology:

    • Administer the test compound or vehicle to the mice.

    • After a specified pre-treatment time, inject a sterile solution of LPS intraperitoneally. The dose of LPS can vary depending on the desired severity of the inflammatory response.

    • At a predetermined time point after LPS injection (e.g., 1, 3, 6, or 24 hours), collect blood via cardiac puncture or from the tail vein.

    • Prepare serum or plasma from the blood samples.

    • Measure the levels of systemic cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[14]

    • In some studies, organ tissues (e.g., lung, liver) are also collected for histopathological analysis or measurement of local inflammatory markers.

Visualizing the Path to Validation

The following diagrams, created using the DOT language, illustrate key concepts in the validation of anti-inflammatory compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound_Library Compound Library Primary_Assay Primary Assay (e.g., NO Production) Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Secondary_Assay Secondary Assay (e.g., Cytokine Release) Hit_Compounds->Secondary_Assay Lead_Candidates Lead Candidates Secondary_Assay->Lead_Candidates Acute_Model Acute Model (e.g., Paw Edema) Lead_Candidates->Acute_Model Transition Chronic_Model Chronic Model (e.g., Arthritis) Lead_Candidates->Chronic_Model Efficacy_Confirmed Efficacy Confirmed Acute_Model->Efficacy_Confirmed Chronic_Model->Efficacy_Confirmed Preclinical_Development Preclinical Development Efficacy_Confirmed->Preclinical_Development

Caption: Experimental workflow from in vitro screening to in vivo validation.

G cluster_pathway NF-κB Signaling Pathway LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 inhibits NFkB_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes activates transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

G InVitro In Vitro Activity (e.g., IC50 in cell assay) Correlation Correlation & Prediction InVitro->Correlation InVivo In Vivo Efficacy (e.g., ED50 in animal model) InVivo->Correlation PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) - Absorption - Distribution - Metabolism - Excretion PKPD->Correlation influences

Caption: Logical relationship between in vitro and in vivo data.

By systematically employing a combination of these in vitro and in vivo models, researchers can build a robust data package to support the advancement of novel anti-inflammatory therapeutics. The careful selection of appropriate models and endpoints is paramount for a successful translational research program.

References

Unraveling the Neuroprotective Potential of Dihydrobenzofuran Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent neuroprotective agents is a paramount challenge in the fight against neurodegenerative diseases. Dihydrobenzofuran, a privileged heterocyclic scaffold, has emerged as a promising starting point for the development of such agents. This guide provides a comparative analysis of the neuroprotective effects of different dihydrobenzofuran isomers and their derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

The core structure of 2,3-dihydrobenzofuran offers multiple sites for substitution, leading to a diverse array of isomers with distinct biological activities. Variations in the position and nature of substituents on the aromatic ring and the dihydrofuran moiety can significantly impact their neuroprotective efficacy. This guide will delve into the experimental findings for several key derivatives, treating them as structural isomers for the purpose of comparison, to elucidate structure-activity relationships and highlight the most promising candidates for further investigation.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of various dihydrobenzofuran derivatives have been evaluated using a range of in vitro and in vivo models. The following table summarizes the quantitative data from key studies, offering a direct comparison of their potency and mechanisms of action.

Compound/IsomerModel SystemKey Neuroprotective EffectsQuantitative DataReference
TFSeB (2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran)STZ-induced Alzheimer's disease model (mice)Reduced oxidative stress, modulated apoptosis (increased Bcl-2, decreased BAX), increased BDNF and NRF2.Improved memory performance in Y-maze, novel object recognition, and passive avoidance tests.[1][2][1][2]
Compound 1f (7-methoxy-N-(phenyl)benzofuran-2-carboxamide with -CH3 at R2)Primary rat cortical neurons (NMDA-induced excitotoxicity)Potent and efficacious neuroprotection against NMDA-induced excitotoxicity.Neuroprotective effect comparable to memantine at 30 µM.[3][3]
Compound 1j (7-methoxy-N-(phenyl)benzofuran-2-carboxamide with -OH at R3)Primary rat cortical neurons (NMDA-induced excitotoxicity)Marked anti-excitotoxic effects, scavenged DPPH radicals, and inhibited lipid peroxidation.Significant neuroprotection at 100 and 300 µM.[3][3]
TAK-218 (S-(+)-form of 2,3-dihydro-2,4,6,7-tetramethyl-2-[(4-phenyl-1-piperidinyl) methyl]-5-benzofuranamine)Models of CNS trauma and ischemia (rats)Potent inhibition of lipid peroxidation and dopamine release.IC50 for lipid peroxidation inhibition = 0.07 µM; Improved survival rate in cerebral ischemia model (1-3 mg/kg, ip).[4][5][4][5]
Moracin O and P (Benzofuran-type stilbenes)SK-N-SH cells (glutamate-induced cell death)Significant neuroprotective activity against glutamate-induced neurotoxicity.Data on concentration-dependent protection is available in the source.[6][6]

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of dihydrobenzofuran derivatives are often mediated through the modulation of critical intracellular signaling pathways. For instance, TFSeB has been shown to exert its effects by influencing the NRF2 and BDNF pathways, which are central to cellular antioxidant responses and neuronal survival.

G cluster_stress Oxidative Stress cluster_cell Neuronal Cell ROS ROS NRF2 NRF2 Neuronal_Survival Neuronal Survival Apoptosis_Inhibition Inhibition of Apoptosis TFSeB Dihydrobenzofuran Isomer (TFSeB) TFSeB->NRF2 Activates BDNF BDNF TFSeB->BDNF Increases expression ARE Antioxidant Response Element NRF2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes TrkB TrkB BDNF->TrkB Binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates CREB CREB PI3K_Akt->CREB Activates PI3K_Akt->Apoptosis_Inhibition Promotes CREB->Neuronal_Survival Promotes

Caption: Signaling pathway for the neuroprotective effect of a dihydrobenzofuran isomer (TFSeB).

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.

NMDA-Induced Excitotoxicity Assay in Primary Cortical Neurons

This protocol is based on the methodology used to evaluate 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives.[3]

  • Cell Culture: Primary cortical neurons are prepared from rat embryos (E18-19) and plated on poly-L-lysine-coated plates. Cultures are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Compound Treatment: After 7-9 days in vitro, neurons are pre-treated with various concentrations of the test dihydrobenzofuran isomers for 2 hours.

  • Induction of Excitotoxicity: Following pre-treatment, neurons are exposed to N-methyl-D-aspartate (NMDA; 100 µM) for 30 minutes in Mg2+-free Earle's Balanced Salt Solution.

  • Assessment of Cell Viability: Cell viability is quantified 24 hours after NMDA exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.

In Vivo Assessment of Neuroprotection in an Alzheimer's Disease Model

This protocol is a summary of the methods used to assess the neuroprotective effects of TFSeB in a streptozotocin (STZ)-induced mouse model of Alzheimer's disease.[1][2]

  • Animal Model: Male Swiss mice are used. Alzheimer's disease-like pathology is induced by intracerebroventricular (ICV) injection of streptozotocin (STZ; 3 mg/kg).

  • Drug Administration: The test compound (TFSeB; 1 and 5 mg/kg) or vehicle is administered orally (intragastrically) to the mice for a specified period following STZ injection.

  • Behavioral Tests: Cognitive function is assessed using a battery of behavioral tests, including the Y-maze for spatial working memory, the novel object recognition test for recognition memory, and the passive avoidance test for long-term memory.

  • Biochemical and Molecular Analysis: After the behavioral tests, brain tissues (e.g., prefrontal cortex, hippocampus, cerebellum) are collected for biochemical and molecular analyses. This includes measuring markers of oxidative stress (TBARS, ROS, nitrite levels), enzyme activities (MAO-B, AChE), and the expression of proteins related to apoptosis (Bcl-2, BAX) and neuroprotection (BDNF, NRF2) using techniques like RT-qPCR and Western blotting.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and validating the neuroprotective effects of dihydrobenzofuran isomers.

G Start Start: Synthesis of Dihydrobenzofuran Isomers In_Vitro_Screening In Vitro Screening (e.g., Cell Viability Assays, Antioxidant Capacity) Start->In_Vitro_Screening Hit_Identification Identify Active Isomers In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) Hit_Identification->Mechanism_of_Action Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (e.g., Animal Models of Neurodegeneration) Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization End End: Preclinical Candidate In_Vivo_Studies->End Promising Candidate Lead_Optimization->In_Vitro_Screening Iterative Refinement

Caption: General experimental workflow for neuroprotective drug discovery.

Conclusion

The dihydrobenzofuran scaffold represents a versatile platform for the design of novel neuroprotective agents. The comparative data presented in this guide highlight that the neuroprotective efficacy of dihydrobenzofuran derivatives is highly dependent on the nature and position of their substituents. Compounds like TFSeB, with its unique selenium-containing moiety, and specific carboxamide derivatives demonstrate significant potential in mitigating neuronal damage through multiple mechanisms, including antioxidant, anti-apoptotic, and anti-excitotoxic effects. Future research should focus on systematic structure-activity relationship studies, including the synthesis and evaluation of a broader range of isomers, to optimize the neuroprotective profile of this promising class of compounds. The detailed protocols and workflow provided herein offer a framework for such future investigations, paving the way for the development of effective therapeutics for neurodegenerative diseases.

References

Cross-Validation of Analytical Methods for the Quantification of 2,3-Dihydrobenzofuran-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of heterocyclic compounds such as 2,3-Dihydrobenzofuran-4-ol is crucial for ensuring product quality, safety, and efficacy. The selection of a robust and validated analytical method is a critical step in the development and quality control of pharmaceuticals and other chemical products. This guide provides an objective comparison of the two most common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of benzofuran derivatives, with a focus on the principles of cross-validation.

Method Comparison: HPLC vs. GC-MS for Benzofuran Analysis

The choice between HPLC and GC-MS for the analysis of benzofuran compounds is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of benzofuran compounds, including those that are non-volatile or thermally labile.[1] It offers a variety of stationary phases and mobile phase compositions, allowing for the optimization of separation for different benzofuran derivatives.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable benzofuran compounds.[1] It provides excellent separation efficiency and, with mass spectrometry detection, offers high sensitivity and selectivity, enabling unambiguous identification of analytes.[1]

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize key performance parameters for HPLC and GC-MS methods for the analysis of benzofuran derivatives. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.

Table 1: Representative Performance of HPLC Methods for Benzofuran Derivatives

Validation ParameterRepresentative Performance Data
Linearity (R²)>0.999[2]
Limit of Detection (LOD)0.05 - 1.31 µg/mL[2]
Limit of Quantitation (LOQ)0.15 - 3.97 µg/mL[2]
Accuracy (% Recovery)98.3 - 101.6% (for related compounds)
Precision (% RSD)< 2% (for related compounds)

Table 2: Representative Performance of GC-MS Methods for Benzofuran Derivatives

Validation ParameterRepresentative Performance Data
Linearity (R²)>0.999 (for related compounds)[3]
Limit of Detection (LOD)Typically in the low ng/mL to pg/mL range
Limit of Quantitation (LOQ)Typically in the ng/mL range
Accuracy (% Recovery)98.3–101.60% (for related compounds)[3]
Precision (% RSD)≤2.56% (for related compounds)[3]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for HPLC-UV/MS and GC-MS analysis of benzofuran derivatives.

High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is widely used for the routine analysis and quality control of pharmaceutical formulations containing benzofuran derivatives.

Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient starts at 30% acetonitrile, increases to 95% over 10 minutes, holds for 2 minutes, and then returns to the initial conditions.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the specific benzofuran derivative (e.g., 254 nm) and/or mass spectrometry in full scan or selected ion monitoring (SIM) mode.

Sample Preparation:

  • Accurately weigh and transfer a portion of the sample equivalent to 10 mg of the benzofuran derivative into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Sonicate for 15 minutes to ensure complete dissolution.[2]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[2]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the analysis of volatile and thermally stable benzofuran compounds, offering high sensitivity and specificity.

Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., Agilent J&W VF-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Oven Temperature Program: An initial temperature of 80°C (held for 5 min), ramped to 280°C at 20°C/min (held for 5 min), then increased to 300°C at 20°C/min (held for 5 min).[4]

  • Injector Temperature: 290°C.[4]

  • Transfer Line Temperature: 180°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap, scanning a mass range appropriate for the target analytes and their fragments.

Sample Preparation and Derivatization (if necessary):

For some benzofuran derivatives, particularly those with polar functional groups, derivatization may be necessary to improve volatility and thermal stability. Silylation is a common derivatization technique.

  • A known amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile).

  • A derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added.

  • The mixture is heated to facilitate the reaction.

  • The derivatized sample is then injected into the GC-MS.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_0 Method Development cluster_1 Individual Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Conclusion MethodA Develop Method A (e.g., HPLC) ValidationA Validate Method A (Accuracy, Precision, Linearity, LOD, LOQ, etc.) MethodA->ValidationA MethodB Develop Method B (e.g., GC-MS) ValidationB Validate Method B (Accuracy, Precision, Linearity, LOD, LOQ, etc.) MethodB->ValidationB AnalyzeSamples Analyze the Same Set of Samples with Both Validated Methods ValidationA->AnalyzeSamples ValidationB->AnalyzeSamples CompareResults Statistically Compare Results (e.g., Bland-Altman plot, t-test) AnalyzeSamples->CompareResults Conclusion Assess Method Agreement and Interchangeability CompareResults->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Structure-Activity Relationships of 4- and 5-Hydroxy-Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinal chemistry. Its rigid, planar structure provides a valuable framework for the design of biologically active molecules. Among its many derivatives, hydroxylated dihydrobenzofurans have garnered significant attention due to their diverse pharmacological profiles, including anticancer, anti-inflammatory, antioxidant, and receptor-modulating activities.[1][2][3][4] The position of the hydroxyl group on the aromatic ring plays a crucial role in defining the molecule's interaction with biological targets and its overall structure-activity relationship (SAR). This guide provides a comparative analysis of 4- and 5-hydroxy-dihydrobenzofurans, exploring how the subtle shift in the hydroxyl position influences their biological activities. While extensive research exists for the broader class of benzofurans, this guide will focus on synthesizing the available data to draw meaningful comparisons between these two specific isomers, supported by experimental data and detailed protocols.[5][6]

Core Structural Differences

The fundamental difference between 4- and 5-hydroxy-dihydrobenzofuran lies in the position of the hydroxyl group on the benzene ring relative to the fused dihydrofuran ring. This seemingly minor alteration can significantly impact the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, thereby influencing its binding affinity to various biological targets.

4-Hydroxy-dihydrobenzofuranFigure 1: 4-Hydroxy-dihydrobenzofuran
5-Hydroxy-dihydrobenzofuranFigure 2: 5-Hydroxy-dihydrobenzofuran

Comparative Structure-Activity Relationship (SAR) Analysis

A direct head-to-head comparison of the SAR for 4- and 5-hydroxy-dihydrobenzofurans is hampered by a relative scarcity of data for the 4-hydroxy isomer. However, by examining the available literature for each, we can infer key differences in their pharmacological profiles.

Anticancer Activity

Benzofuran and its derivatives have been extensively investigated for their potential as anticancer agents.[7][8][9] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.[10]

5-Hydroxy-Dihydrobenzofuran Derivatives:

The 5-hydroxy group appears to be a key pharmacophore for the anticancer activity of several dihydrobenzofuran derivatives. Studies on various cancer cell lines have demonstrated that the presence of a hydroxyl group at the 5-position, often in combination with other substituents, contributes to potent cytotoxic effects. For instance, certain 5-hydroxy-dihydrobenzofuran derivatives have shown significant activity against leukemia and breast cancer cell lines.[6] The hydroxyl group can participate in hydrogen bonding interactions within the active site of target proteins, such as kinases or tubulin, leading to the inhibition of their function.

4-Hydroxy-Dihydrobenzofuran Derivatives:

Specific SAR studies on 4-hydroxy-dihydrobenzofuran derivatives as anticancer agents are less common. However, the general principles of anticancer benzofurans suggest that a hydroxyl group at the 4-position could also contribute to activity, potentially through different binding interactions compared to the 5-hydroxy isomer. The altered position of the hydroxyl group would change the molecule's electrostatic potential and hydrogen bonding pattern, which could lead to differential selectivity for various cancer cell lines or molecular targets.

Table 1: Comparative Anticancer Activity of Representative Hydroxy-Dihydrobenzofuran Derivatives

Compound/DerivativeHydroxyl PositionCancer Cell LineIC50 (µM)Reference
Example 5-OH Derivative A 5MCF-7 (Breast)Data not available
Example 5-OH Derivative B 5K562 (Leukemia)Data not available[1]
Example 4-OH Derivative C 4A549 (Lung)Data not available
Example 4-OH Derivative D 4HeLa (Cervical)Data not available
Cannabinoid Receptor Modulation

The endocannabinoid system, particularly the CB1 and CB2 receptors, is a key therapeutic target for a range of conditions, including pain, inflammation, and neurological disorders. Dihydrobenzofuran derivatives have emerged as promising modulators of these receptors.

5-Hydroxy-Dihydrobenzofuran Derivatives:

Several studies have explored 5-hydroxy-dihydrobenzofuran derivatives as cannabinoid receptor ligands. The 5-hydroxy group can act as a crucial hydrogen bond donor, mimicking the phenolic hydroxyl group of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC). The nature and position of other substituents on the dihydrobenzofuran core and at other positions significantly influence the affinity and selectivity for CB1 and CB2 receptors.

4-Hydroxy-Dihydrobenzofuran Derivatives:

There is a notable lack of specific data on the cannabinoid receptor activity of 4-hydroxy-dihydrobenzofuran derivatives. It is plausible that the 4-hydroxy isomer could also interact with cannabinoid receptors, but the altered geometry of the hydrogen bond donor would likely result in a different binding mode and affinity profile compared to the 5-hydroxy analog.

Table 2: Comparative Cannabinoid Receptor Binding Affinity of Representative Hydroxy-Dihydrobenzofuran Derivatives

Compound/DerivativeHydroxyl PositionReceptorKi (nM)Reference
Example 5-OH Ligand X 5CB1Data not available
Example 5-OH Ligand Y 5CB2Data not available
Example 4-OH Ligand Z 4CB1Data not available
Example 4-OH Ligand W 4CB2Data not available

Note: Quantitative binding affinity data for a direct comparison of 4- and 5-hydroxy-dihydrobenzofuran analogs are not currently available in published literature.

Experimental Protocols

To facilitate further research and a direct comparison of these two classes of compounds, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12][13][14]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4- and 5-hydroxy-dihydrobenzofuran derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution cell_treatment 3. Cell Treatment compound_prep->cell_treatment mtt_addition 4. MTT Addition cell_treatment->mtt_addition incubation 5. Incubation mtt_addition->incubation solubilization 6. Formazan Solubilization incubation->solubilization absorbance 7. Read Absorbance solubilization->absorbance calculation 8. Calculate IC50 absorbance->calculation

MTT Assay Workflow
Radioligand Binding Assay for Cannabinoid Receptors (CB1/CB2)

This assay determines the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.[15][16][17][18][19][20]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the human CB1 or CB2 receptor.[15]

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound (4- or 5-hydroxy-dihydrobenzofuran derivative).

  • Incubation: Add the membrane preparation to each well and incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.[21]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membrane_prep 1. Membrane Preparation reagent_prep 2. Reagent Preparation assay_setup 3. Assay Setup reagent_prep->assay_setup incubation 4. Incubation assay_setup->incubation filtration 5. Filtration incubation->filtration counting 6. Scintillation Counting filtration->counting data_analysis 7. Calculate Ki counting->data_analysis

Radioligand Binding Assay Workflow
Radioligand Binding Assay for Serotonin 5-HT1A Receptor

This protocol is similar to the cannabinoid receptor binding assay but is specific for the 5-HT1A receptor.[10][15][21]

Protocol:

  • Membrane Preparation: Prepare membranes from cells expressing the human 5-HT1A receptor.[15]

  • Assay Setup: In a 96-well plate, combine the assay buffer, a specific radioligand for the 5-HT1A receptor (e.g., [³H]8-OH-DPAT), and various concentrations of the test compounds.[15]

  • Incubation: Add the membrane preparation and incubate at 37°C for 30 minutes.[15]

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[15]

  • Radioactivity Measurement: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 and Ki values to determine the binding affinity of the test compounds.

Signaling Pathways

Both cannabinoid and serotonin 5-HT1A receptors are G-protein coupled receptors (GPCRs). Understanding their signaling pathways is crucial for interpreting the functional consequences of ligand binding.

Canonical GPCR Signaling Pathway

Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The activated Gα subunit and Gβγ dimer then modulate the activity of downstream effector proteins, such as adenylyl cyclase and ion channels, resulting in a cellular response.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

References

A Comparative Guide to Green Chemistry Approaches for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzofurans, a core scaffold in numerous pharmaceuticals and biologically active compounds, has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. The principles of green chemistry offer a compelling alternative, aiming to develop more sustainable and environmentally benign synthetic routes. This guide provides an objective comparison of several green chemistry approaches for benzofuran synthesis, supported by experimental data and detailed protocols to inform the selection of the most suitable method for various research and development needs.

Data Presentation: A Comparative Analysis of Green Synthetic Methods

The following table summarizes quantitative data from various studies, offering a direct comparison of the performance of different green chemistry-driven methods for benzofuran synthesis.

Synthesis MethodCatalyst/PromoterSolvent(s)Temperature (°C)TimeYield (%)Reference(s)
Microwave-Assisted Synthesis PdCl₂(PPh₃)₂ / CuITHF / Triethylamine60-12010-30 min60-94[1]
None (Perkin rearrangement)Ethanol / NaOH795 min~99
Ultrasound-Assisted Synthesis 10% Pd/C / CuI / PPh₃ / Et₃NMethanol / WaterAmbient30-60 minGood
NoneEthanol4030 min60-86[1]
Visible-Light Mediated Acridinium photocatalystAcetonitrileRoom Temperature24 hGood
I₂ / SnCl₂Not specifiedRoom TemperatureNot specified>90
Electrochemical Synthesis None (Carbon rod electrodes)Aqueous BufferAmbientNot specifiedHigh[2][3]
Platinum electrodesAcetonitrileAmbientNot specifiedHigh[4][5]
Catalyst-Free Synthesis KOHGrinding (solvent-free)AmbientNot specified49-92[6]
Sulfoxonium ylideCH₂Cl₂Not specifiedNot specified80-89[6][7]

Experimental Protocols

This section provides detailed methodologies for key green chemistry approaches to benzofuran synthesis.

Microwave-Assisted One-Pot Three-Component Synthesis[1]

This protocol describes an efficient synthesis of 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions accelerated by microwave irradiation.

Materials:

  • 2-Iodophenol (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Aryl iodide (0.55 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Potassium carbonate (K₂CO₃, 1.0 mmol)

  • N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-iodophenol, terminal alkyne, aryl iodide, PdCl₂(PPh₃)₂, CuI, and K₂CO₃.

  • Add DMF to the vial and seal it with a cap.

  • Place the vial in a microwave reactor and irradiate at 120°C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Ultrasound-Assisted Synthesis of 2-Substituted Benzofurans[1][8]

This method outlines a one-pot synthesis of 2-substituted benzofurans via a sequential Sonogashira coupling and cyclization under ultrasound irradiation.

Materials:

  • Iodoarene (1.0 mmol)

  • (Trimethylsilyl)acetylene (1.2 mmol)

  • 2-Iodophenol (1.1 mmol)

  • 10% Palladium on carbon (10% Pd/C, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triphenylphosphine (PPh₃, 20 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Potassium carbonate (K₂CO₃, 3.0 mmol)

  • Methanol (MeOH, 5 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, combine the iodoarene, (trimethylsilyl)acetylene, 10% Pd/C, CuI, PPh₃, and Et₃N in methanol.

  • Irradiate the mixture in an ultrasonic bath at room temperature for 30 minutes.

  • To the reaction mixture, add an aqueous solution of K₂CO₃ and 2-iodophenol.

  • Continue sonication for another 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-substituted benzofuran.

Catalyst-Free Synthesis of Dihydrobenzofurans via Grinding[6]

This protocol describes a solvent-free synthesis of dihydrobenzofuran spirooxindoles through a grinding method.

Materials:

  • α-Chlorooxindole (1.0 mmol)

  • Salicylaldehyde (1.2 mmol)

  • Potassium hydroxide (KOH, 2.0 mmol)

Procedure:

  • In a mortar, combine the α-chlorooxindole, salicylaldehyde, and potassium hydroxide.

  • Grind the mixture with a pestle at room temperature for 15-20 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water to the mixture and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing the Pathways: Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows and key transformations in the described green synthetic approaches for benzofuran synthesis.

experimental_workflow_microwave cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_workup Workup & Purification iodophenol 2-Iodophenol mixing Mixing in Microwave Vial iodophenol->mixing alkyne Terminal Alkyne alkyne->mixing aryl_iodide Aryl Iodide aryl_iodide->mixing catalyst PdCl₂(PPh₃)₂ / CuI catalyst->mixing base K₂CO₃ base->mixing solvent DMF solvent->mixing irradiation Microwave Irradiation (120°C, 20 min) mixing->irradiation extraction Extraction irradiation->extraction purification Column Chromatography extraction->purification product 2,3-Disubstituted Benzofuran purification->product

Workflow for Microwave-Assisted Benzofuran Synthesis.

reaction_pathway_ultrasound reactants Iodoarene + (Trimethylsilyl)acetylene intermediate1 Sonogashira Coupling (Ultrasound) reactants->intermediate1 intermediate2 Aryl-silylethyne intermediate1->intermediate2 cyclization Desilylation & Intramolecular Cyclization (Ultrasound) intermediate2->cyclization reagents 2-Iodophenol K₂CO₃ (aq) reagents->cyclization product 2-Substituted Benzofuran cyclization->product

Reaction Pathway for Ultrasound-Assisted Synthesis.

logical_relationship_catalyst_free start Starting Materials: α-Chlorooxindole & Salicylaldehyde process Mechanical Grinding with KOH (Base) start->process intermediate [4+1] Cyclization Intermediate process->intermediate product Dihydrobenzofuran Spirooxindole intermediate->product

Logical Flow of Catalyst-Free Grinding Synthesis.

References

Assessing the Metabolic Stability of 2,3-Dihydrobenzofuran-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Understanding the metabolic stability of derivatives of this scaffold, particularly 2,3-Dihydrobenzofuran-4-ol, is crucial for the development of new therapeutic agents with favorable pharmacokinetic profiles. This guide provides a comparative overview of the metabolic stability of this compound derivatives, supported by experimental protocols and metabolic pathway diagrams.

Comparative Metabolic Stability Data

Compound IDStructureIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
Compound 36 2,3-dihydro[1][2]dioxino[2,3-g]benzofuran derivativeHuman Liver Microsomes (HLM)97.6Not Reported[1]
Derivative A Placeholdere.g., HLM, HepatocytesData Not AvailableData Not Available
Derivative B Placeholdere.g., HLM, HepatocytesData Not AvailableData Not Available
Derivative C Placeholdere.g., HLM, HepatocytesData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of metabolic stability. Below are standard protocols for two key in vitro assays.

Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a compound by measuring its rate of disappearance in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s (CYPs).

Materials:

  • Test compounds and positive control compounds

  • Pooled human liver microsomes (or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In each well of a 96-well plate, add phosphate buffer, the microsomal suspension, and the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

Objective: To assess the overall metabolic stability of a compound in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds and positive control compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile or methanol

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.

  • Compound Addition: Remove the plating medium and add fresh, pre-warmed medium containing the test compound to the cells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.

  • Reaction Termination: Terminate the metabolic activity in the collected samples by adding cold acetonitrile or methanol.

  • Sample Processing: Process the samples to remove cellular debris and proteins.

  • Analysis: Quantify the concentration of the parent compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the rate of depletion of the parent compound to determine the half-life and intrinsic clearance in hepatocytes.

Metabolic Pathways and Experimental Workflow

The metabolic fate of 2,3-dihydrobenzofuran derivatives is primarily governed by Cytochrome P450 enzymes. The following diagrams illustrate a plausible metabolic pathway for the 2,3-dihydrobenzofuran scaffold and a typical experimental workflow for assessing metabolic stability.

Metabolic_Pathway Parent This compound Derivative Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 CYP450 (Hydroxylation) Metabolite2 Oxidative Ring-Opened Metabolite Parent->Metabolite2 CYP450 (Oxidative Cleavage) Metabolite3 Dealkylated Metabolite (if applicable) Parent->Metabolite3 CYP450 (Dealkylation) Conjugate Glucuronide/Sulfate Conjugate Metabolite1->Conjugate UGTs/SULTs (Phase II)

Caption: Plausible metabolic pathways for this compound derivatives.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound Test Compound Stock Reaction Incubate at 37°C Compound->Reaction Microsomes Liver Microsomes/Hepatocytes Microsomes->Reaction Cofactors NADPH/Cofactors Cofactors->Reaction TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Reaction->TimePoints Quench Quench Reaction (Cold Acetonitrile) TimePoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Quantify Quantify Parent Compound LCMS->Quantify Calculate Calculate t½ and CLint Quantify->Calculate

Caption: General workflow for in vitro metabolic stability assays.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2,3-Dihydrobenzofuran-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2,3-Dihydrobenzofuran-4-ol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.Protects against potential eye irritation or serious eye damage from splashes or aerosols.[1][2]
Skin Protection Wear chemically impermeable gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing, such as a lab coat or coveralls.Prevents skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Use a suitable respirator when handling in areas with inadequate ventilation or when dust or aerosols may be generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.Protects against inhalation which may cause respiratory irritation.[2]

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value
CAS Number 144822-82-2[4][5]
Molecular Formula C₈H₈O₂[4][6]
Molecular Weight 136.15 g/mol [4][6]
Appearance Solid
Melting Point 75 °C[4]
Boiling Point 252.0 ± 29.0 °C (Predicted)[4]
Density 1.260 ± 0.06 g/cm³ (Predicted)[4]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools.[1]

  • Keep away from sources of ignition - No smoking.[7]

  • Wash hands thoroughly after handling.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Store apart from foodstuff containers or incompatible materials.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures must be followed.

Spill Response:

  • Evacuate: Evacuate personnel to safe areas. Keep people away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.

  • Do not discharge into the environment.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation in drug development, using a hypothetical bromo-derivative of this compound.

Reaction Scheme:

Materials:

  • 4-Bromo-2,3-dihydrobenzofuran-4-ol

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask, combine 4-Bromo-2,3-dihydrobenzofuran-4-ol (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualized Workflows

The following diagrams illustrate the key workflows for handling and disposing of this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Solid Weigh Solid Prepare Fume Hood->Weigh Solid Step 2 Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Step 3 Conduct Reaction Conduct Reaction Dissolve in Solvent->Conduct Reaction Step 4 Decontaminate Workspace Decontaminate Workspace Conduct Reaction->Decontaminate Workspace Step 5 Store in Sealed Container Store in Sealed Container Decontaminate Workspace->Store in Sealed Container Step 6 Doff PPE Doff PPE Store in Sealed Container->Doff PPE Step 7

Caption: General Handling Workflow

G Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Segregate Waste Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Step 1 Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Step 2 Ensure Container is Sealed Ensure Container is Sealed Store in Designated Area->Ensure Container is Sealed Step 3 Arrange for Pickup Arrange for Pickup Ensure Container is Sealed->Arrange for Pickup Step 4 Document Disposal Document Disposal Arrange for Pickup->Document Disposal Step 5

Caption: Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrobenzofuran-4-ol
Reactant of Route 2
2,3-Dihydrobenzofuran-4-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.